6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Description
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Properties
IUPAC Name |
6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-3-4-9-11-7(6-1-2-6)5-13(9)12-8/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQMJRKWCHXJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705510 | |
| Record name | 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916257-51-7 | |
| Record name | 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Foreword: The Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery
The imidazo[1,2-b]pyridazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for interacting with a multitude of biological targets. This versatility is demonstrated by its presence in clinically approved drugs like the multi-kinase inhibitor Ponatinib and its widespread investigation in developing inhibitors for crucial oncology and immunology targets such as Mps1, Tyk2, and BTK.[3][4][5]
This guide focuses on a specific, high-value derivative: 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine . The strategic inclusion of a chlorine atom at the 6-position provides a versatile synthetic handle for late-stage functionalization via modern cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.[6] Concurrently, the 2-cyclopropyl group is a well-established bioisostere often employed to enhance metabolic stability, improve ligand efficiency, and fine-tune binding pocket interactions.
This document provides a comprehensive overview of the synthesis, mechanistic underpinnings, and rigorous characterization of this important molecular building block, intended for researchers and professionals in the field of drug development.
Part 1: Synthesis and Mechanistic Rationale
The most reliable and widely adopted method for constructing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-amino-6-halopyridazine and an appropriate α-haloketone. This approach is efficient, scalable, and proceeds through a well-understood reaction mechanism.
Causality Behind Experimental Design
The selection of starting materials is critical for the success of the synthesis:
-
3-Amino-6-chloropyridazine : This serves as the foundational pyridazine ring. The introduction of a halogen on the pyridazine ring is crucial for ensuring the successful formation of the desired bicyclic product in good yield.[7][8] In its absence, the initial alkylation by the α-bromoketone can occur at the less nucleophilic ring nitrogen, hindering the desired cyclization. The exocyclic amino group at the 3-position is the key nucleophile for the final ring-closing step, while the chlorine atom at the 6-position is retained in the final product as a key site for diversification.
-
1-Bromo-1-cyclopropylethanone (α-Bromo cyclopropyl methyl ketone) : This reagent provides the atoms necessary to form the fused imidazole ring, installing the cyclopropyl group at the 2-position. The α-bromo substituent activates the adjacent carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack by the pyridazine ring nitrogen, which initiates the reaction cascade.
Reaction Mechanism
The reaction proceeds via a four-step sequence:
-
N-Alkylation : The reaction initiates with the nucleophilic attack of the most nucleophilic pyridazine ring nitrogen (N1) on the electrophilic carbon of the α-bromoketone.[7]
-
Pyridazinium Salt Formation : This initial attack displaces the bromide ion and forms a key pyridazinium salt intermediate.
-
Intramolecular Cyclization : The exocyclic 3-amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone.
-
Dehydration/Aromatization : The resulting intermediate readily undergoes dehydration to form the stable, aromatic imidazo[1,2-b]pyridazine ring system.
Detailed Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
3-Amino-6-chloropyridazine (1.0 eq)
-
1-Bromo-1-cyclopropylethanone (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (or Acetonitrile), reagent grade
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq), ethanol (approx. 0.2 M), and sodium bicarbonate (2.0 eq).
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add 1-bromo-1-cyclopropylethanone (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Re-dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
-
Visualization of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 2: Comprehensive Characterization
Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of proof.
Spectroscopic & Chromatographic Analysis
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR provides information on the chemical environment and connectivity of protons. The spectrum for the target compound is expected to show distinct signals for the two aromatic protons on the pyridazine ring, one proton on the imidazole ring, and the characteristic multiplets for the cyclopropyl protons.
-
¹³C NMR confirms the carbon framework of the molecule, with each unique carbon atom giving rise to a distinct signal.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. A key diagnostic feature is the isotopic pattern of the molecular ion peak; for a molecule containing one chlorine atom, two peaks ([M]⁺ and [M+2]⁺) will be observed in an approximate 3:1 ratio of intensity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. By using a calibrated detector, it can provide a quantitative measure of purity, typically expressed as a percentage of the total peak area.
Summary of Expected Analytical Data
| Analysis | Parameter | Expected Result |
| Appearance | Physical State | White to off-white solid |
| Molecular Formula | - | C₉H₈ClN₃ |
| Molecular Weight | - | 193.64 g/mol |
| ¹H NMR | Chemical Shift (δ) | Aromatic Region: ~7.0-8.0 ppm (3H); Cyclopropyl Region: ~0.8-2.2 ppm (5H) |
| Multiplicity | Doublets for pyridazine protons, singlet for imidazole proton, multiplets for cyclopropyl protons | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic/Heteroaromatic: ~110-150 ppm; Aliphatic: ~5-15 ppm |
| HRMS (ESI) | [M+H]⁺ | Calculated: 194.0485; Observed: Value within ±5 ppm |
| Isotopic Pattern | [M+H]⁺ and [M+2+H]⁺ peaks observed in ~3:1 ratio | |
| HPLC Purity | Area % | ≥95% |
Detailed Analytical Protocols
-
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Accurately weigh 5-10 mg of the purified solid.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution into a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Protocol 2: Purity Analysis by HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Prep: Prepare a stock solution of the compound in acetonitrile at ~1 mg/mL and dilute as necessary.
-
Visualization of Characterization Workflow
Caption: Workflow for the comprehensive characterization of the target compound.
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/ml100030b][7][8]
- Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/066.shtm]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25719854/][3]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/354583151_The_pharmacologically_active_imidazo12-bpyridazine_derivatives][1]
- Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [URL: https://www.researchgate.net/publication/328470519_Synthesis_of_imidazo12-bpyridazine_comprised_piperazine_morpholine_derivatives_as_potent_antimycobacterial_agents_with_in_vivo_locomotor_activity]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/354583151_Synthesis_and_Functionalization_of_Imidazo12-bPyridazine_by_Means_of_Metal-Catalyzed_Cross-Coupling_Reactions][6]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6562413/][4]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [URL: https://www.researchgate.net/publication/354583151_The_pharmacologically_active_imidazo12-bpyridazine_derivatives][2]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40369903/][5]
-
6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis. Chemicalbook. [URL: https://www.chemicalbook.com/synthesis/17412-23-6.html][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, anticancer, and antiviral activities.[1] Notably, this scaffold is present in the FDA-approved multi-targeted kinase inhibitor, ponatinib. This guide provides a detailed technical overview of a specific derivative, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, focusing on its chemical properties, a robust synthetic protocol, and its potential in drug discovery.
IUPAC Name and Chemical Structure
The formal IUPAC name for the topic compound is This compound .
Structure:
Chemical and Physical Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃ | Calculated |
| Molecular Weight | 193.64 g/mol | Calculated |
| CAS Number | 326603-39-0 | |
| Appearance | Likely a white to off-white solid | Inferred from analogues[2] |
| Melting Point | Not available (likely in the range of 100-150 °C based on similar structures) | Estimation |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. Poor solubility in water is anticipated.[2] | Inferred from analogues |
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. The following protocol is a representative method based on the synthesis of analogous imidazo[1,2-b]pyridazines.[2][3]
Experimental Protocol
Step 1: Synthesis of 6-chloropyridazin-3-amine
This starting material can be prepared from 3,6-dichloropyridazine.
-
To 10 g (67.1 mmol) of 3,6-dichloropyridazine, add 100 mL of concentrated aqueous ammonium hydroxide in a sealed pressure vessel.
-
Heat the mixture to 110-120 °C for 12 hours.
-
Cool the reaction mixture to 0-5 °C.
-
Filter the resulting precipitate and wash with cold water to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.
Step 2: Cyclocondensation to form this compound
-
In a round-bottom flask, dissolve 5.0 g (38.9 mmol) of 6-chloropyridazin-3-amine in 100 mL of a suitable solvent such as ethanol or n-butanol.
-
Add 1.1 equivalents (42.8 mmol, 5.6 g) of 1-bromo-2-cyclopropylethanone.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃)
-
δ 7.80-7.90 (d, 1H): Aromatic proton on the pyridazine ring.
-
δ 7.60-7.70 (s, 1H): Proton on the imidazole ring.
-
δ 7.00-7.10 (d, 1H): Aromatic proton on the pyridazine ring.
-
δ 2.10-2.20 (m, 1H): Methine proton of the cyclopropyl group.
-
δ 1.00-1.20 (m, 4H): Methylene protons of the cyclopropyl group.
¹³C NMR (100 MHz, CDCl₃)
-
δ 145.0-148.0: Quaternary carbon of the imidazole ring.
-
δ 140.0-142.0: Quaternary carbon at the fusion of the two rings.
-
δ 125.0-127.0: Carbon bearing the chlorine atom.
-
δ 120.0-122.0: Aromatic CH on the pyridazine ring.
-
δ 118.0-120.0: Aromatic CH on the pyridazine ring.
-
δ 110.0-112.0: CH of the imidazole ring.
-
δ 10.0-12.0: Methine carbon of the cyclopropyl group.
-
δ 8.0-10.0: Methylene carbons of the cyclopropyl group.
Mass Spectrometry (Electron Ionization)
-
M⁺ (m/z): 193/195 (in a 3:1 ratio due to the chlorine isotope).
-
Major Fragments: Loss of the cyclopropyl group, loss of chlorine, and fragmentation of the heterocyclic core.
Reactivity and Chemical Behavior
The this compound is a versatile intermediate for further chemical modifications. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The imidazo[1,2-b]pyridazine core can also undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.
Potential Reactions Workflow
Sources
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Motif for Precision Kinase Inhibition
An In-depth Technical Guide on the Mechanism of Action of 2-cyclopropylimidazo[1,2-b]pyridazine and Related Derivatives
Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold
The imidazo[1,2-b]pyridazine core is a heterocyclic chemical structure that has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, planar geometry and accessible substitution points allow for the precise tuning of molecular interactions, making it an ideal foundation for developing highly potent and selective kinase inhibitors.[1][2] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.
This guide provides a detailed exploration of the mechanism of action for a key class of compounds built upon this scaffold: 2-cyclopropylimidazo[1,2-b]pyridazine derivatives. We will dissect their molecular interactions, downstream cellular consequences, and the experimental methodologies used to validate their function. The primary focus will be on their role as inhibitors of Anaplastic Lymphoma Kinase (ALK), exemplified by the FDA-approved drug Ceritinib, followed by an overview of the scaffold's broader utility against other critical kinase targets.
Part 1: The Core Mechanism - Competitive ATP Inhibition
The predominant mechanism of action for imidazo[1,2-b]pyridazine-based kinase inhibitors is competitive inhibition at the adenosine triphosphate (ATP) binding site within the kinase domain.[3][4]
The Kinase Activation Process: All protein kinases share a conserved catalytic domain with a deep cleft that serves as the binding site for ATP. The kinase transfers the terminal phosphate group from ATP to a substrate protein, thereby activating or deactivating downstream signaling cascades. In many cancers, mutations or chromosomal rearrangements lead to kinases becoming "constitutively active," meaning they are perpetually "on," driving uncontrolled cell growth and survival.[3]
Inhibitor Intervention: 2-cyclopropylimidazo[1,2-b]pyridazine derivatives are designed to have a high affinity for this ATP-binding pocket.[5] By occupying this site, they physically block ATP from binding, thus preventing the phosphorylation event and shutting down the kinase's activity. This blockade of the primary oncogenic driver leads to the inhibition of downstream signaling, ultimately causing cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[6][7]
Part 2: A Case Study - Ceritinib and the Inhibition of Anaplastic Lymphoma Kinase (ALK)
The most prominent example of a 2-cyclopropylimidazo[1,2-b]pyridazine derivative is Ceritinib (LDK378) , a second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK).[6]
Pathophysiology of ALK-Positive Cancers: In a subset of non-small cell lung cancers (NSCLC), a chromosomal translocation fuses the echinoderm microtubule-associated protein-like 4 (EML4) gene with the ALK gene.[3] This creates the EML4-ALK fusion oncoprotein, which possesses a constitutively active ALK kinase domain.[4] This aberrant kinase activity is the primary driver of tumorigenesis in these patients, promoting rampant cell proliferation and survival.[3][4]
Ceritinib's Mechanism of Action: Ceritinib specifically and potently binds to the ATP-binding site of the ALK kinase domain.[6] This direct inhibition prevents the autophosphorylation of the ALK fusion protein, a critical step for its activation.[4][7] Consequently, the downstream signaling pathways that are dependent on ALK activity are silenced.
The key pathways inhibited by Ceritinib include:
-
STAT3 Pathway: Inhibition of ALK prevents the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell proliferation and survival.[6][7]
-
PI3K/AKT Pathway: This crucial pathway for cell survival and growth is deactivated upon ALK inhibition.[4][6]
-
RAS/MEK/ERK Pathway: By blocking ALK, Ceritinib suppresses this central pathway involved in cell proliferation and differentiation.[6]
The collective shutdown of these oncogenic signals results in potent anti-tumor activity, including tumor regression in patients with ALK-positive NSCLC.[3][4] Notably, Ceritinib was developed to overcome resistance to first-generation ALK inhibitors like crizotinib, demonstrating efficacy against tumors harboring specific resistance mutations.[7]
Visualizing the ALK Inhibition Pathway
The following diagram illustrates the mechanism of action of Ceritinib in EML4-ALK positive cancer cells.
Caption: Mechanism of Ceritinib in ALK-positive cancer cells.
Part 3: Experimental Validation of the Mechanism of Action
A rigorous, multi-step experimental workflow is essential to fully characterize the mechanism of action of a novel kinase inhibitor.
Step 1: Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory activity of the compound against the purified target kinase.
-
Methodology:
-
Purified recombinant kinase enzyme (e.g., ALK) is incubated with a specific substrate peptide and ATP.
-
The reaction is initiated, allowing the kinase to phosphorylate the substrate.
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (³²P-ATP) or fluorescence-based detection.
-
The assay is repeated with varying concentrations of the inhibitor (e.g., a 2-cyclopropylimidazo[1,2-b]pyridazine derivative).
-
The concentration of the inhibitor that reduces kinase activity by 50% is determined, yielding the IC₅₀ value .[8] A lower IC₅₀ indicates higher potency.
-
Step 2: Cellular Proliferation Assays
-
Objective: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.
-
Methodology:
-
Cancer cell lines known to harbor the target (e.g., H2228 or H3122 NSCLC cells with EML4-ALK fusion) are cultured.[4]
-
Cells are treated with a range of concentrations of the inhibitor for a set period (e.g., 72 hours).
-
Cell viability is measured using assays such as SRB (Sulphorhodamine B), MTT, or CellTiter-Glo.[8]
-
The concentration of the inhibitor that reduces cell growth by 50% is calculated as the GI₅₀ or IC₅₀ value .
-
Step 3: Target Engagement and Downstream Signaling Analysis (Western Blot)
-
Objective: To confirm that the inhibitor engages its target within the cell and blocks its downstream signaling cascade.
-
Methodology:
-
Target-positive cells are treated with the inhibitor for a short duration (e.g., 2-4 hours).
-
Cells are lysed to extract total protein.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane (Western Blot).
-
The membrane is probed with specific antibodies to detect:
-
A reduction in the phosphorylated forms of these proteins in treated cells confirms the on-target mechanism of action.
-
Visualizing the Experimental Workflow
The following diagram outlines the typical workflow for validating a kinase inhibitor's mechanism of action.
Caption: Standard workflow for MoA validation of kinase inhibitors.
Part 4: Broad Spectrum - The Scaffold's Versatility
While the 2-cyclopropyl substitution is prominent in ALK inhibitors, the core imidazo[1,2-b]pyridazine scaffold is a versatile platform for targeting a wide array of other kinases by modifying its substitution patterns. This adaptability allows medicinal chemists to achieve selectivity for different kinase targets.
| Target Kinase(s) | Derivative Class / Example Compound | Therapeutic Area | Reference |
| ALK, ROS1, TRKA-C | Repotrectinib (TPX-0005) | Oncology | [9][10][11] |
| VEGFR2 | TAK-593 | Oncology (Angiogenesis) | [12] |
| mTOR | Diaryl urea derivatives | Oncology | [8] |
| Tyk2 (JH2 Domain) | 6-anilino imidazopyridazines | Autoimmune Diseases | [13] |
| Mps1 (TTK) | Imidazo[1,2-b]pyridazine derivatives | Oncology | [14][15] |
| IKKβ | Imidazo[1,2-b]pyridazine derivatives | Inflammation | [16] |
| DLK (MAP3K12) | GNE-3511 | Neurodegenerative Diseases | [17][18][19] |
This remarkable versatility underscores the importance of the imidazo[1,2-b]pyridazine nucleus as a foundational element in the design of targeted therapies for a diverse range of human diseases.
Conclusion
The 2-cyclopropylimidazo[1,2-b]pyridazine derivatives, and the broader class of compounds sharing this scaffold, represent a powerful tool in precision medicine. Their fundamental mechanism of action—competitive inhibition of the ATP-binding site of protein kinases—provides a robust and validated strategy for shutting down aberrant signaling pathways that drive disease. Through detailed biochemical and cellular analysis, the potency, selectivity, and cellular effects of these compounds can be meticulously characterized. The clinical success of Ceritinib against ALK-positive lung cancer and the continued development of new derivatives against other kinase targets highlight the enduring therapeutic potential of the imidazo[1,2-b]pyridazine scaffold.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Ceritinib? Retrieved from [Link]
-
Gfeller, T., & Diggs, K. (2015). Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer. Journal of the advanced practitioner in oncology, 6(1), 50–55. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ceritinib. PubChem. Retrieved from [Link]
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Lim, S. M., & Kim, H. R. (2015). Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. Lung Cancer: Targets and Therapy, 6, 61–68. Retrieved from [Link]
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MedicineNet. (n.d.). Ceritinib. Retrieved from [Link]
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Patel, S., et al. (2021). Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition. eLife, 10, e65942. Retrieved from [Link]
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Drilon, A., et al. (2018). Repotrectinib (TPX-0005) is a next-generation ROS1/TRK/ALK inhibitor that potently inhibits ROS1/TRK/ALK solvent-front mutations. Cancer Discovery, 8(10), 1227–1236. Retrieved from [Link]
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Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178–192. Retrieved from [Link]
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Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 723–729. Retrieved from [Link]
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Li, X., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 146–161. Retrieved from [Link]
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Ishida, T., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904–908. Retrieved from [Link]
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Kim, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2786–2804. Retrieved from [Link]
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Wang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. European Journal of Medicinal Chemistry, 255, 115383. Retrieved from [Link]
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Hori, A., et al. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorganic & Medicinal Chemistry, 21(8), 2333–2345. Retrieved from [Link]
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Whitepaper: In Silico Modeling of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine Kinase Binding
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to model the binding of a representative compound, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, to a target kinase. We will move beyond a simple recitation of steps to explain the scientific rationale behind protocol choices, ensuring a robust and reproducible workflow. This document covers the entire computational pipeline, from target selection and system preparation to molecular docking, molecular dynamics (MD) simulations, and post-simulation analysis. The objective is to equip researchers with the practical knowledge and theoretical understanding required to confidently apply these powerful computational tools in their own drug discovery efforts.
Introduction: The Rationale for In Silico Kinase Inhibitor Modeling
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, they are among the most intensely studied targets in drug discovery.[3] The imidazo[1,2-b]pyridazine core has been successfully exploited to develop inhibitors for a range of kinases, including Tyk2, TAK1, and Mps1, demonstrating its versatility as a pharmacophore.[4][5][6]
Computational methods, or in silico modeling, have become indispensable in the rational design of kinase inhibitors.[7] These techniques allow us to visualize and analyze the interactions between a small molecule (ligand) and its protein target at an atomic level. This provides invaluable insights that can guide the optimization of lead compounds, predict binding affinity, and explain selectivity profiles long before committing to costly and time-consuming chemical synthesis.[8][9]
This guide will use this compound as a case study to illustrate a complete structure-based drug design (SBDD) workflow.
The Computational Workflow: An Overview
A successful in silico modeling project follows a logical progression of steps, each building upon the last. The integrity of the final results is critically dependent on the rigor applied at each stage. The overall workflow is designed to first predict a plausible binding orientation (docking) and then to evaluate the dynamic stability and energetics of that pose in a simulated physiological environment (molecular dynamics).
Caption: Overall In Silico Modeling Workflow.
Part 1: Target Selection and System Preparation
The foundation of any structure-based design project is a high-quality 3D structure of the target protein.
Target Kinase Selection
The choice of kinase target for this compound would ideally be guided by experimental screening data. In its absence, we can make an informed choice based on public data for analogous structures. For this guide, we will select Transforming growth factor-β activated kinase (TAK1) as our target, given that imidazo[1,2-b]pyridazines have been reported as potent TAK1 inhibitors.[5] We will use a representative crystal structure from the Protein Data Bank (PDB), for example, PDB ID: 5V56.
Protocol: Protein Structure Preparation
The raw PDB file is not immediately ready for simulation. It must be "cleaned" to ensure it is chemically correct and computationally tractable.
Causality: The goal is to create a chemically accurate representation of the protein's binding-competent state. Missing atoms would lead to an incorrect force field representation, and extraneous molecules (crystallization agents, non-essential water) would interfere with the docking and simulation process.
Step-by-Step Protocol:
-
Download Structure: Obtain the PDB file (e.g., 5V56.pdb) from the RCSB Protein Data Bank.
-
Remove Unnecessary Molecules: Delete all non-protein, non-cofactor molecules from the PDB file. This typically includes water molecules, crystallization additives, and any co-purified ligands if we are performing a fresh docking study. The original ligand can be saved separately to define the binding site.
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These are essential for correct hydrogen bonding and electrostatic calculations. Use software like PyMOL, Chimera, or the pdb2gmx tool in GROMACS to add hydrogens according to the expected protonation states at a physiological pH (e.g., 7.4).[10]
-
Assign Atomic Charges and Radii: Assign parameters from a chosen force field. This step is critical for calculating the potential energy of the system.
-
Handle Missing Residues/Loops: If the crystal structure has missing residues, they must be modeled in using homology modeling tools. For this guide, we assume a complete structure.
Protocol: Ligand Preparation
The 2D structure of this compound must be converted into a high-quality 3D conformation.
Causality: The docking algorithm requires a 3D representation of the ligand with correct stereochemistry, bond orders, and a low-energy conformation to start from. A poor starting geometry can lead to incorrect docking poses.
Step-by-Step Protocol:
-
Generate 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel or the RDKit to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanical (QM) method or a molecular mechanics (MM) force field (e.g., GAFF, MMFF94) to relieve any steric strain and find a low-energy conformation.[11]
-
Assign Partial Charges: Calculate and assign atomic partial charges. These are crucial for electrostatic interactions. Common methods include AM1-BCC or RESP charges.
-
Save in Appropriate Format: Save the final structure in a format required by the docking software (e.g., .mol2 or .pdbqt).
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12] It involves sampling a vast number of possible conformations of the ligand within the binding site and ranking them using a scoring function.
Causality: We perform docking to generate a plausible hypothesis for the binding mode of our compound. The scoring function provides a semi-quantitative estimate of binding affinity, allowing us to prioritize poses for further analysis.[13]
Protocol: Molecular Docking with AutoDock Vina
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An In-depth Technical Guide to the Discovery of Novel Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
Foreword
The protein kinase family represents one of the most critical and extensively pursued target classes in modern drug discovery, particularly in oncology and immunology. Their central role in regulating a vast array of cellular processes makes them prime candidates for therapeutic intervention. Within the landscape of kinase inhibitor discovery, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact favorably with the ATP-binding site of various kinases. The imidazo[1,2-b]pyridazine core is a prominent example of such a scaffold, demonstrating remarkable versatility and potential. This guide provides a comprehensive overview of the principles and methodologies involved in the discovery and development of novel kinase inhibitors based on this potent chemical framework. We will delve into the strategic considerations, from initial hit identification to lead optimization and cellular characterization, offering field-proven insights into the causality behind experimental choices and the establishment of self-validating protocols.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Kinase Hinge-Binder
The imidazo[1,2-b]pyridazine is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its structure is conformationally rigid and possesses key hydrogen bond acceptors and donors that can effectively mimic the adenine region of ATP, enabling it to bind to the hinge region of many kinases. This inherent binding capability provides a solid foundation for developing potent and selective inhibitors. The versatility of this scaffold allows for chemical modifications at multiple positions, primarily the C3 and C6 positions, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.[1][2]
Numerous studies have successfully developed imidazo[1,2-b]pyridazine-based inhibitors against a wide range of kinase targets, including:
-
Transforming growth factor-β activated kinase (TAK1) for multiple myeloma.[3][4]
-
Bruton's tyrosine kinase (BTK) for B-cell malignancies.[7][8]
-
Glycogen synthase kinase-3β (GSK-3β) for Alzheimer's disease.[9][10]
-
Inhibitor of kappa B kinase beta (IKKβ) for inflammatory diseases.[1][13]
The following diagram illustrates the general workflow for discovering kinase inhibitors based on this scaffold.
Medicinal Chemistry: Synthesis and Structure-Activity Relationship (SAR)
The journey from a screening hit to a clinical candidate is driven by iterative cycles of chemical synthesis and biological evaluation. Understanding the structure-activity relationship (SAR) is paramount to rationally designing compounds with improved potency, selectivity, and drug-like properties.
General Synthetic Strategies
The imidazo[1,2-b]pyridazine core is typically constructed via a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[14] Subsequent functionalization, particularly at the C3 and C6 positions, is often achieved through modern cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling is frequently employed to introduce various aryl or heteroaryl substituents at these positions, allowing for extensive exploration of the chemical space.[3][15] The choice of morpholine or piperazine moieties at the C6 position has been shown to enhance drug-like properties such as aqueous solubility and metabolic stability.[3][16]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazo[1,2-b]pyridazine scaffold has yielded critical insights into the structural requirements for potent kinase inhibition. Optimization of substituents at the 3- and 6-positions is a recurring theme in the literature.[1]
-
C6-Position: Introducing groups like morpholine or piperazine has proven to be a successful strategy for enhancing kinase inhibition and improving physicochemical properties.[3] For example, in the development of TAK1 inhibitors, the introduction of a morpholine at the C6 position improved kinase inhibition compared to unsubstituted or piperazine-substituted analogs.[3][4]
-
C3-Position: This position is often modified with various aryl or heteroaryl groups to enhance potency and modulate selectivity. The choice of substituent can significantly impact the interaction with the target kinase.
-
Scaffold Hopping: In some cases, transitioning from a related scaffold, like imidazo[1,2-a]pyrazine, to the imidazo[1,2-b]pyridazine core has resulted in improved antiproliferative activity and overall compound profile.[6]
The following table summarizes key SAR findings for different kinase targets.
| Target Kinase | Key Position(s) | Favorable Substituents | Observed Effect | Reference |
| TAK1 | C6 | Morpholine, Piperazine | Enhanced kinase inhibition and drug-like properties | [3][4] |
| Mps1 (TTK) | C6 | Property-based optimization | Led to potent and selective oral inhibitors | [5] |
| BTK | C3, C6 | Optimized aryl and other groups | Achieved potent (IC50 = 1.3 nM) and selective irreversible inhibition | [7] |
| IKKβ | C3, C6 | Various optimizations | Increased cell-free and cellular inhibitory activity | [1] |
| GSK-3β | C3 | Alkylamine substituents | Maintained key hydrogen bond interactions with the hinge region | [9] |
| PIM1 | N/A | Core scaffold | Unexpected binding to αC helix, enhancing selectivity |
Biochemical Evaluation: Quantifying Inhibitor Potency
Once novel compounds are synthesized, their ability to inhibit the target kinase must be accurately quantified. This is typically achieved through in vitro biochemical assays that measure the enzymatic activity of the isolated kinase. The half-maximal inhibitory concentration (IC50) is the most common metric derived from these assays.
Choosing the Right Biochemical Assay
A variety of assay formats are available, each with its own advantages and disadvantages.[17] The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the specific nature of the kinase.[18]
-
Radiometric Assays: Considered the "gold standard," these assays use radiolabeled ATP (e.g., [γ-³³P]-ATP) and directly measure the transfer of the radioactive phosphate to a substrate.[19][20] They offer high sensitivity and are less prone to compound interference, avoiding many of the false positives and negatives seen with other methods.[19][]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™ or Kinase-Glo®, measure kinase activity by quantifying the amount of ADP produced or ATP consumed.[18][22] They are well-suited for high-throughput screening (HTS) due to their simplicity and robust signal.
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer sensitive, non-radioactive alternatives.[18][][23] They are homogeneous ("mix-and-read") formats that are highly amenable to automation.[23]
The following diagram outlines a typical workflow for the biochemical evaluation of synthesized inhibitors.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is a representative example for determining the IC50 of a test compound against a target kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Dithiothreitol (DTT)
-
Kinase Buffer (specific to the kinase)
-
ATP solution
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction Preparation: Prepare a 2X kinase/substrate solution in Kinase Buffer containing the required concentration of kinase and substrate.
-
Initiate Kinase Reaction: Prepare a 2X ATP solution. Add the 2X kinase/substrate solution to the wells containing the compounds. To initiate the reaction, add the 2X ATP solution. The final reaction volume is typically 5-10 µL.
-
Incubation: Shake the plate gently to mix and incubate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes). The causality here is to allow the enzymatic reaction to proceed to a point where inhibition can be accurately measured, without depleting too much substrate.
-
Stop Reaction & Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature. This step is critical to ensure that the subsequent luminescence signal is directly proportional to the ADP generated.
-
Convert ADP to ATP & Detect: Add a double volume of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to produce a light signal. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
Measure Luminescence: Read the plate using a luminescence-capable plate reader.
-
Data Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular and In Vivo Characterization
While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to evaluate compound activity in a more biologically relevant context. Cellular assays confirm that the inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.[24]
Cellular Target Engagement and Functional Assays
Several methods can be employed to measure an inhibitor's effect within a cell.[25]
-
Antiproliferative Assays: For oncology targets, the most straightforward functional assay is to measure the inhibition of cancer cell growth or viability. The GI50 (concentration for 50% growth inhibition) or IC50 is determined by treating cell lines with increasing concentrations of the inhibitor.[3][4]
-
Target Phosphorylation Assays: A more direct measure of target engagement is to quantify the phosphorylation status of the kinase's downstream substrates.[24] This is commonly done using techniques like Western Blotting, ELISA, or Meso Scale Discovery (MSD) assays. A potent and on-target inhibitor should lead to a dose-dependent decrease in the phosphorylation of the substrate.
-
Cellular Thermal Shift Assay (CETSA): This biophysical method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[26]
The diagram below illustrates a simplified signaling pathway involving TAK1, a target for which imidazo[1,2-b]pyridazine inhibitors have been developed.[4] Inhibition of TAK1 is expected to block the downstream activation of NF-κB.
In Vivo Evaluation
Promising compounds with good cellular potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties are advanced into in vivo models. These studies are critical for evaluating the efficacy and safety of the drug candidate in a whole-organism system. For example, a potent BTK inhibitor based on the imidazo[1,2-b]pyridazine scaffold demonstrated significant tumor growth inhibition in a xenograft model, leading to its advancement into Phase I clinical trials.[7][8] Similarly, a brain-penetrant GSK-3β inhibitor from this class significantly lowered levels of phosphorylated tau in a mouse model of Alzheimer's disease.[9][10]
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold has unequivocally established itself as a versatile and highly effective framework for the design of potent and selective kinase inhibitors. The extensive body of research highlights the importance of a rational, multi-parameter optimization approach that integrates medicinal chemistry with robust biochemical and cellular evaluation. The success in targeting diverse kinases like TAK1, Mps1, BTK, and GSK-3β underscores the broad applicability of this privileged structure.[3][5][7][9]
Future efforts will likely focus on leveraging advanced computational methods for more predictive in silico design, exploring novel substitutions to overcome drug resistance, and further refining the scaffold to achieve even greater selectivity across the kinome. The continued innovation in this chemical space promises to deliver the next generation of targeted therapies for a multitude of human diseases.
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ResearchGate. (2018). (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from ResearchGate. [Link][16]
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Structure-activity relationship (SAR) of 2-cyclopropylimidazo[1,2-b]pyridazines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Cyclopropylimidazo[1,2-b]pyridazines
Executive Summary
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules, including the approved multi-kinase inhibitor Ponatinib.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the structure-activity relationship (SAR) of this scaffold, with a specific focus on derivatives bearing a cyclopropyl group at the 2-position. The cyclopropyl moiety is a critical substituent, often introduced to enhance potency and optimize physicochemical properties by engaging with hydrophobic pockets in target proteins. This document synthesizes findings from extensive research, detailing the impact of substitutions at various positions on the core, particularly in the context of kinase inhibition. We will dissect the causality behind synthetic choices, present detailed experimental protocols, and offer insights into the future trajectory of this promising class of compounds.
The imidazo[1,2-b]pyridazine core is a bicyclic aromatic system containing three nitrogen atoms. Its unique physicochemical properties, including its role as a bioisostere for other aromatic systems and its ability to engage in hydrogen bonding, make it an attractive starting point for drug design.[2] This scaffold is the foundation for a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, antidiabetic, and antineuropathic properties.[1] The clinical success of molecules like the anticancer drug Ponatinib and the RNA splicing modifier Risdiplam underscores the therapeutic potential of this heterocyclic system.[2]
This guide focuses on derivatives where the C2 position is substituted with a cyclopropyl group. This small, conformationally constrained ring can provide significant advantages in drug design, including improved metabolic stability and enhanced binding affinity through favorable hydrophobic interactions.
Caption: Key substitution points on the imidazo[1,2-b]pyridazine scaffold.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-b]pyridazine derivatives is exquisitely sensitive to the nature and position of substituents. The following sections break down the SAR at key positions, using the 2-cyclopropyl moiety as our constant reference point.
The Crucial Role of the 2-Cyclopropyl Group
The C2 position is pivotal for establishing interactions within the binding sites of target proteins. The cyclopropyl group, particularly when substituted with electron-withdrawing groups like fluorine, has proven to be highly effective. For instance, in the development of Tyrosine Kinase 2 (Tyk2) JH2 domain inhibitors, a (1R,2S)-2-fluorocyclopropyl group was identified as an optimal substituent for achieving high potency.[3] This potency is attributed to the group's ability to fit snugly into hydrophobic pockets while the fluorine atom can engage in specific polar interactions or modulate the electronics of the cyclopropyl ring.
SAR at the 3-Position: The Gateway to Selectivity
The 3-position often serves as an attachment point for larger aryl or heteroaryl groups, which can project into solvent-exposed regions or deeper into the binding pocket. Optimization of this position is critical for enhancing potency and achieving selectivity. In the development of IKKβ inhibitors, various substituents at the 3-position were explored, revealing that this site is crucial for modulating both cell-free and cellular activity.[4] Similarly, for TAK1 inhibitors, an appropriate aryl substituent at this position was essential for achieving nanomolar potency.[5]
SAR at the 6-Position: Mastering Pharmacokinetics and Potency
The 6-position is perhaps the most extensively studied modification site on the scaffold. Substituents here profoundly influence the compound's pharmacokinetic (PK) profile, including metabolic stability and oral bioavailability, as well as target engagement.
-
Improving Metabolic Stability: In a series of Tyk2 inhibitors, replacing a metabolically liable anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety at the C6 position dramatically improved metabolic stability.[3]
-
Enhancing Cellular Activity: For Mps1 kinase inhibitors, property-based optimization at the 6-position, including the introduction of aryl substituents, led to improved cellular activity and ultimately to orally bioavailable candidates.[6]
-
Driving Potency: In the context of TAK1 inhibition, the introduction of 6-substituted morpholine or piperazine groups was a key discovery, leading to compounds with GI50 values as low as 30 nM in multiple myeloma cell lines.[5]
The following table summarizes representative SAR data for imidazo[1,2-b]pyridazine derivatives, highlighting the impact of various substitutions.
| Target | Scaffold Position | Substituent | Activity (IC50/Ki) | Key Finding | Reference |
| Tyk2 JH2 | R² (related to C2) | (1R,2S)-2-fluorocyclopropyl | Kᵢ = 0.015-0.035 nM | Optimal group for high potency. | [3] |
| Tyk2 JH2 | R¹ (at C6-amino linker) | 2-pyridyl | IFNα IC₅₀ = 12-41 nM | Enhanced Caco-2 permeability via intramolecular H-bonds. | [3] |
| Mps1 | C6 | Aryl substituents | Cellular Mps1 IC₅₀ = 0.70 nM | Improved cellular activity and led to oral bioavailability. | [6] |
| Aβ Plaques | C6 | Methylthio | Kᵢ = 11.0 nM | Higher affinity compared to methoxy analogues. | [7] |
| IKKβ | C3 and C6 | Various | N/A | Optimization of these positions increased cell-free and cellular activity. | [4] |
| TAK1 | C6 | Morpholine/Piperazine | GI₅₀ as low as 30 nM | Potent inhibition of multiple myeloma cell line growth. | [5] |
Case Study: Targeting Protein Kinases
The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fruitful starting point for the development of protein kinase inhibitors.[1] The planar heterocyclic core acts as an effective hinge-binder, mimicking the adenine region of ATP. The substituents at the C2, C3, and C6 positions then dictate the potency and selectivity against a specific kinase.
The general binding mode involves the pyridazine nitrogen atoms forming crucial hydrogen bonds with the kinase hinge region. The 2-cyclopropyl group typically occupies a hydrophobic pocket adjacent to the hinge, while the C3 and C6 substituents extend towards the solvent front or other regions of the ATP-binding site.
Caption: Interaction model of a 2-cyclopropylimidazo[1,2-b]pyridazine with a kinase active site.
Synthetic and Experimental Protocols
A deep understanding of SAR is built upon robust synthetic chemistry and reliable biological evaluation. This section provides validated, step-by-step methodologies.
General Synthesis of the Imidazo[1,2-b]pyridazine Core
The most common and effective method for constructing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-amino-6-halopyridazine and an appropriate α-bromoketone. The introduction of a halogen at the 6-position of the aminopyridazine is crucial as it directs the initial alkylation to the correct ring nitrogen, facilitating the desired cyclization.[7]
Caption: General workflow for the synthesis of the core scaffold.
Detailed Protocol:
-
Reactant Preparation: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Addition of Ketone: Add a solution of 1-bromo-1-cyclopropylethanone (1.1 eq) in ethanol dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the resulting solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 2-cyclopropyl-6-chloroimidazo[1,2-b]pyridazine.
-
Further Functionalization: The 6-chloro group can then be displaced via nucleophilic aromatic substitution or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install various substituents at the C6 position.[8][9]
Protocol for In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a self-validating system to determine the IC50 of a test compound against a target kinase.
Caption: Workflow for a radiometric protein kinase assay.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, peptide substrate, and [γ-³³P]ATP solutions. Serially dilute the test compound in DMSO.
-
Assay Setup: In a 96-well filter plate, add the kinase, peptide substrate, and assay buffer.
-
Compound Addition: Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation: Initiate the reaction by adding [γ-³³P]ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Capture and Wash: The phosphorylated substrate is captured on the filter membrane. Wash the wells multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation cocktail to the dried plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The 2-cyclopropylimidazo[1,2-b]pyridazine scaffold is a highly versatile and potent core for the development of novel therapeutics, particularly kinase inhibitors. The structure-activity relationship is well-defined, with the C2-cyclopropyl group serving as a powerful anchor for hydrophobic interactions, while the C3 and C6 positions offer extensive opportunities for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions, developing more selective inhibitors for challenging kinase targets, and applying this scaffold to other protein families. The continued exploration of this privileged structure promises to yield new and effective medicines for a range of human diseases.
References
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Fensome, A., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Garrido, G., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
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Zheng, M.-Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
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Taylor, R. D., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]
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Nakai, D., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. [Link]
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Cataldi, M., et al. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]
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Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Jones, A. T., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. [Link]
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Girardet, J.-L., et al. (2000). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry. [Link]
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Perin, N., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]
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Zhang, P., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters. [Link]
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Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]
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Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. [Link]
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Sedić, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]
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Kumar, D., & Kumar, N. (2016). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
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Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]
-
Martínez-Pascual, R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
-
Cataldi, M., et al. (2025). Eco‐friendly Synthesis and Molecular Modelling of 2‐Phenylimidazo[1,2‐b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]
-
Ahamed, M. B. & Bodige, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]
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- 4. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural confirmation via modern analytical techniques is paramount. This document outlines the predicted Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic data, based on established principles and spectral data from closely related analogs. The methodologies for data acquisition and the rationale behind the spectral assignments are discussed in detail to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar imidazo[1,2-b]pyridazine derivatives.
Introduction and Molecular Structure
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 6-position and a cyclopropyl group at the 2-position of this scaffold is anticipated to modulate its physicochemical and pharmacological properties. Accurate structural elucidation is the cornerstone of any chemical research and development program. This guide focuses on the predictive spectroscopic analysis of this compound.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC numbering scheme for the imidazo[1,2-b]pyridazine ring system is used throughout this document.
Caption: Molecular structure of this compound with atom numbering.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method due to the presence of basic nitrogen atoms in the heterocyclic system, which are readily protonated.
-
Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to achieve mass accuracy in the low ppm range.
Predicted Mass Spectrum
The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak, which is characteristic of a monochlorinated compound.
| Ion | Calculated m/z | Expected Isotopic Pattern (Relative Abundance) |
| [M+H]⁺ | 194.0636 | [M+H]⁺ (100%), [M+2+H]⁺ (~32%) |
The presence of the chlorine atom will result in a prominent M+2 peak with an intensity of approximately one-third of the molecular ion peak, a hallmark of a single chlorine atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Spectra are recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion. Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.5 - 7.8 | s | - | 1H |
| H-7 | 7.0 - 7.3 | d | 9.0 - 9.5 | 1H |
| H-8 | 7.9 - 8.2 | d | 9.0 - 9.5 | 1H |
| H-9 (cyclopropyl) | 2.0 - 2.3 | m | - | 1H |
| H-10, H-11 (cyclopropyl) | 0.9 - 1.3 | m | - | 4H |
Rationale for Assignments:
-
The protons on the imidazo[1,2-b]pyridazine core (H-3, H-7, and H-8) are expected in the aromatic region (7.0-8.5 ppm).
-
H-3 is a singlet as it has no adjacent protons.
-
H-7 and H-8 will appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent nitrogen and chlorine atoms will influence their precise chemical shifts.
-
The cyclopropyl protons will be in the aliphatic region. The methine proton (H-9) will be downfield compared to the methylene protons (H-10, H-11) and will likely be a multiplet due to coupling with the methylene protons. The four methylene protons are diastereotopic and will likely appear as a complex multiplet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 110 - 115 |
| C-6 | 135 - 140 |
| C-7 | 118 - 122 |
| C-8 | 125 - 130 |
| C-8a | 140 - 145 |
| C-9 (cyclopropyl) | 5 - 10 |
| C-10, C-11 (cyclopropyl) | 8 - 12 |
Rationale for Assignments:
-
The carbons of the heterocyclic core are expected in the range of 110-150 ppm.
-
C-2, being attached to two nitrogen atoms and the cyclopropyl group, will be significantly downfield.
-
The chlorine-bearing carbon, C-6, will also be downfield due to the electronegativity of the chlorine atom.
-
The cyclopropyl carbons will appear in the upfield region of the spectrum, which is characteristic for this strained ring system.
Experimental Workflow for Structural Elucidation
The following workflow is recommended for the definitive structural confirmation of this compound.
Caption: Recommended workflow for the synthesis and structural elucidation of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected MS and NMR spectra, along with the rationale for the assignments, serves as a valuable resource for researchers involved in the synthesis and characterization of novel imidazo[1,2-b]pyridazine derivatives. The presented protocols and predictive data will facilitate the rapid and accurate structural confirmation of this and related compounds, thereby accelerating the drug discovery and development process.
References
While specific experimental data for the title compound is not yet published, the predictions herein are based on the spectroscopic data of closely related compounds and fundamental principles of analytical chemistry. For further reading on the synthesis and characterization of imidazo[1,2-b]pyridazines, the following resources are recommended:
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
-
Synthesis of 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine. ChemicalBook.
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
The Emerging Therapeutic Potential of Imidazo[1,2-b]pyridazine Compounds in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of cancer therapy is perpetually evolving, driven by the pursuit of novel chemical scaffolds that can selectively target tumor-specific vulnerabilities. Among these, the imidazo[1,2-b]pyridazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets implicated in oncogenesis.[1][2] This technical guide provides an in-depth exploration of the antitumor properties of novel imidazo[1,2-b]pyridazine compounds, offering a synthesis of their mechanisms of action, experimental validation, and future therapeutic promise.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Diverse Antitumor Activity
The imidazo[1,2-b]pyridazine framework, a fused heterocyclic system, has garnered significant attention for its broad spectrum of pharmacological activities, including potent anticancer effects.[1] Its rigid, planar structure provides an ideal backbone for the strategic placement of various substituents, enabling the fine-tuning of its physicochemical properties and biological activity. This adaptability has led to the development of numerous derivatives targeting key pathways in cancer progression.
Mechanisms of Antitumor Action: Targeting Key Oncogenic Pathways
Novel imidazo[1,2-b]pyridazine derivatives exert their antitumor effects through a variety of mechanisms, primarily by inhibiting key enzymes and signaling pathways that are dysregulated in cancer cells.
Kinase Inhibition: A Dominant Therapeutic Strategy
A significant number of imidazo[1,2-b]pyridazine compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, including non-small cell lung cancer (NSCLC). A series of novel imidazo[1,2-b]pyridazine diaryl urea derivatives have been synthesized and shown to exhibit significant anti-proliferative activity against NSCLC cell lines A549 and H460, with IC50 values in the low micromolar to nanomolar range.[3]
Notably, compounds A17 and A18 demonstrated potent mTOR inhibitory activity with IC50 values of 0.067 µM and 0.062 µM, respectively.[3] Mechanistic studies revealed that these compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR effectors such as AKT and S6.[3] Furthermore, compound A17 exhibited significant in vivo anticancer effects in an A549 xenograft nude mouse model.[3]
Caption: Inhibition of the mTOR signaling pathway by novel imidazo[1,2-b]pyridazine derivatives.
Triple-negative breast cancer (TNBC) is an aggressive subtype with limited treatment options. Cyclin-dependent kinases 12 and 13 (CDK12/13) have recently emerged as promising therapeutic targets in TNBC. Novel imidazo[1,2-b]pyrazine-based covalent inhibitors have been designed to target these kinases.[4]
Compound 24 from this series was identified as a highly potent inhibitor, with an IC50 of 15.5 nM for CDK12 and 12.2 nM for CDK13.[4] This compound forms a covalent bond with Cys1039 of CDK12 and effectively suppresses the proliferation of TNBC cell lines MDA-MB-231 and MDA-MB-468 with EC50 values of 5.0 nM and 6.0 nM, respectively.[4]
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is crucial for the survival and proliferation of malignant B-cells.[5] An imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), has been identified as a potent and highly selective irreversible inhibitor of BTK with an IC50 of 1.3 nM.[5]
This compound demonstrated a favorable pharmacokinetic profile and a robust safety profile in preclinical studies.[5] In a xenograft model, TM471-1 significantly inhibited tumor growth, leading to complete tumor regression in a majority of the treated mice at a dose of 15 mg/kg.[5] These promising results have led to its advancement into Phase I clinical trials.[5]
Induction of Apoptosis via Oxidative Stress
Beyond kinase inhibition, some imidazo[1,2-b]pyridazine derivatives can induce cancer cell death through alternative mechanisms. A series of novel imidazo[1,2-a]pyridine derivatives, when coupled with 2-amino-4H-pyran, have been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells by activating NADPH oxidase (NOX)-mediated oxidative stress.[6]
Compounds IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12 were found to markedly increase NOX activity, leading to a surge in reactive oxygen species (ROS).[6] This oxidative stress, in turn, impairs mitochondrial membrane potential and upregulates the expression of pro-apoptotic proteins like BAX and BAK1, ultimately triggering apoptosis.[6]
In Vitro and In Vivo Evaluation: A Summary of Antitumor Efficacy
The antitumor properties of these novel compounds have been extensively evaluated using a range of in vitro and in vivo models.
Quantitative In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic and inhibitory activities of representative imidazo[1,2-b]pyridazine derivatives against various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | Assay Type | IC50/EC50 | Reference |
| A17 | mTOR | A549 (NSCLC) | SRB | 0.02 - 20.7 µM (range for series) | [3] |
| A18 | mTOR | H460 (NSCLC) | SRB | 0.02 - 20.7 µM (range for series) | [3] |
| Compound 24 | CDK12 | MDA-MB-231 (TNBC) | Proliferation | 5.0 nM (EC50) | [4] |
| Compound 24 | CDK13 | MDA-MB-468 (TNBC) | Proliferation | 6.0 nM (EC50) | [4] |
| TM471-1 | BTK | - | Kinase Assay | 1.3 nM (IC50) | [5] |
| IMPA-2 | Induces Apoptosis | A549 (NSCLC) | Cytotoxicity | Not specified | [6] |
| IMPA-5 | Induces Apoptosis | A549 (NSCLC) | Cytotoxicity | Not specified | [6] |
In Vivo Antitumor Efficacy in Xenograft Models
Preclinical in vivo studies using xenograft models in immunocompromised mice have provided strong evidence for the therapeutic potential of imidazo[1,2-b]pyridazine derivatives.
| Compound ID | Target | Xenograft Model | Dosing Regimen | Outcome | Reference |
| A17 | mTOR | A549 (NSCLC) | Not specified | Obvious anticancer effect | [3] |
| TM471-1 | BTK | Not specified | 15 mg/kg | Significant tumor growth inhibition; complete regression in 7/10 mice | [5] |
Experimental Protocols for Compound Evaluation
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the evaluation of imidazo[1,2-b]pyridazine compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine compounds and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7][8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[7]
Caption: A standardized workflow for the MTT cell viability assay.
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to undergo indefinite proliferation and form a colony. It is a gold-standard method for determining cell reproductive death after treatment with cytotoxic agents.[9]
-
Cell Seeding: Plate a known number of cells (e.g., 100-1000 cells) in 6-well plates or culture dishes. The exact number will depend on the cell line and the expected toxicity of the compound.
-
Compound Treatment: After 24 hours, treat the cells with the imidazo[1,2-b]pyridazine compounds at various concentrations.
-
Incubation: Incubate the plates for 9-14 days, allowing colonies to form.[10]
-
Fixation: Aspirate the media, wash the plates with PBS, and fix the colonies with a solution such as 4% paraformaldehyde or 10% formalin for at least 2 hours at room temperature.[10]
-
Staining: Stain the colonies with a 0.5% crystal violet or methylene blue solution overnight.[10]
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (defined as a cluster of at least 50 cells).
Western Blotting for Apoptosis and Cell Cycle Markers
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate. It is commonly used to assess the expression levels of proteins involved in apoptosis (e.g., cleaved caspases, PARP) and cell cycle regulation (e.g., p21, cyclins).[11]
-
Cell Lysis: Treat cells with the imidazo[1,2-b]pyridazine compounds, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-PARP, anti-p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Synthesis of Novel Imidazo[1,2-b]pyridazine Derivatives
The synthesis of the imidazo[1,2-b]pyridazine scaffold typically involves the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions, such as in the presence of sodium bicarbonate.[7] The introduction of a halogen on the pyridazine ring is often crucial for achieving a good yield.[7] For the synthesis of diaryl urea derivatives, further reaction steps are required to introduce the urea linkage and the second aryl group.
Future Directions and Conclusion
Novel imidazo[1,2-b]pyridazine compounds represent a promising class of antitumor agents with diverse mechanisms of action. Their ability to potently and selectively inhibit key oncogenic kinases, as well as induce apoptosis through other pathways, underscores their therapeutic potential. The successful advancement of a BTK inhibitor from this class into clinical trials provides strong validation for continued research and development of this versatile scaffold.
Future efforts should focus on:
-
Optimizing Pharmacokinetic Properties: Enhancing the drug-like properties of these compounds to improve their oral bioavailability and metabolic stability.
-
Exploring Novel Targets: Expanding the investigation to identify new and diverse molecular targets for imidazo[1,2-b]pyridazine derivatives.
-
Combination Therapies: Evaluating the synergistic effects of these compounds when used in combination with existing cancer therapies.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Scarbrough, P. (2017, June 19). Clonogenic Assay [Video]. YouTube. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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McGill University Health Centre. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. Retrieved from [Link]
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JoVE. (2014, April 15). Video: The Soft Agar Colony Formation Assay. Retrieved from [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Li, Z., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 130, 346-357.
- Wang, M., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 117378.
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Zhang, H., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
- Bar-Eli, M. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives.
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Bio-protocol. (n.d.). Clonogenic Assay. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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- Menendez, S., et al. (2011). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem Cell Reviews and Reports, 7(3), 630-639.
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- D'Ambola, M., et al. (2020). (a) Western blot for apoptosis and negative cell cycle markers in COMI... [Figure]. In Expanding the Chemical Space of Arsenicin A-C Related Polyarsenicals and Evaluation of Some Analogs as Inhibitors of Glioblastoma Stem Cell Growth.
- Sriram, D., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Bioorganic & Medicinal Chemistry Letters, 28(20), 3364-3370.
- Balci, M. V., et al. (2024). mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. International Journal of Molecular Sciences, 25(23), 13038.
- Various Authors. (n.d.). The pharmacologically active imidazo[1,2-b]pyridazine derivatives.
- Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5293-5296.
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Methodological & Application
Application Notes & Protocols: Synthesis of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine Derivatives
Introduction: The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for favorable interactions with various biological targets. Consequently, derivatives of this scaffold have been extensively explored as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2] Notably, the kinase inhibitor Ponatinib, which features this core, has spurred significant interest in developing new therapeutic agents based on the imidazo[1,2-b]pyridazine framework.[1][2]
This guide provides a detailed, field-proven methodology for the synthesis of a key intermediate, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, and outlines subsequent derivatization strategies. The protocols are designed for researchers and scientists in drug development, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Part 1: Overall Synthetic Strategy
The most robust and widely adopted method for constructing the imidazo[1,2-b]pyridazine ring system is the condensation reaction between a 3-aminopyridazine and an α-haloketone.[3] This approach offers a direct and efficient route to the bicyclic core.
The overall workflow for synthesizing and derivatizing this compound can be visualized as a three-stage process:
-
Synthesis of Key Precursor 1: Preparation of 3-Amino-6-chloropyridazine.
-
Synthesis of Key Precursor 2: Preparation of 1-bromo-1-cyclopropylethanone (α-bromocyclopropyl methyl ketone).
-
Core Cyclization & Derivatization: Condensation to form the target scaffold, followed by functionalization at the C6 position.
Caption: Overall workflow for the synthesis of this compound and its derivatives.
Part 2: Synthesis of Key Precursors
Protocol 2.1: Synthesis of 3-Amino-6-chloropyridazine
This precursor is synthesized via nucleophilic aromatic substitution of one chlorine atom in 3,6-dichloropyridazine with ammonia.[4][5] The reaction is typically performed at elevated temperature and pressure to drive the substitution.
Reaction Scheme: (3,6-Dichloropyridazine) + NH₃ → (3-Amino-6-chloropyridazine)
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3,6-Dichloropyridazine | 148.98 | 10.0 g | 67.1 | 1.0 |
| Ammonia in Methanol (2.0 M) | - | 170 mL | 340 | ~5.0 |
Step-by-Step Procedure:
-
Reaction Setup: To a high-pressure steel reactor, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol).
-
Reagent Addition: Carefully add a 2.0 M solution of ammonia in methanol (170 mL, 340 mmol).
-
Reaction Conditions: Seal the reactor securely. Heat the reaction mixture to 130°C with constant stirring. Maintain this temperature for 48-96 hours.[5]
-
Scientist's Note: The reaction must be performed in a sealed pressure vessel due to the volatility of ammonia and the requirement for high temperatures to overcome the activation energy of the aromatic substitution. The progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
-
Work-up: Cool the reactor to room temperature. Carefully vent any excess pressure.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.
-
Purification: Add deionized water (100 mL) to the residue. The product often precipitates as a solid. If not, extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Final Product: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 3-amino-6-chloropyridazine as a white to light brown solid.[5]
-
Expected Yield: 60-75%.
-
Part 3: Core Cyclization Reaction
The formation of the imidazo[1,2-b]pyridazine backbone is achieved through a condensation reaction between the nucleophilic 3-amino-6-halopyridazine and an α-bromoketone. The reaction proceeds via initial alkylation of the ring nitrogen, followed by an intramolecular cyclization and dehydration.[3]
Caption: Key mechanistic steps in the formation of the imidazo[1,2-b]pyridazine core.
Protocol 3.1: Synthesis of this compound
This protocol details the condensation of 3-Amino-6-chloropyridazine with 1-bromo-1-cyclopropylethanone.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Amino-6-chloropyridazine | 129.55 | 5.0 g | 38.6 | 1.0 |
| 1-Bromo-1-cyclopropylethanone | 163.02 | 6.9 g | 42.4 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 4.9 g | 58.0 | 1.5 |
| Acetonitrile (CH₃CN) | - | 150 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Amino-6-chloropyridazine (5.0 g, 38.6 mmol) and Sodium Bicarbonate (4.9 g, 58.0 mmol) in acetonitrile (150 mL).
-
Rationale: Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[3] Acetonitrile is a suitable polar aprotic solvent for this type of condensation.
-
-
Reagent Addition: Add 1-bromo-1-cyclopropylethanone (6.9 g, 42.4 mmol) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:2).
-
Work-up: After the reaction is complete (disappearance of the starting amine), cool the mixture to room temperature.
-
Isolation: Filter the solid NaHCO₃ and NaBr salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with saturated brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Final Product: The resulting crude solid is purified by silica gel column chromatography (eluting with a gradient of 20% to 40% ethyl acetate in hexane) to yield this compound as a solid.
-
Expected Yield: 55-70%.
-
Part 4: Derivatization at the C6-Position
The chlorine atom at the C6 position is an excellent synthetic handle for introducing molecular diversity. It is susceptible to both nucleophilic aromatic substitution (SNAr) and various metal-catalyzed cross-coupling reactions.[6]
Protocol 4.1: C6-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for displacing the C6-chloro group with an amine.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 193.64 | 200 mg | 1.03 | 1.0 |
| Pyrrolidine (example amine) | 71.12 | 147 mg (0.17 mL) | 2.06 | 2.0 |
| Cesium Fluoride (CsF) | 151.90 | 157 mg | 1.03 | 1.0 |
| Dimethyl Sulfoxide (DMSO) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a sealed microwave vial, combine this compound (200 mg, 1.03 mmol), the desired amine (e.g., pyrrolidine, 2.0 eq), and Cesium Fluoride (1.0 eq) in DMSO (5 mL).
-
Rationale: DMSO is a polar aprotic solvent that effectively solvates the cations, enhancing the nucleophilicity of the amine. Cesium Fluoride can act as a base and promoter for this type of substitution.[6] Microwave irradiation is often used to accelerate the reaction.
-
-
Reaction Conditions: Heat the reaction mixture to 100-120°C for 2-4 hours (conventional heating) or at 150°C for 30 minutes (microwave irradiation).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash extensively with water (3 x 25 mL) to remove DMSO, followed by a brine wash (25 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the C6-aminated derivative.
| C6-Substituent Examples | Resulting Derivative Class | Potential Application |
| Morpholine | 6-Morpholino- derivatives | Kinase Inhibitors |
| Piperazine | 6-Piperazinyl- derivatives | CNS-active agents |
| Aniline | 6-Anilino- derivatives | Anticancer agents |
References
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). BenchChem.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.).
- 6-Chloropyridazin-3-amine | 5469-69-2. (n.d.). ChemicalBook.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PubMed Central.
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023).
- 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis. (n.d.). ChemicalBook.
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- 5. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Suzuki-Miyaura cross-coupling with 6-chloro-imidazo[1,2-b]pyridazines
Application Notes & Protocols
Topic: Suzuki-Miyaura Cross-Coupling with 6-chloro-imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and rigid, bicyclic structure have made it a cornerstone in the development of targeted therapeutics. Notably, this scaffold is a key component of the FDA-approved multi-kinase inhibitor ponatinib, used in the treatment of chronic myeloid leukemia.[1] The versatility of the imidazo[1,2-b]pyridazine framework has been further demonstrated in its application as GSK-3β inhibitors, TYK2 JH2 inhibitors for autoimmune diseases, and various antimicrobial agents.[1][2]
The functionalization of this heterocyclic system is paramount for modulating its pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for creating carbon-carbon bonds, offering broad functional group tolerance and generally mild reaction conditions.[3][4] This guide provides a detailed exploration of the application of the Suzuki-Miyaura reaction for the derivatization of 6-chloro-imidazo[1,2-b]pyridazines, offering both mechanistic insights and a practical, field-proven protocol for its successful implementation.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[5] The generally accepted mechanism proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 6-chloro-imidazo[1,2-b]pyridazine to a Pd(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[7] The electron-deficient nature of the imidazo[1,2-b]pyridazine ring can facilitate this step.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) complex.[8] The choice of base is critical to ensure efficient formation of the boronate without promoting side reactions.
-
Reductive Elimination: In the final step, the two organic partners on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Components
The success of the Suzuki-Miyaura coupling of 6-chloro-imidazo[1,2-b]pyridazines hinges on the careful selection and optimization of several key parameters. The use of an electron-deficient heteroaryl chloride necessitates conditions that favor the oxidative addition step while minimizing side reactions.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, PdCl₂(dppf) | For challenging substrates like heteroaryl chlorides, a pre-catalyst that readily forms the active Pd(0) species is crucial. Tetrakis(triphenylphosphine)palladium(0) is a reliable choice.[10] Alternatively, combining a Pd(II) source like Pd(OAc)₂ with bulky, electron-rich phosphine ligands can be highly effective.[11][12] |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Electron-rich and sterically hindered phosphine ligands stabilize the palladium catalyst and promote the oxidative addition of the aryl chloride.[11] The choice of ligand can significantly impact reaction efficiency and may require screening. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, CsF | The base plays a dual role: activating the boronic acid and neutralizing the acid generated during the reaction. Inorganic bases are commonly employed. Sodium carbonate has been shown to be effective in moderate yields for this specific coupling.[10] The strength of the base can influence the reaction rate and should be chosen carefully to avoid decomposition of the starting materials or products.[13] |
| Solvent | 1,2-Dimethoxyethane (DME), Dioxane, Toluene, Aqueous mixtures (e.g., DME/H₂O) | The choice of solvent affects the solubility of the reagents and the stability of the catalytic species. Anhydrous conditions are often preferred to minimize protodeboronation of the boronic acid.[14] However, aqueous solvent systems can sometimes enhance the reaction rate and have been successfully used for coupling heteroaryl chlorides.[15][16] |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids | A wide range of boronic acids are compatible with these conditions. Electron-rich boronic acids tend to react more readily.[11] For heteroarylboronic acids prone to protodeboronation, the use of boronate esters (e.g., pinacol esters) can improve stability.[14] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 6-chloro-imidazo[1,2-b]pyridazine derivative with an arylboronic acid.
Materials:
-
6-chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,2-Dimethoxyethane)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-chloro-imidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 75-85 °C) and stir for the required time (typically 3-12 hours).[10] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-b]pyridazine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solutions |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base. | Use a fresh batch of catalyst or a different pre-catalyst. Ensure all glassware is oven-dried and solvents are anhydrous. Screen different bases (e.g., K₃PO₄, CsF). |
| Protodeboronation of Boronic Acid | Presence of water; Base is too strong or reaction temperature is too high. | Use anhydrous solvents and reagents. Consider using a milder base like CsF or KF. Use a boronate ester instead of the boronic acid. |
| Formation of Side Products (e.g., Homocoupling) | Catalyst decomposition; Reaction time is too long. | Use a more stable ligand or a lower reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Purification | Co-elution with residual boronic acid or byproducts. | Perform an aqueous wash during work-up to remove water-soluble impurities. Consider using a different solvent system for chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel 6-aryl-imidazo[1,2-b]pyridazine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with using an electron-deficient heteroaryl chloride as a coupling partner. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to efficiently synthesize and explore the vast chemical space accessible from the versatile imidazo[1,2-b]pyridazine scaffold.
References
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An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). National Institutes of Health. [Link]
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New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). ACS Publications. [Link]
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Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Semantic Scholar. [Link]
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Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (n.d.). Thieme Connect. [Link]
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Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (n.d.). ACS Publications. [Link]
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The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2025). ResearchGate. [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health. [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate. [Link]
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Optimization of the conditions for the Suzuki–Miyaura coupling reaction... (n.d.). ResearchGate. [Link]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]
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A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.). ScienceDirect. [Link]
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Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2001). ResearchGate. [Link]
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Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
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Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. [Link]
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Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]
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Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Publishing. [Link]
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Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2023). PubMed. [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). National Institutes of Health. [Link]
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Synthesis of Some New Imidazo[1,2-b] Pyridazines. (2009). International Journal of PharmTech Research. [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). National Institutes of Health. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). National Institutes of Health. [Link]
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Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). RSC Publishing. [Link]
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Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
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Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. (2008). PubMed. [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). PubMed. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Optimization of conditions for the Suzuki-Miyaura coupling. [a]. (n.d.). ResearchGate. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PubMed. [Link]
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Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ResearchGate. [Link]
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Comparative yields for the Suzuki‐Miyaura coupling of heteroaryl... (n.d.). ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
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Application Notes and Protocols: Cellular Assay Development for Imidazo[1,2-b]pyridazine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors.[1][2] Notable examples include ponatinib, a medication for chronic myeloid leukemia.[3] The therapeutic potential of this class of molecules spans various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[2][4][5][6][7] Developing robust and reliable cellular assays is a critical step in the preclinical evaluation of these inhibitors, providing essential data on their potency, selectivity, and mechanism of action in a biologically relevant context.
This guide provides a comprehensive framework for the development of cellular assays tailored to the evaluation of imidazo[1,2-b]pyridazine-based inhibitors. As a Senior Application Scientist, the following sections synthesize technical protocols with field-proven insights to ensure the generation of high-quality, reproducible data. The focus is on explaining the "why" behind experimental choices, thereby empowering researchers to design and execute self-validating assay systems.
I. Pre-Assay Considerations: The Foundation of a Robust Assay
Careful planning and optimization of initial parameters are paramount to the success of any cell-based assay.[8][9][10] These foundational steps ensure the health and consistency of the cellular model, leading to more reliable and interpretable data.
Compound Management
Imidazo[1,2-b]pyridazine derivatives, like many small molecules, require careful handling to maintain their integrity and ensure accurate dosing.
-
Solubility Testing: Determine the solubility of each compound in a panel of cell culture-compatible solvents (e.g., DMSO, ethanol). It is crucial to establish a concentration range where the compound remains in solution to avoid precipitation in the assay medium.
-
Stock Solution Preparation: Prepare high-concentration stock solutions in a validated solvent. Aliquot and store these stocks at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution. Ensure that the final solvent concentration in the cell culture wells is consistent across all treatments and does not exceed a level that impacts cell viability (typically ≤0.5% DMSO).
Cell Line Selection and Culture
The choice of cell line is dictated by the biological question being addressed.[8]
-
Target Expression: Confirm that the chosen cell line expresses the target of interest at a functionally relevant level. This can be verified by Western blotting, qPCR, or other proteomic/genomic techniques.
-
Disease Relevance: Whenever possible, select cell lines that are representative of the disease context. For oncology applications, this may involve using tumor-derived cell lines with known driver mutations.
-
Cell Health and Maintenance: Maintain a consistent cell culture practice.[8]
-
Use cells within a low passage number range to avoid phenotypic drift.[8]
-
Regularly monitor cell morphology and growth rates to ensure they are healthy and in the logarithmic growth phase at the time of the assay.[10]
-
Periodically test for mycoplasma contamination, as this can significantly alter cellular responses.
-
Optimizing Seeding Density
The number of cells seeded per well can significantly impact assay performance.[8][9]
-
Linear Range: Determine the optimal cell seeding density that provides a signal within the linear range of the chosen assay readout.
-
Assay Window: The cell number should be sufficient to produce a robust signal but not so high as to lead to over-confluence by the end of the experiment, which can introduce artifacts.[8]
II. Core Cellular Assays for Inhibitor Characterization
A multi-faceted approach employing a suite of assays is essential to build a comprehensive profile of an imidazo[1,2-b]pyridazine-based inhibitor.
Cell Viability and Proliferation Assays
These assays provide a primary readout of the compound's effect on cell survival and growth. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.[11][12][13]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [11][12][14][15]
-
Cell Seeding: Seed cells in an opaque-walled 96- or 384-well plate at the predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium.[14] Include wells with medium only for background measurement.[12][14]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
Compound Treatment: Add serial dilutions of the imidazo[1,2-b]pyridazine inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[14][15] Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[14][15]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12][14][15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12][14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][14][15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][14][15]
-
-
Data Acquisition: Record the luminescence using a plate reader.[14][15]
Target Engagement Assays
Confirming that the inhibitor binds to its intended target within the complex environment of a live cell is a crucial step. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose, measuring compound binding by competitive displacement of a fluorescent tracer.[16][17][18]
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay [16][18]
-
Cell Transfection:
-
Prepare a plasmid DNA mixture containing the NanoLuc®-tagged target kinase construct and transfection carrier DNA in OptiMEM.[18]
-
Add a transfection reagent (e.g., FuGene HD) and incubate to form DNA-vesicles.[18]
-
Add the transfection mix to a suspension of HEK293T cells and culture for 18-24 hours to allow for protein expression.[18]
-
-
Compound Plating: Prepare serial dilutions of the imidazo[1,2-b]pyridazine inhibitor in a white, 384-well assay plate.
-
Cell Plating:
-
Tracer Addition: Add the specific NanoBRET® tracer for the target kinase to all wells at a predetermined optimal concentration.
-
Incubation: Equilibrate the plate for 2 hours at 37°C with 5% CO2.[18]
-
Substrate Addition and Reading:
-
Data Analysis: Calculate the BRET ratio (Emission at 610 nm / Emission at 450 nm).[18] A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the inhibitor.
Downstream Signaling Pathway Analysis
To understand the functional consequences of target inhibition, it is essential to assess the modulation of downstream signaling pathways. Western blotting is a classic and effective method for this purpose.[19][20]
Protocol: Western Blotting for Phospho-Protein Analysis [20]
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the imidazo[1,2-b]pyridazine inhibitor at various concentrations and for different durations. Include appropriate controls.
-
After treatment, aspirate the media and wash the cells with ice-cold 1X PBS.[20]
-
Lyse the cells by adding 1X SDS sample buffer containing protease and phosphatase inhibitors.[20] Scrape the cells and transfer the lysate to a microcentrifuge tube.[20]
-
Sonicate the lysate to shear DNA and reduce viscosity.[20]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample, mix with loading buffer, and heat at 95-100°C for 5 minutes.[20]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[20]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA or nonfat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein overnight at 4°C with gentle shaking.[20]
-
Wash the membrane three times with TBST for 5 minutes each.[20]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again as in the previous step.[20]
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
To confirm equal protein loading, the blot can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
III. Data Analysis and Interpretation
Dose-Response Curves and IC50/EC50 Determination
The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[21][22]
-
Data Normalization: Raw data from viability or target engagement assays should be normalized. For inhibition assays, data is typically expressed as a percentage of the vehicle control (100% activity) and a maximal inhibition control (0% activity).[23]
-
Curve Fitting: Plot the normalized response against the logarithm of the inhibitor concentration.[23][24][25] Fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[24][25]
-
IC50 Calculation: The IC50 is the concentration of the inhibitor that produces a 50% reduction in the measured response.[21][22] This value is derived from the fitted curve.[24]
Quantitative Data Summary
| Assay Type | Key Parameter | Typical Concentration Range | Number of Replicates |
| Cell Viability | IC50 | 1 nM - 100 µM | 3-4 |
| Target Engagement | IC50 | 1 nM - 100 µM | 3-4 |
| Western Blot | - | Titrated based on IC50 | 2-3 |
Visualization of Workflows and Pathways
Visualizing experimental workflows and the signaling pathways under investigation can aid in understanding and communicating the experimental design.
Experimental Workflow Diagram
Caption: General workflow for cellular assay development.
Hypothetical Signaling Pathway Diagram
Caption: Inhibition of a target kinase signaling pathway.
IV. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects, temperature gradients across the plate.[10][15] | Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator. Avoid using the outer wells of the plate. |
| Poor Z'-factor | Low signal-to-background ratio, suboptimal reagent concentrations, assay window too small. | Optimize cell number, reagent concentrations, and incubation times. Ensure positive and negative controls are robust. |
| Inconsistent IC50 Values | Compound instability, cell passage number variation, inconsistent incubation times. | Use fresh compound dilutions for each experiment. Maintain a consistent cell culture and passaging schedule. Standardize all incubation times. |
| No Target Engagement Detected | Low target expression, cell impermeability of the compound, incorrect tracer/substrate used. | Confirm target expression in the cell line. Assess compound permeability. Verify the compatibility of the NanoBRET reagents with the target. |
V. Conclusion
The development of a robust suite of cellular assays is fundamental to the successful progression of imidazo[1,2-b]pyridazine-based inhibitors through the drug discovery pipeline. By carefully considering initial experimental parameters, employing a combination of viability, target engagement, and downstream signaling assays, and applying rigorous data analysis, researchers can generate a comprehensive and reliable dataset to inform critical project decisions. This structured and mechanistically-driven approach ensures the scientific integrity of the findings and provides a solid foundation for further preclinical and clinical development.
References
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Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]
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Oslo University Hospital. CellTiter-Glo Assay. [Link]
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National Institutes of Health. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
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EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
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INiTS. Cell-based test for kinase inhibitors. [Link]
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Science Gateway. How to calculate IC50. [Link]
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National Institutes of Health. Assay Development for Protein Kinase Enzymes. [Link]
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Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
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ResearchGate. How to calculate IC50 for my dose response?. [Link]
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BioAgilytix. Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
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PubMed. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. [Link]
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SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
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ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]
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Towards Data Science. Drug dose-response data analysis. [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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ACS Publications. Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. [Link]
-
PubMed. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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PubMed. Screening assays for tyrosine kinase inhibitors: A review. [Link]
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PubMed. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. [Link]
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RPubs. Dose-Response Curve Analysis. [Link]
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Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]
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PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]
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Wikipedia. Imidazopyridazine. [Link]
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Application Notes and Protocols for High-Throughput Screening with a 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine Library
Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Of particular significance is its emergence as a potent modulator of protein kinases, a class of enzymes integral to cellular signaling and frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][2][3] The 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine library, in particular, offers a unique chemical space for the discovery of novel kinase inhibitors. The cyclopropyl group can provide favorable metabolic stability and conformational rigidity, while the chloro-substituent offers a handle for further chemical modification to optimize potency and selectivity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign with a this compound library. We will focus on a biochemical kinase assay as a representative screening platform, detailing the rationale behind experimental design, providing step-by-step protocols, and outlining a robust data analysis and hit validation workflow. For the purpose of this application note, we will use Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies, as our exemplary kinase.[4][5][6]
Part 1: Foundational Principles of the HTS Campaign
A successful HTS campaign is more than a large-scale experiment; it is a systematic process of identifying and validating active compounds from a large chemical library. The overarching goal is to minimize false positives and negatives, ensuring that the identified "hits" are genuine modulators of the target and worthy of follow-up studies.
The HTS Workflow: A Strategic Overview
The journey from a compound library to a validated hit involves several critical stages, each requiring careful planning and execution. This workflow ensures a logical progression and incorporates decision-making points to efficiently allocate resources.
Caption: High-Throughput Screening Workflow.
Compound Library Management: The First Line of Quality Control
The integrity of your screening results is fundamentally dependent on the quality of your compound library. Proper management of the this compound library is paramount.
-
Storage: Compounds should be stored in a controlled environment, typically at -20°C or -80°C in a desiccated atmosphere to prevent degradation.
-
Plate Handling: Utilize automated liquid handlers to minimize variability in compound dispensing. Ensure proper sealing of plates to prevent evaporation and cross-contamination.
Part 2: Assay Development and Primary Screening
The selection and optimization of the screening assay are critical determinants of the success of the HTS campaign. For kinase targets, assays that detect the product of the kinase reaction (phosphorylated substrate or ADP) are commonly employed.
Choosing the Right Assay: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[8][9] This assay format is highly suitable for HTS due to its:
-
High Sensitivity: The luminescent signal provides a large dynamic range.[9][10]
-
Robustness: It is less prone to interference from fluorescent compounds compared to fluorescence-based assays.
-
Universal Applicability: It can be used for virtually any kinase, regardless of the substrate.[8][9]
The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the initial ADP concentration.[8][9]
Protocol 1: Primary High-Throughput Screening of BTK with the ADP-Glo™ Assay
This protocol is designed for a 384-well plate format, a common standard in HTS.
Materials:
-
Recombinant human BTK enzyme
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
BTK kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound library (10 mM in DMSO)
-
Positive Control: Ibrutinib (a known BTK inhibitor)
-
Negative Control: DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of the 10 mM compound stock solution into the appropriate wells of the 384-well assay plate.
-
Dispense 50 nL of 10 mM Ibrutinib stock solution into the positive control wells.
-
Dispense 50 nL of DMSO into the negative control and compound wells. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X BTK enzyme solution in kinase buffer. The optimal concentration should be determined empirically during assay development to achieve a robust signal window.
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the enzyme to be sensitive to competitive inhibitors.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X BTK enzyme solution to all wells.
-
To initiate the reaction, add 2.5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 5 µL.
-
Mix the plate gently by orbital shaking.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP-Glo™ Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[9]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[9]
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Selection
The primary goal of the initial data analysis is to identify compounds that exhibit a statistically significant reduction in kinase activity.
1. Data Normalization:
Raw luminescence data is normalized to the plate controls:
-
Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
Where:
-
Signal_compound is the luminescence from a well with a test compound.
-
Signal_pos is the average luminescence from the positive control wells (e.g., Ibrutinib).
-
Signal_neg is the average luminescence from the negative control wells (DMSO).
2. Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. It reflects the separation between the positive and negative control distributions.[11]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor consistently above 0.5 is considered robust for HTS.[11]
3. Hit Selection:
A common method for hit selection is to use a threshold based on the standard deviation of the sample population. For example, compounds that exhibit an inhibition greater than three times the standard deviation of the mean of all test compounds can be considered primary hits.
Part 3: Hit Validation - Separating the Wheat from the Chaff
Primary hits require further investigation to confirm their activity and rule out artifacts. This multi-step validation process is crucial for ensuring that resources are focused on the most promising compounds.
Protocol 2: Hit Confirmation and Dose-Response Analysis
The first step in validation is to re-test the primary hits in a dose-response format to determine their potency (IC₅₀).
Procedure:
-
Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 50 µM).
-
Repeat the ADP-Glo™ kinase assay as described in Protocol 1 with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Counter-Screening: Identifying Assay Interference
Many compounds can interfere with the assay technology, leading to false-positive results. For the ADP-Glo™ assay, a key counter-screen is to test for direct inhibition of the luciferase enzyme.
Protocol 3: Luciferase Inhibition Counter-Screen
Procedure:
-
In a 384-well plate, add the hit compounds at the same concentration used in the primary screen.
-
Add a solution containing a fixed amount of ATP and the luciferase enzyme from the ADP-Glo™ kit.
-
Add the luciferin substrate.
-
Read the luminescence immediately.
Compounds that inhibit the luciferase enzyme will show a decrease in the luminescent signal in this assay and should be flagged as potential false positives.
Orthogonal Assays: Confirming the Mechanism of Action
An orthogonal assay measures the same biological activity but uses a different detection technology. This helps to confirm that the observed activity is due to the inhibition of the target kinase and not an artifact of the primary assay format. A suitable orthogonal assay for kinase inhibition is one that directly measures the formation of the phosphorylated product.
Part 4: Data Visualization and Interpretation
Effective visualization of HTS data is essential for identifying trends and making informed decisions.
Data Presentation
| Compound ID | Primary Screen Inhibition (%) at 10 µM | IC₅₀ (µM) | Luciferase Inhibition (%) at 10 µM |
| CP-001 | 92.5 | 0.8 | 3.2 |
| CP-002 | 88.1 | 1.5 | 5.1 |
| CP-003 | 95.3 | 0.5 | 89.7 |
| Ibrutinib | 98.7 | 0.01 | 1.2 |
In this hypothetical data, compounds CP-001 and CP-002 are promising hits with good potency and low luciferase inhibition. In contrast, CP-003, despite its high potency, is likely a false positive due to its strong inhibition of luciferase.
Visualizing a Relevant Signaling Pathway: The BTK Pathway
Understanding the biological context of the target is crucial for interpreting the significance of the screening results. Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells.[4][5] Dysregulation of this pathway is a hallmark of many B-cell malignancies.[4][5]
Caption: The BTK Signaling Pathway.
Conclusion: From High-Throughput Screening to Lead Discovery
This application note provides a comprehensive guide to performing a high-throughput screening campaign with a this compound library, using BTK as a representative kinase target. By following a structured workflow that emphasizes robust assay development, stringent quality control, and thorough hit validation, researchers can confidently identify and advance promising lead compounds for further drug discovery efforts. The imidazo[1,2-b]pyridazine scaffold holds significant potential, and a well-executed HTS campaign is the first critical step in unlocking its therapeutic value.
References
-
Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. ([Link])
-
Understanding Bruton's Tyrosine Kinase Pathway Inhibition in B-Cell Malignancies. ([Link])
-
The MPS1 Family of Protein Kinases. ([Link])
-
Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder. ([Link])
-
Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed. ([Link])
-
Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment. ([Link])
-
A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC. ([Link])
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. ([Link])
-
Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC. ([Link])
-
(PDF) Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. ([Link])
-
DYRK1A role in (a) Apoptosis and (b) Angiogenesis - ResearchGate. ([Link])
-
Luciferase interference assay | reframeDB. ([Link])
-
The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PubMed Central. ([Link])
-
Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC. ([Link])
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. ([Link])
-
What is the Z'-factor and why is it important in assay development? ([Link])
-
Luciferase Assay protocol - Emory University. ([Link])
-
Dual Luciferase Reporter Assay Protocol. ([Link])
-
High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria | ACS Infectious Diseases - ACS Publications. ([Link])
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed. ([Link])
-
Exploring the untapped pharmacological potential of imidazopyridazines - ResearchGate. ([Link])
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. ([Link])
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Exploring the untapped pharmacological potential of imidazopyridazines - Semantic Scholar. ([Link])
-
Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH. ([Link])
-
6-Chloro-3-methylimidazo[1,2-b]pyridazine | C7H6ClN3 | CID 10630925 - PubChem. ([Link])
-
6-Chloro-2-(phenylmethyl)imidazo[1,2-b]pyridazine | C13H10ClN3 - PubChem. ([Link])
-
(PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. ([Link])
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Comprehensive Characterization of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, a key heterocyclic intermediate in contemporary drug discovery.[1][2][3][4][5][6] The imidazo[1,2-b]pyridazine scaffold is of significant interest due to its wide range of biological activities, including its role as a kinase inhibitor and its potential in treating various diseases.[1] A thorough understanding and implementation of robust analytical techniques are paramount for ensuring the identity, purity, and quality of this compound, which are critical for its successful application in pharmaceutical development. This guide details protocols for chromatographic, spectroscopic, and spectrometric analyses, underpinned by a framework of method validation in line with industry standards.
Introduction: The Significance of Imidazo[1,2-b]pyridazines in Medicinal Chemistry
The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] These compounds have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1] The specific compound, this compound, serves as a crucial building block in the synthesis of more complex molecules, making its unambiguous characterization a critical step in the drug discovery and development pipeline.
The purity and structural integrity of such intermediates directly impact the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is essential to confirm the chemical structure, quantify impurities, and establish a comprehensive quality control profile. This application note is designed to provide researchers, scientists, and drug development professionals with the necessary tools and methodologies to confidently characterize this compound.
Physicochemical Properties (Predicted)
A preliminary understanding of the physicochemical properties of the target molecule is crucial for method development.
| Property | Predicted Value | Rationale/Significance |
| Molecular Formula | C9H8ClN3 | Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 193.64 g/mol | Used in calculations for quantification and mass spectrometry. |
| cLogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, guiding the choice of chromatographic conditions (e.g., reversed-phase HPLC).[7] |
| pKa | ~3.0 - 4.0 (most basic nitrogen) | Influences solubility and chromatographic behavior at different pH values. |
Analytical Workflow for Comprehensive Characterization
A systematic workflow ensures all aspects of the compound's identity and purity are assessed.
Caption: A comprehensive analytical workflow for the characterization of this compound.
Chromatographic Methods for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of pharmaceutical intermediates. A reversed-phase method is proposed based on the predicted lipophilicity of the target compound.
Rationale for Method Selection
Reversed-phase HPLC with a C18 stationary phase is chosen for its versatility and robustness in separating compounds of moderate polarity. The use of a UV detector is appropriate as the imidazo[1,2-b]pyridazine core contains a chromophore that absorbs in the UV region.
Proposed HPLC Method
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 95% B over 15 min | A gradient elution is necessary to separate potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | UV at 254 nm and 280 nm | Wavelengths selected based on the expected UV absorbance of the heterocyclic system. |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (1:1) | Ensures complete dissolution of the analyte. |
Protocol for HPLC Purity Determination
-
System Suitability:
-
Prepare a standard solution of this compound at a concentration of 0.1 mg/mL.
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Sample Analysis:
-
Accurately weigh and dissolve the sample to a concentration of 1.0 mg/mL in the diluent.
-
Inject the sample solution in duplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate the area percent of each impurity.
-
-
Method Validation Parameters (as per ICH Q2(R2)) [8][9][10]
-
Specificity: Analyze a blank, a placebo (if in formulation), the analyte, and a mixture of the analyte with known related substances to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Analyze a series of solutions over a concentration range of 0.05% to 150% of the expected sample concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%. Intermediate precision should be assessed by different analysts on different days and with different equipment.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Spectroscopic and Spectrometric Structural Elucidation
A combination of NMR and mass spectrometry is required for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For imidazo[1,2-b]pyridazine derivatives, ¹H and ¹³C NMR are standard characterization techniques.[11][12]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~7.8 | s | - | Imidazole ring proton |
| H-7 | ~7.0 | d | ~9.0 | Pyridazine ring proton |
| H-8 | ~7.6 | d | ~9.0 | Pyridazine ring proton |
| -CH- (cyclopropyl) | ~2.2 | m | - | Methine proton of cyclopropyl group |
| -CH₂- (cyclopropyl) | ~1.0 - 1.2 | m | - | Methylene protons of cyclopropyl group |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~115 |
| C-5 | ~145 |
| C-6 | ~130 |
| C-7 | ~120 |
| C-8 | ~125 |
| -CH- (cyclopropyl) | ~15 |
| -CH₂- (cyclopropyl) | ~8 |
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Reference the spectrum to the residual solvent peak.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the ring system and substituents.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this class of compounds.[11]
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 194.0485 | ~194.048 |
| [M+Na]⁺ | 216.0304 | ~216.030 |
Note: The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak.
-
Instrumentation: Couple the HPLC system described in Section 4.2 to a mass spectrometer equipped with an ESI source.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Scan Range: m/z 50 - 500
-
-
Analysis:
-
Inject the sample solution.
-
Extract the ion chromatogram for the expected [M+H]⁺ ion to confirm the retention time of the analyte.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight and isotopic pattern.
-
For high-resolution mass spectrometry (HRMS), the observed mass should be within 5 ppm of the calculated mass.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 - 3000 | C-H stretch (aromatic and cyclopropyl) |
| ~1600 - 1450 | C=C and C=N stretching in the aromatic rings |
| ~1100 - 1000 | C-N stretching |
| ~850 - 750 | C-Cl stretching |
-
Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected functional groups.
Definitive Structure Determination: X-Ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[12]
Protocol for X-Ray Crystallography
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.
-
Analysis: The final refined structure will provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The integration of chromatographic and spectroscopic techniques, underpinned by a rigorous validation process, ensures the generation of reliable and accurate data. This is essential for maintaining high standards of quality and consistency in the use of this important heterocyclic intermediate in pharmaceutical research and development.
References
-
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PubMed Central. [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PubMed Central. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (2017). TSI Journals. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). PubMed Central. [Link]
-
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2024). ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (n.d.). MDPI. [Link]
-
Heterocycles in Medicinal Chemistry II. (n.d.). PubMed Central. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). LinkedIn. [Link]
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3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. (2023). Flinders University. [Link]
-
Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. [Link]
-
Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). MDPI. [Link]
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Application Notes and Protocols for the Evaluation of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine in Antiparasitic Research
Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold in Combating Neglected Tropical Diseases
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and notably, anti-infective properties.[1] Within the realm of antiparasitic research, derivatives of this scaffold have shown promising activity against a variety of protozoan parasites responsible for devastating neglected tropical diseases. These include Trypanosoma cruzi, the causative agent of Chagas disease, Leishmania species, which cause leishmaniasis, and Toxoplasma gondii, the parasite responsible for toxoplasmosis.[2]
This document provides detailed application notes and protocols for the investigation of a specific derivative, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, as a potential antiparasitic agent. While specific data for this exact compound is emerging, the methodologies outlined herein are based on established and validated protocols for the screening and characterization of related compounds and provide a robust framework for its evaluation.
Chagas disease, leishmaniasis, and malaria remain significant global health challenges, affecting millions of people, primarily in impoverished regions.[3][4] The current therapeutic options for these diseases are often limited by issues of toxicity, long treatment durations, and the emergence of drug resistance.[5][6][7] This underscores the urgent need for the discovery and development of novel, safe, and effective antiparasitic drugs. The exploration of novel chemical scaffolds like imidazo[1,2-b]pyridazines is a critical component of this effort.
Part 1: Understanding the Compound and its Potential Mechanism of Action
Chemical Structure and Properties
This compound is a derivative of the imidazo[1,2-b]pyridazine heterocyclic system. Its chemical structure features a chloro substitution at the 6-position and a cyclopropyl group at the 2-position. These substitutions can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| Molecular Formula | C9H8ClN3 | Inferred from name |
| Molecular Weight | 193.64 g/mol | Inferred from name |
| Appearance | Solid (predicted) | [8] |
Potential Mechanism of Action
The precise mechanism of action for this compound against various parasites is yet to be fully elucidated. However, based on studies of related imidazo-fused heterocycles, several potential targets and pathways can be hypothesized. One of the most well-documented targets for imidazo[1,2-b]pyridazine derivatives in the context of apicomplexan parasites is the Calcium-Dependent Protein Kinase 1 (CDPK1).[2] Inhibition of TgCDPK1 has been shown to be effective against Toxoplasma gondii tachyzoites.[2]
Another potential mode of action for nitro-substituted imidazo[1,2-b]pyridazines involves the generation of reactive nitro radicals within the parasite, leading to cellular damage.[9] While the subject compound is not a nitro-derivative, this highlights the diverse mechanisms this scaffold can employ.
Part 2: In Vitro Evaluation Protocols
The initial assessment of any potential antiparasitic compound involves a series of robust and reproducible in vitro assays to determine its potency and selectivity.
Protocol 1: In Vitro Anti-Trypanosoma cruzi Activity Assay
This protocol is designed to assess the efficacy of this compound against the intracellular amastigote form of Trypanosoma cruzi, the clinically relevant stage of the parasite.[10][11]
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against intracellular T. cruzi amastigotes.
Materials:
-
Host cells (e.g., L6 myoblasts, Vero cells, or THP-1 macrophages)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
Culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) dissolved in DMSO
-
Reference drug (e.g., benznidazole)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate
-
96-well microplates
-
Spectrophotometer
Step-by-Step Methodology:
-
Host Cell Seeding: Seed host cells into 96-well plates at an appropriate density to achieve a confluent monolayer after 24 hours of incubation.
-
Parasite Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 2 hours to allow for parasite invasion.
-
Removal of Extracellular Parasites: After the incubation period, wash the wells with fresh medium to remove any non-internalized trypomastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of the test compound and the reference drug to the infected cells. Include a "no drug" control (vehicle only) and an "uninfected" control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.
-
Assay Development:
-
Lyse the cells by adding a solution containing CPRG and a detergent (e.g., Nonidet P-40).
-
Incubate the plates at 37°C for 4-6 hours to allow for the enzymatic reaction.
-
-
Data Acquisition: Measure the absorbance at 570-595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the "no drug" control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Causality and Self-Validation: The use of a reporter gene strain (β-galactosidase) provides a quantitative and high-throughput method to assess parasite viability.[11] The inclusion of a reference drug (benznidazole) validates the assay's sensitivity and allows for the comparison of the test compound's potency.
Protocol 2: In Vitro Anti-Leishmania Activity Assay
This protocol outlines the procedure for evaluating the activity of the test compound against the intracellular amastigote stage of Leishmania species.[4][12]
Objective: To determine the IC50 of the test compound against intracellular Leishmania amastigotes.
Materials:
-
Host cells (e.g., THP-1 macrophages or primary peritoneal macrophages)
-
Leishmania promastigotes (e.g., L. donovani, L. infantum, or L. major)
-
Culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Test compound and reference drug (e.g., miltefosine or amphotericin B)
-
Giemsa stain
-
96-well microplates
-
Microscope
Step-by-Step Methodology:
-
Macrophage Differentiation (for THP-1 cells): Seed THP-1 cells in a 96-well plate and treat with PMA to induce differentiation into adherent macrophages. Incubate for 48-72 hours.
-
Parasite Infection: Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at an MOI of 10:1. Incubate for 24 hours.
-
Removal of Extracellular Parasites: Wash the wells to remove non-phagocytosed promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of the test compound and reference drug.
-
Incubation: Incubate the plates for 72 hours.
-
Microscopic Evaluation:
-
Fix the cells with methanol and stain with Giemsa.
-
Count the number of amastigotes per 100 macrophages for each drug concentration under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of parasite proliferation and determine the IC50 value.
Alternative High-Throughput Method: Reporter gene-expressing parasites (e.g., luciferase or fluorescent proteins) can be used for a more rapid and less subjective quantification of parasite load.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the selectivity of the compound by determining its toxicity to mammalian cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound on a mammalian cell line.
Materials:
-
Mammalian cell line (the same used as the host cell in the antiparasitic assays)
-
Culture medium
-
Test compound
-
Resazurin-based reagent (e.g., alamarBlue) or MTT
-
96-well microplates
-
Fluorometer or spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate.
-
Compound Addition: After 24 hours, add serial dilutions of the test compound.
-
Incubation: Incubate for the same duration as the antiparasitic assay (e.g., 72-96 hours).
-
Viability Assessment: Add the resazurin-based reagent and incubate for 2-4 hours. Measure the fluorescence or absorbance.
-
Data Analysis: Calculate the CC50 value. The Selectivity Index (SI) is then calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over the host cell.
Part 3: In Vivo Evaluation Protocols
Promising compounds from in vitro screening should be advanced to in vivo models to assess their efficacy in a more complex biological system.
Protocol 4: In Vivo Efficacy in a Murine Model of Acute Chagas Disease
This protocol describes a standard model for evaluating the efficacy of a test compound in mice acutely infected with T. cruzi.[11][13]
Objective: To assess the ability of the test compound to reduce parasitemia and/or increase survival in a mouse model of acute Chagas disease.
Animals:
-
Female BALB/c or Swiss mice (6-8 weeks old)
Materials:
-
T. cruzi trypomastigotes (e.g., Y or Brazil strain)
-
Test compound formulated in a suitable vehicle
-
Reference drug (benznidazole)
-
Blood collection supplies
-
Microscope and hemocytometer or a bioluminescence imaging system for luciferase-expressing parasites
Step-by-Step Methodology:
-
Infection: Infect mice intraperitoneally (i.p.) with a sublethal dose of T. cruzi trypomastigotes (e.g., 10^4 parasites).
-
Treatment: Begin treatment on a specified day post-infection (e.g., day 5), when parasitemia is detectable. Administer the test compound and reference drug orally (p.o.) or i.p. daily for a defined period (e.g., 5-20 consecutive days).[11][14]
-
Monitoring Parasitemia: Collect blood from the tail vein at regular intervals and count the number of trypomastigotes using a hemocytometer. For bioluminescent strains, parasitemia can be monitored using an in vivo imaging system.[13]
-
Monitoring Survival: Record the survival of the mice daily.
-
Data Analysis: Compare the parasitemia levels and survival rates of the treated groups with the untreated control group.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Part 4: Data Visualization and Workflow Diagrams
Experimental Workflow for In Vitro Screening
Caption: In Vitro Screening Cascade for Antiparasitic Compounds.
Logical Flow for In Vivo Efficacy Studies
Caption: Workflow for In Vivo Efficacy Evaluation of Antiparasitic Candidates.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of new antiparasitic agents. The protocols detailed in this document provide a comprehensive framework for the systematic evaluation of this compound. Successful outcomes from these studies, particularly the demonstration of potent and selective in vitro activity coupled with in vivo efficacy, would warrant further investigation into its mechanism of action, pharmacokinetic properties, and potential for lead optimization. The ultimate goal is to contribute to the development of novel and improved therapies for neglected tropical diseases that continue to impose a significant burden on global health.
References
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Lewis, M. D., et al. (2015). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases. Available at: [Link]
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Romanha, A. J., et al. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memorias do Instituto Oswaldo Cruz. Available at: [Link]
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World Health Organization. (2025). Chagas disease (also known as American trypanosomiasis). Available at: [Link]
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Ang, K. K., et al. (2017). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. European Journal of Medicinal Chemistry. Available at: [Link]
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Bustamante, J. M., et al. (2023). Short-course combination treatment for experimental chronic Chagas disease. Science Translational Medicine. Available at: [Link]
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Imposter, A., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm. Available at: [Link]
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de Oliveira, R. B., et al. (2021). Current leishmaniasis drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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World Health Organization. (2025). Chagas disease (also known as American trypanosomiasis). Available at: [Link]
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Wikipedia. Chagas disease. Available at: [Link]
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Pharmaffiliates. 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. Available at: [Link]
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Nagle, A. S., et al. (2018). Antimalarial Lead-Optimization Studies on a 2,6-Imidazopyridine Series within a Constrained Chemical Space To Circumvent Atypical Dose-Response Curves against Multidrug Resistant Parasite Strains. Journal of Medicinal Chemistry. Available at: [Link]
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de Souza, M. V. N., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLOS Neglected Tropical Diseases. Available at: [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, R., et al. (2019). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Medicinal Chemistry Letters. Available at: [Link]
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Sancineto, L., et al. (2018). Imidazo[1,2-b]pyridazines targeting Toxoplasma gondii calcium-dependent protein kinase 1 decrease the parasite burden in mice with acute toxoplasmosis. International Journal for Parasitology. Available at: [Link]
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Zhang, T., et al. (2023). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: A Guide to the Development of Covalent Inhibitors from the Imidazo[1,2-b]pyridazine Scaffold
Introduction: The Synergy of a Privileged Scaffold and an Irreversible Mechanism
In the landscape of modern drug discovery, the pursuit of higher potency, prolonged duration of action, and the ability to overcome drug resistance has led to a renaissance in the field of targeted covalent inhibitors (TCIs). Unlike their reversible counterparts, TCIs form a stable, permanent bond with their protein target, offering a distinct pharmacological profile. The success of this strategy is exemplified by drugs targeting kinases and other enzymes in oncology and immunology.[1][2]
The choice of the core chemical scaffold is paramount to the success of a TCI. It must provide a structurally rigid and synthetically tractable framework to correctly orient the reactive "warhead" while also possessing favorable drug-like properties. The imidazo[1,2-b]pyridazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry.[3][4] Its inherent bioactivity is demonstrated by the success of the multi-kinase inhibitor ponatinib, and its derivatives have shown remarkable versatility, targeting a wide array of proteins including kinases, cytokines, and enzymes involved in parasitic diseases.[3][5][6]
This guide provides a comprehensive overview of the principles and methodologies for developing novel covalent inhibitors based on the versatile imidazo[1,2-b]pyridazine scaffold. We will explore design strategies, synthetic protocols, and the critical biochemical and cellular assays required to validate these next-generation therapeutics.
Part I: Design Principles for Covalent Imidazo[1,2-b]pyridazine Inhibitors
The design of a successful TCI is a multi-parameter optimization problem. It requires a deep understanding of the target's structure, the chemistry of the electrophilic warhead, and the role of the core scaffold in positioning the reactive moiety for covalent modification.
Section 1.1: The Tripartite Architecture of a Covalent Inhibitor
A covalent inhibitor can be conceptually divided into three key components: the recognition scaffold, a linker, and the electrophilic warhead. The imidazo[1,2-b]pyridazine core serves as the primary recognition element, responsible for non-covalent binding affinity and initial positioning within the target's binding pocket.
-
Target Selection: The foundational step is the identification of a non-catalytic, nucleophilic amino acid residue (most commonly cysteine, but also lysine, serine, or tyrosine) in or near the desired binding site of the target protein.
-
Warhead Choice: The electrophile must be reactive enough to form a bond with the target nucleophile under physiological conditions but not so reactive that it leads to widespread, non-specific off-target modifications. Acrylamides are a common choice for targeting cysteine residues due to their well-understood Michael addition chemistry.
-
Scaffold and Linker Optimization: The imidazo[1,2-b]pyridazine scaffold is then functionalized, often through a linker, to present the warhead in the precise orientation and distance required to react with the target nucleophile. Structure-based design, using co-crystal structures of non-covalent ligands, is an invaluable tool in this process.[7]
Section 1.2: Case Study Insights - Targeting Kinases
The application of this scaffold to kinase inhibition provides a clear illustration of these principles. Kinases are a major class of drug targets, and the imidazo[1,2-b]pyridazine core has proven highly effective.
-
Bruton's Tyrosine Kinase (BTK): Researchers successfully developed a potent and highly selective irreversible BTK inhibitor using the imidazo[1,2-b]pyridazine scaffold.[2] The design involved positioning an electrophilic warhead to react with a specific cysteine residue (Cys481) in the BTK active site, leading to complete tumor regression in preclinical models.[2]
-
Cyclin-Dependent Kinases 12/13 (CDK12/13): In another example, novel covalent inhibitors of CDK12/13 were developed. One lead compound formed a covalent bond with Cys1039 of CDK12, demonstrating potent suppression of proliferation in triple-negative breast cancer cell lines.[8][9]
These examples underscore the importance of integrating structural biology with medicinal chemistry to rationally design inhibitors where the scaffold dictates selectivity and the warhead ensures potent, lasting inhibition.
Part II: Synthesis and Chemical Methodologies
The synthetic tractability of the imidazo[1,2-b]pyridazine scaffold allows for diverse functionalization, which is critical for installing covalent warheads and optimizing drug-like properties.
Section 2.1: Core Scaffold Synthesis
The foundational synthesis typically involves a condensation reaction. A common and reliable method is the reaction between an α-bromoketone and a 3-amino-6-halopyridazine.[10] This approach allows for the introduction of diversity elements at the 2- and 6-positions of the heterocyclic core. More advanced strategies employ metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for further functionalization.[11]
Protocol 1: General Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine Core
Objective: To synthesize a foundational imidazo[1,2-b]pyridazine scaffold for further elaboration.
Materials:
-
3-Amino-6-chloropyridazine
-
Substituted 2-bromoacetophenone derivative
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add the substituted 2-bromoacetophenone (1.1 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-6-chloroimidazo[1,2-b]pyridazine.
Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The purity should be assessed by HPLC.
Section 2.2: Installation of the Covalent Warhead
With the core in hand, the final step is the installation of the electrophilic warhead. This is typically achieved through a coupling reaction at a pre-functionalized position on the scaffold, often the 6-position.
Protocol 2: Synthesis of an Acrylamide-Functionalized Inhibitor via Amide Coupling
Objective: To attach an acrylamide warhead to a scaffold containing a primary or secondary amine.
Materials:
-
6-Amino-imidazo[1,2-b]pyridazine derivative (from Suzuki or Buchwald-Hartwig coupling on the 6-chloro intermediate)
-
Acryloyl chloride
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Dissolve the 6-amino-imidazo[1,2-b]pyridazine derivative (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the final covalent inhibitor by column chromatography or preparative HPLC.
Validation: Confirm the final structure and purity by NMR, MS, and HPLC. The presence of the acrylamide moiety should be evident in the NMR spectrum (characteristic vinyl proton signals).
Part III: Biochemical and Cellular Evaluation
Rigorous biological evaluation is essential to characterize the potency, selectivity, and mechanism of action of a novel covalent inhibitor.
Section 3.1: Assessing Target Engagement and Potency
The initial goal is to confirm that the compound inhibits the intended target and to quantify its potency.
Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀). This protocol is a template for assays like ADP-Glo™.
Materials:
-
Recombinant purified target kinase
-
Kinase-specific substrate peptide
-
ATP
-
Assay buffer (containing MgCl₂, DTT)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute into the assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add the target kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate for the optimized time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent as per the manufacturer's instructions. This involves a two-step process to deplete remaining ATP and then convert the generated ADP back to ATP for a luminescence readout.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 4: Intact Protein Mass Spectrometry to Confirm Covalent Modification
Objective: To provide direct evidence of covalent bond formation between the inhibitor and the target protein.
Procedure:
-
Incubate the target protein with a slight molar excess (e.g., 2-5 fold) of the covalent inhibitor for a defined period.
-
Include a control sample of the protein incubated with DMSO vehicle.
-
Desalt the samples to remove unbound inhibitor and buffer components.
-
Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS), typically with electrospray ionization (ESI).
-
Deconvolute the resulting mass spectra to determine the precise mass of the intact protein.
-
Expected Outcome: The mass of the inhibitor-treated protein should increase by an amount exactly corresponding to the molecular weight of the inhibitor, confirming the formation of a 1:1 covalent adduct.
Section 3.2: Cellular Activity and Mechanism of Action
Demonstrating that the inhibitor functions in a complex cellular environment is a critical next step.
Protocol 5: Cellular Target Engagement via Western Blot
Objective: To determine if the inhibitor blocks the activity of its target in cells by measuring the phosphorylation of a known downstream substrate.
Procedure:
-
Culture an appropriate cell line (e.g., a B-cell lymphoma line for a BTK inhibitor).
-
Treat the cells with various concentrations of the covalent inhibitor for a set period.
-
Stimulate the signaling pathway if necessary (e.g., with an antibody to activate the B-cell receptor).
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., phospho-PLCγ2 for BTK).
-
Probe a separate or stripped membrane with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH).
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A dose-dependent decrease in the phosphorylated substrate signal should be observed in inhibitor-treated cells, indicating successful target engagement and inhibition.[12]
Section 3.3: Ensuring Selectivity
A critical aspect of developing covalent inhibitors is ensuring they do not react indiscriminately with other proteins.
Methodology: The most direct way to assess selectivity is to screen the lead compound against a large, diverse panel of related proteins (e.g., a kinome panel for a kinase inhibitor).[2][13] This is often performed by specialized contract research organizations (CROs). The results are typically presented as the percent inhibition at a fixed concentration (e.g., 1 µM) or as IC₅₀ values for any significant off-target hits.
Data Presentation: The data from these studies are best summarized in tables for clear comparison.
Table 1: Example Biochemical Potency and Selectivity Data
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Cellular EC₅₀ (nM) |
|---|---|---|---|---|
| IZP-COV-01 | 1.3 | >10,000 | 5,400 | 5.0 |
| IZP-COV-02 | 15.5 | >10,000 | >10,000 | 6.0 |
| Reference | 25.0 | 150 | 2,300 | 45.0 |
Data are representative and compiled for illustrative purposes based on published findings.[2][8]
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold provides a robust and versatile starting point for the development of targeted covalent inhibitors. By combining rational, structure-based design with established synthetic and biological evaluation protocols, researchers can efficiently advance new therapeutic candidates. The workflow presented here—from design and synthesis to biochemical and cellular validation—offers a self-validating system for identifying potent and selective covalent inhibitors.
Future innovations in this field will likely focus on developing reversible covalent inhibitors to fine-tune safety profiles, exploring novel electrophilic warheads to target other amino acid residues, and applying this powerful scaffold to an even broader range of challenging disease targets.
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Bendjeddou, A., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available at: [Link]
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Xia, M., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. Available at: [Link]
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Yoshida, M., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Various Authors. (2025). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. ScienceDirect. Available at: [Link]
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Kim, H. J., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. Available at: [Link]
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Konecny, A., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]
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Zheng, M. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
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Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]
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Liu, Z., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
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Zhang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Chinthakindi, P. K., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
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Zghab, I., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
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Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC. Available at: [Link]
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Fensome, A., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Murata, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Coates, D. A., et al. (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Medicinal Chemistry Letters. Available at: [Link]
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Wang, M., et al. (2024). Discovery of Novel Imidazo[1,2-B]Pyridazine Derivatives as Potent Covalent Inhibitors of Cdk12/13. ResearchGate. Available at: [Link]
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Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]
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De Palma, A. M., et al. (2009). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, S., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
TalkMED AI. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. TalkMED. Available at: [Link]
-
Hiebel, M. A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]
-
Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TalkMED AI Paper-TAP [tap.talkmed.com]
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- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with 6-Chloro-Imidazo[1,2-b]Pyridazines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-chloro-imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet rewarding heterocyclic system. The imidazo[1,2-b]pyridazine core is a prominent scaffold in medicinal chemistry, and its functionalization via Suzuki coupling is a key strategy for generating novel molecular entities.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. Each problem is presented with a likely cause and a step-by-step solution.
Issue 1: Low to No Product Formation
You've set up your Suzuki coupling reaction with 6-chloro-imidazo[1,2-b]pyridazine, but after the specified reaction time, TLC or LC-MS analysis shows mostly starting material and minimal or no desired product.
This is a common and frustrating issue, often stemming from the inherent properties of the heteroaryl chloride substrate and the specific reaction conditions. The 6-chloro-imidazo[1,2-b]pyridazine is an electron-deficient heterocycle, which can influence the reactivity in the catalytic cycle.[2]
Root Cause Analysis & Solutions
1. Inefficient Oxidative Addition: The first and often rate-limiting step of the Suzuki coupling is the oxidative addition of the palladium(0) catalyst to the aryl halide.[3][4] Chloro-heterocycles, like 6-chloro-imidazo[1,2-b]pyridazine, are notoriously less reactive than their bromo or iodo counterparts.[4] The electron-deficient nature of the pyridazine ring does facilitate this step to some extent, but challenges can still arise.[2]
-
Solution 1: Catalyst and Ligand Selection. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[5] For challenging substrates, especially electron-deficient chlorides, more robust catalytic systems are required.
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate the oxidative addition and stabilize the active palladium species.[6] These ligands promote the formation of monoligated palladium complexes, which are highly reactive.[7]
-
Consider Palladium Precatalysts: Buchwald's third-generation (G3) precatalysts (e.g., XPhos Pd G3) are often more effective as they provide a stable source of the active Pd(0) catalyst.[6][8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be highly effective for coupling unreactive chlorides.[9]
-
2. Ineffective Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium center. The choice of base and the stability of the boronic acid are critical.[3]
-
Solution 2: Base and Boron Reagent Optimization.
-
Base Selection: A common cause of failure is an inappropriate base. While aqueous K₂CO₃ is a standard choice, more challenging couplings often require stronger or different types of bases.[10]
-
Boronic Acid vs. Boronic Esters: Boronic acids are generally more reactive but can be prone to decomposition, especially heteroaryl boronic acids.[12]
-
Pinacol Esters (Bpin): Boronic esters, such as pinacol esters, are more stable and can be used to circumvent issues of boronic acid decomposition.[13][14] They can transmetalate directly without prior hydrolysis.[13][14]
-
Organotrifluoroborates (R-BF₃K): These reagents offer a slow-release of the boronic acid, which can minimize side reactions like homocoupling and protodeboronation.[15][16]
-
-
3. Catalyst Deactivation: Heterocyclic substrates, particularly those with nitrogen atoms like imidazo[1,2-b]pyridazine, can coordinate to the palladium center and deactivate the catalyst.[17][18]
-
Solution 3: Reaction Conditions and Additives.
-
Anhydrous Conditions: In some cases, switching to anhydrous conditions with a base like TMSOK (potassium trimethylsilanolate) can be beneficial, especially for highly polar heterocyclic compounds.[17]
-
Additives: The addition of trimethyl borate has been shown to enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning.[17]
-
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Significant Side Product Formation
Your reaction is proceeding, but you observe significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of the starting material.
Side reactions are often a sign that the desired catalytic cycle is being outcompeted by unproductive pathways.
Root Cause Analysis & Solutions
1. Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or when the transmetalation is slow.[19]
-
Solution 1: Rigorous Degassing and Inert Atmosphere.
-
Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before use.[11]
-
Maintain Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas.
-
-
Solution 2: Optimize Reaction Parameters.
-
Use Organotrifluoroborates: As mentioned, these reagents slowly release the boronic acid, keeping its concentration low and minimizing homocoupling.[15][16]
-
Lower Temperature: If the reaction allows, lowering the temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling.
-
2. Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene. It is particularly problematic with electron-deficient or heteroaromatic boronic acids.[20]
-
Solution 2: Choice of Base and Boron Reagent.
3. Dehalogenation (Hydrodehalogenation): This involves the replacement of the chlorine atom on the imidazo[1,2-b]pyridazine with a hydrogen atom.
-
Solution 3: Ligand and Base Selection.
-
Ligand Choice: Some ligands can promote side reactions. If dehalogenation is a major issue, screening different classes of ligands (e.g., moving from a biarylphosphine to an NHC ligand) may be beneficial.
-
Base Strength: Using a weaker base, if the reaction tolerates it, might reduce the rate of dehalogenation.
-
Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Cause(s) | Recommended Mitigation Strategy |
| Boronic Acid Homocoupling | Oxygen in the reaction mixture; slow transmetalation | Rigorous degassing; use of organotrifluoroborates to control boronic acid concentration.[15][16][19] |
| Protodeboronation | Presence of protic sources (e.g., water); unstable boronic acid | Use of anhydrous conditions and bases like K₃PO₄; switch to more stable boronic esters.[10][20] |
| Dehalogenation | Catalyst/ligand combination; strong base | Screen different ligands; consider using a milder base if possible. |
Frequently Asked Questions (FAQs)
Q1: Why is 6-chloro-imidazo[1,2-b]pyridazine a challenging substrate for Suzuki coupling?
A1: The primary challenge arises from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds in the rate-determining oxidative addition step of the catalytic cycle.[4] Additionally, the presence of two nitrogen atoms in the imidazo[1,2-b]pyridazine core can lead to catalyst inhibition or deactivation through coordination with the palladium center.[17][18]
Q2: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A2: The widely accepted mechanism involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the 6-chloro-imidazo[1,2-b]pyridazine to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Q3: How do I choose the right solvent for my reaction?
A3: Solvent selection is crucial for ensuring all components remain in solution and for optimizing reactivity.
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used, often with water as a co-solvent to dissolve the inorganic base.[10][21] However, be aware that DMF can be difficult to remove.[21]
-
Toluene: Often used in combination with an aqueous base.
-
Anhydrous Solvents: For reactions sensitive to water (e.g., to prevent protodeboronation), anhydrous solvents like dioxane or toluene with a non-aqueous base (e.g., K₃PO₄, TMSOK) are preferred.[17]
Q4: Can I use microwave heating for these reactions?
A4: Yes, microwave irradiation can be highly effective for accelerating Suzuki coupling reactions, often leading to significantly reduced reaction times and improved yields, especially for challenging substrates.[22][23] It is an excellent tool for rapid reaction screening and optimization.
Experimental Protocol: A General Procedure
This is a representative protocol and should be optimized for each specific substrate combination.
Materials:
-
6-chloro-imidazo[1,2-b]pyridazine (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2–10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the 6-chloro-imidazo[1,2-b]pyridazine, arylboronic acid, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[24]
-
Under a positive flow of inert gas, add the palladium precatalyst (and ligand, if separate).[24]
-
Add the degassed solvent via syringe.[24]
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80–120 °C) and monitor the reaction progress by TLC or LC-MS.[11][24]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- BenchChem. (n.d.). Catalyst Selection for Difficult Suzuki Couplings with Functionalized Boronic Acids.
- Vedejs, E., & Chapman, R. W. (1994). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 116(14), 6037-6043.
- Molander, G. A., & Biolatto, B. (2003). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of Organic Chemistry, 68(11), 4302-4314.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1264-1277.
- Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eabq2823.
- LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116-2119.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6515.
- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis.
- Guisnel, M., et al. (2008). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry, 5(5), 379-382.
- Chagraoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(31), 8984-9005.
- de Oliveira, C. S., et al. (2016). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 21(7), 868.
- Sajith, A. M., & Muralidharan, A. (2017). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. The Chemical Record, 17(10), 957-975.
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- Akkoç, S., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(4), 6041-6056.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6515.
- Sajith, A. M., & Muralidharan, A. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 56(30), 4489-4493.
- Hulpia, F., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2021(2), M1229.
- Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros.
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Reddit. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products.
- Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Al-Masoudi, N. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3326.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sedić, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5183.
- LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 19. reddit.com [reddit.com]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine for Improved Kinase Selectivity
Last Updated: January 19, 2026
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drug ponatinib. [1][2]The specific derivative, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, serves as a potent starting point for the development of targeted kinase inhibitors. However, a primary challenge in its optimization is achieving high selectivity for the target kinase while minimizing off-target effects across the vast human kinome. [3]This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions encountered during the optimization of this compound series for enhanced kinase selectivity.
The ATP-binding site, the target for most small-molecule kinase inhibitors, is highly conserved, making selectivity a significant hurdle. [3]Promiscuous inhibition can lead to unforeseen side effects and complicates the interpretation of experimental results. [3]This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design. We will explore structure-activity relationships (SAR), assay design, and data interpretation to systematically address selectivity challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key positions on the this compound scaffold for modification to improve kinase selectivity?
A1: Structure-activity relationship (SAR) studies on the imidazo[1,2-b]pyridazine core have identified several key positions for modification. The 3- and 6-positions are particularly important for modulating potency and selectivity. [4]* 3-Position: Substitutions at this position can be directed towards less conserved regions of the ATP-binding pocket. Introducing bulky or specific chemical groups can create steric hindrance that prevents binding to off-target kinases while maintaining or improving affinity for the target kinase. [5]* 6-Position: The chlorine atom at this position is often a key interaction point but can also be replaced to fine-tune selectivity. For instance, replacing the chlorine with larger anilino or substituted aminopyridine groups has been shown to dramatically improve metabolic stability and selectivity for targets like Tyk2 JH2. [6][7]* 2-Position: While the cyclopropyl group is a starting point, modifications here can also influence selectivity, though they may also significantly impact on-target potency.
Q2: My compound shows high potency in a biochemical assay but is much weaker in a cell-based assay. What are the likely causes?
A2: This is a common and multifaceted issue. The primary reasons for this discrepancy include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Assessing physicochemical properties like lipophilicity (LogP) is a crucial step. [8]* High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Michaelis constant (Km) of the kinase. However, intracellular ATP levels are in the low millimolar range, which is significantly higher. [8]This high concentration of the natural substrate (ATP) can outcompete your inhibitor, leading to a drop in apparent potency.
-
Inhibitor Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. [8]* Compound Metabolism: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.
Q3: What is the best approach for profiling the selectivity of my lead compound?
A3: A tiered or cascaded approach is most efficient.
-
Initial Broad Panel Screen: Screen your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large, representative panel of kinases (e.g., >100 kinases). This provides a broad overview of its selectivity and identifies potential off-target families. [9][10]2. Dose-Response Determination: For any kinases that show significant inhibition in the initial screen, perform full dose-response curves to determine accurate IC50 or Kd values. This quantifies the degree of selectivity. [8]3. Cellular Target Engagement Assays: For the most promising candidates, confirm target engagement in a cellular context. Techniques like NanoBRET can measure inhibitor binding to kinases within living cells, providing a more physiologically relevant measure of selectivity. [11] Q4: How can I leverage structural biology to guide my optimization efforts?
A4: Obtaining a co-crystal structure of your inhibitor bound to the target kinase is invaluable. It can reveal:
-
Key Binding Interactions: Confirms how your compound binds and which residues are critical for affinity.
-
Opportunities for Selectivity: Highlights nearby pockets or residues that are unique to your target kinase compared to closely related off-targets. You can then design modifications to exploit these differences. For example, some imidazo[1,2-b]pyridazines achieve selectivity by interacting with the αC-helix rather than the more conserved hinge region. [12][13]* Solvent-Exposed Regions: Shows where you can add chemical moieties to improve properties like solubility without disrupting binding affinity.
Troubleshooting Guide
| Problem / Observation | Potential Root Cause(s) | Recommended Solution(s) & Rationale |
| High Potency, Poor Selectivity (Inhibition of multiple kinases from different families) | 1. Inhibitor targets a highly conserved feature: The compound may be making interactions primarily with the kinase hinge region, which is very similar across the kinome. [3] 2. Non-physiological assay conditions: Using a very low ATP concentration in the assay can exaggerate the potency of ATP-competitive inhibitors and reveal off-target activities that would not occur in a cell. [8][14] | 1. Rational Drug Design: Use SAR to add bulky groups at the 3-position designed to clash with non-target kinases or to interact with non-conserved residues. [5] 2. Adjust ATP Concentration: Re-run the selectivity panel with the ATP concentration set to the Km value for each respective kinase, or at a higher, more physiological concentration (e.g., 1 mM). This will provide a more accurate selectivity profile. [8][14] |
| Inconsistent IC50 Values Between Assay Runs | 1. Compound Instability/Precipitation: The compound may be unstable in the assay buffer or precipitating at higher concentrations. 2. Reagent Variability: Inconsistent quality or concentration of kinase, substrate, or ATP. 3. Assay Drift: Variations in incubation times, temperature, or plate reader performance. | 1. Assess Solubility: Measure the kinetic solubility of your compound in the assay buffer. Always include a visual inspection of assay plates for precipitation. 2. Use Quality-Controlled Reagents: Use fresh, validated lots of enzymes and reagents. Always run a positive control inhibitor (e.g., Staurosporine) on every plate to monitor assay performance. [15] 3. Standardize Protocol: Strictly adhere to validated protocols for all steps. Ensure equipment is properly calibrated. |
| Selective Against a Broad Panel, but Hits an Undesired Kinase within the Same Family | 1. High Active Site Homology: Kinases within the same family often have very similar ATP-binding pockets. 2. Stabilization of a Common Conformation: The inhibitor might bind to and stabilize a specific kinase conformation that is accessible to multiple family members. | 1. Exploit Subtle Differences: Analyze sequence alignments and available crystal structures to find minor differences (e.g., a single amino acid change) between your target and the off-target. Design modifications to specifically interact with (or be repelled by) these unique residues. 2. Consider Allosteric Inhibition: Explore modifications that target less conserved allosteric sites near the ATP pocket. Allosteric inhibitors often exhibit higher selectivity than purely ATP-competitive ones. [16] |
| No Inhibition Observed, Even at High Concentrations | 1. Inactive Kinase Enzyme: The recombinant kinase used in the assay may be inactive or improperly folded. 2. Incorrect Substrate: The peptide or protein substrate may not be appropriate for the target kinase. 3. Compound Degradation: The compound may have degraded during storage or upon dilution into aqueous buffers. | 1. Validate Kinase Activity: Always test the activity of a new lot of kinase using a known, potent inhibitor and ensure the signal-to-background ratio is acceptable. [17] 2. Confirm Substrate: Verify from literature or provider documentation that the substrate is correct and used at an appropriate concentration (typically at or near its Km). 3. Check Compound Integrity: Confirm the identity and purity of your compound stock using LC-MS or NMR. Prepare fresh dilutions for each experiment. |
Key Experimental Protocols
Protocol 1: In Vitro Luminescence-Based Kinase Selectivity Assay (e.g., ADP-Glo™)
This protocol describes a universal method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction. [15]It is highly suitable for selectivity profiling.
Materials:
-
Target Kinases and corresponding off-target kinases for profiling.
-
Appropriate peptide/protein substrates for each kinase.
-
This compound derivative (test compound).
-
Staurosporine or other relevant control inhibitor.
-
ATP solution (high purity).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compound and control inhibitor in 100% DMSO. Transfer a small volume (e.g., 50 nL) of the dilutions to the assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.
-
Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 5 µL of the kinase solution to each well of the assay plate.
-
Inhibitor Binding (Pre-incubation): Gently mix the plate and incubate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction: Prepare a 2X ATP/Substrate solution in Kinase Assay Buffer. The ATP concentration should be at the Km for the specific kinase being tested. Add 5 µL of this solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: Normalize the data to the DMSO (100% activity) and high-concentration inhibitor (0% activity) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Visualizations and Workflows
Workflow for Troubleshooting Poor Kinase Selectivity
This diagram outlines a logical decision-making process for addressing poor selectivity observed in initial screens.
Caption: A decision-making flowchart for troubleshooting and improving kinase inhibitor selectivity.
Key Modification Points on the Imidazo[1,2-b]pyridazine Scaffold
This diagram highlights the key positions on the core scaffold for chemical modification to enhance kinase selectivity.
Caption: Key positions on the imidazo[1,2-b]pyridazine scaffold for structure-activity relationship studies.
(Note: The above DOT script for the chemical structure is a conceptual representation. A proper chemical drawing tool would be used to generate the referenced PNG image for a real-world application.)
References
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. Available at: [Link]
-
Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Semantic Scholar. Available at: [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. Available at: [Link]
-
Approach in Improving Potency and Selectivity of Kinase Inhibitors. PubMed. Available at: [Link]
-
Kinase inhibitor selectivity and design. Chodera lab // MSKCC. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. NIH. Available at: [Link]
-
Protein kinase profiling assays: a technology review. PubMed. Available at: [Link]
-
Medicinal chemistry optimization of antiplasmodial imidazopyridazine hits from high throughput screening of a SoftFocus kinase library: part 1. PubMed. Available at: [Link]
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available at: [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Available at: [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. Available at: [Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]
-
Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. PubMed. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. Available at: [Link]
-
Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed. Available at: [Link]
-
Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PubMed. Available at: [Link]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance with Novel Imidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel imidazo[1,2-b]pyridazine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to navigate the complexities of your research with confidence.
I. Understanding the Core Principles: Imidazo[1,2-b]pyridazines in Drug Resistance
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of kinases implicated in cancer and drug resistance.[1][2] A key mechanism by which these compounds can overcome drug resistance is through the inhibition of kinases that regulate the function of multidrug efflux pumps, such as ATP-binding cassette (ABC) transporters.[3]
One of the most well-characterized mechanisms involves the inhibition of Pim-1 kinase.[4][5] Pim-1, a serine/threonine kinase, can phosphorylate and activate the ABCG2 transporter (also known as breast cancer resistance protein, BCRP).[6][7] This activation leads to the efflux of a broad range of chemotherapeutic agents from the cancer cell, rendering them ineffective.[8] By inhibiting Pim-1, specific imidazo[1,2-b]pyridazine derivatives can prevent ABCG2 phosphorylation, leading to its reduced activity and the intracellular accumulation of anticancer drugs.[9][10]
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with novel imidazo[1,2-b]pyridazine derivatives.
| Question | Answer |
| 1. What is the general starting concentration for in vitro experiments with imidazo[1,2-b]pyridazine derivatives? | The optimal concentration is highly dependent on the specific derivative and the target kinase. However, a good starting point for many imidazo[1,2-b]pyridazine-based kinase inhibitors is in the low nanomolar to low micromolar range. For initial screening, a concentration range of 10 nM to 10 µM is often used.[11][12][13] It is crucial to perform a dose-response curve to determine the IC50 or EC50 for your specific compound and cell line. |
| 2. What is the best solvent to use for dissolving these compounds? | Most imidazo[1,2-b]pyridazine derivatives are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[14] |
| 3. Are there known stability issues with imidazo[1,2-b]pyridazine derivatives in cell culture media? | While many derivatives are stable, some may exhibit poor solubility or stability in aqueous culture media, which can affect experimental reproducibility.[15] It is advisable to prepare fresh dilutions of the compound from the DMSO stock for each experiment. If you suspect solubility issues, you can assess the compound's stability in your specific culture medium over the time course of your experiment using analytical techniques like HPLC. |
| 4. What are the known off-target effects of imidazo[1,2-b]pyridazine-based kinase inhibitors? | The selectivity of these compounds varies. While some are highly selective, others may inhibit multiple kinases. For example, some imidazo[1,2-b]pyridazines targeting DYRK1A have been shown to have off-target effects on other closely related CMGC kinases like CLKs.[16][17] It is recommended to perform a kinase panel screen to understand the selectivity profile of your specific compound. |
| 5. Can these compounds interfere with common cell viability assays like the MTT assay? | Yes, there is a potential for interference. Some colored compounds can interfere with the spectrophotometric reading of formazan crystals in an MTT assay.[18] Additionally, compounds that affect cellular redox state can also lead to false positives or negatives.[19] It is always recommended to include a "compound only" control (compound in media without cells) to check for direct reduction of MTT by your compound. |
III. Troubleshooting Guides for Key Experiments
This section provides detailed troubleshooting for common issues encountered during cell viability and apoptosis assays when using imidazo[1,2-b]pyridazine derivatives.
A. Cell Viability Assays (e.g., MTT Assay)
Cell viability assays are fundamental for assessing the cytotoxic effects of your compounds. However, they are prone to artifacts.
| Problem | Potential Cause | Troubleshooting Steps |
| High background absorbance in "compound only" controls | The imidazo[1,2-b]pyridazine derivative may be directly reducing the MTT reagent. | • Include a "compound only" control for each concentration tested.• If significant background is observed, consider using an alternative viability assay that does not rely on tetrazolium reduction, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®). |
| Inconsistent results between replicates or experiments | 1. Poor compound solubility: The compound may be precipitating out of solution in the culture medium.[15]2. Cell clumping: Uneven distribution of cells in the wells.3. Edge effects: Evaporation from the outer wells of the microplate. | 1. Solubility: • Visually inspect the wells for any signs of precipitation after adding the compound. • Prepare fresh dilutions from a DMSO stock for each experiment. • Consider pre-incubating the compound in serum-free media before adding it to the cells to assess for precipitation.2. Cell Clumping: • Ensure a single-cell suspension is achieved before seeding. • Gently rock the plate in a cross pattern after seeding to ensure even distribution.3. Edge Effects: • Fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Low absorbance readings across the plate | 1. Insufficient cell number: Too few cells to generate a strong signal.2. Suboptimal incubation time: The incubation time with the MTT reagent may be too short. | 1. Cell Number: • Perform a cell titration experiment to determine the optimal seeding density for your cell line.2. Incubation Time: • Optimize the MTT incubation time (typically 1-4 hours) for your specific cell line. |
B. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
Apoptosis assays are crucial for determining the mechanism of cell death induced by your compounds.
| Problem | Potential Cause | Troubleshooting Steps |
| High percentage of Annexin V positive cells in the negative control group | 1. Over-trypsinization: Harsh cell detachment methods can damage the cell membrane.[20]2. Mechanical stress: Vigorous pipetting or centrifugation can induce apoptosis.3. Unhealthy cells: Using cells that are over-confluent or have been in culture for too long. | 1. Trypsinization: • Use a gentle, non-enzymatic cell dissociation solution or a shorter trypsinization time. • Ensure to neutralize the trypsin with media containing serum.2. Mechanical Stress: • Handle cells gently during all washing and staining steps.3. Cell Health: • Use cells in the logarithmic growth phase and at a consistent passage number. |
| No clear separation between live, apoptotic, and necrotic populations | 1. Inadequate compensation: Spectral overlap between the fluorochromes (e.g., FITC and PI).2. Delayed analysis: Phosphatidylserine externalization is a transient event. | 1. Compensation: • Prepare single-stained compensation controls (cells stained with only Annexin V-FITC and cells stained with only PI) to set up proper compensation.2. Timely Analysis: • Analyze the cells by flow cytometry as soon as possible after staining, ideally within one hour.[20] |
| Unexpectedly high necrosis (Annexin V+/PI+) at low compound concentrations | The compound may be inducing a rapid, necrotic form of cell death, or it could be an artifact of the assay. | • Visually inspect the cells under a microscope for signs of necrosis (e.g., cell swelling and membrane rupture).• Consider performing a time-course experiment to see if the necrotic population increases over time.• Use an alternative cell death assay, such as a lactate dehydrogenase (LDH) release assay, to confirm necrosis. |
IV. Experimental Protocols
The following are detailed protocols for key experiments, tailored for the evaluation of novel imidazo[1,2-b]pyridazine derivatives.
A. Protocol: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an imidazo[1,2-b]pyridazine derivative.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of your imidazo[1,2-b]pyridazine derivative in complete culture medium from a DMSO stock. A typical concentration range would be 0.01 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a "compound only" control (medium with compound but no cells).
-
Incubate for 48-72 hours (or your desired treatment time).
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "compound only" control from the absorbance of the treated wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
B. Protocol: Apoptosis Analysis by Annexin V/PI Staining
This protocol details the steps for quantifying apoptosis using flow cytometry.
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with your imidazo[1,2-b]pyridazine derivative at the desired concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours.
-
Include a vehicle control.
2. Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
3. Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[21]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[21]
4. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[21]
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained and single-stained controls to set up the flow cytometer and compensation.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
V. Visualization of Mechanisms and Workflows
A. Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for an imidazo[1,2-b]pyridazine-based Pim-1 kinase inhibitor in overcoming ABCG2-mediated drug resistance.
Caption: Mechanism of overcoming drug resistance by an imidazo[1,2-b]pyridazine derivative.
B. Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing novel imidazo[1,2-b]pyridazine derivatives.
Caption: Workflow for evaluating imidazo[1,2-b]pyridazine derivatives.
VI. References
-
Cen, B., et al. (2013). Pim1 kinase is a therapeutic target to downregulate HER2 expression and overcome lapatinib resistance. Oncogene, 32(38), 4487-4497.
-
Chen, J., et al. (2012). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. Investigational New Drugs, 30(5), 1807-1818. [Link]
-
Narlik-Grassow, M., et al. (2014). Pim-1 kinase as cancer drug target: An update. Pharmacological Research, 85, 49-57. [Link]
-
Xie, Y., et al. (2008). The 44-kDa Pim-1 kinase phosphorylates BCRP/ABCG2 and thereby promotes its multimerization and drug-resistant activity in human prostate cancer cells. Journal of Biological Chemistry, 283(6), 3349-3356. [Link]
-
Dey, S., et al. (2012). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. Investigational New Drugs, 30(5), 1807-1818. [Link]
-
van der Heden van Noort, G. J., et al. (2011). The oncogenic PIM kinase family regulates drug resistance through multiple mechanisms. Drug Resistance Updates, 14(4-5), 203-211. [Link]
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Warfel, N. A., & Kraft, A. S. (2015). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Cancers, 7(4), 2249-2263. [Link]
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Siu, K. T., et al. (2011). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 689945. [Link]
-
Bullock, A. N., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. [Link]
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Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2411-2420. [Link]
-
Wang, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 159-163. [Link]
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Wu, C. P., et al. (2021). The Second-Generation PIM Kinase Inhibitor TP-3654 Resensitizes ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs. International Journal of Molecular Sciences, 22(17), 9440. [Link]
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Hulpia, F., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2020(2), M1131. [Link]
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Wu, C. P., et al. (2021). The Second-Generation PIM Kinase Inhibitor TP-3654 Resensitizes ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs. International Journal of Molecular Sciences, 22(17), 9440. [Link]
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Elabscience. (2023). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Guchhait, G., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 208, 112799. [Link]
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Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 540-545. [Link]
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Elabscience. (2016). Analysis and Solution of Common Problems in Annexin V Detection. [Link]
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Al-Suwaidan, I. A., et al. (2023). Some synthetic routes to imidazo[1,2-b]pyridazines. Journal of the Iranian Chemical Society, 20(10), 2419-2435. [Link]
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Brown, M., & Wouters, B. G. (2006). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Leukemia & Lymphoma, 47(11), 2269-2278. [Link]
-
Kumar, R. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37059. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
-
Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2411-2420. [Link]
-
Cho, S. Y., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1747-1763. [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(2), 269-290. [Link]
-
Bendjeddou, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Molecules, 22(1), 103. [Link]
-
Zhang, P., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. [Link]
-
Gholampour, F., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(5), 1805-1818. [Link]
-
Al-Amiery, A. A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(5), 384-400. [Link]
-
Al-Amiery, A. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(5), 384-400. [Link]
-
Aslantürk, Ö. S. (2018). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Cytotechnology, 70(1), 1-7. [Link]
-
El Bouakher, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 10(47), 50021-50035. [Link]
-
Kumar, P., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]
-
Ding, H., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 288, 117378. [Link]
-
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]
-
van Tonder, A., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 23(24), 15825. [Link]
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- 10. mdpi.com [mdpi.com]
- 11. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. yeasenbio.com [yeasenbio.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Chlorinated Imidazo[1,2-b]pyridazine Compounds
Welcome to the technical support center for the purification of chlorinated imidazo[1,2-b]pyridazine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying this important class of nitrogen-containing heterocycles. The unique electronic and physicochemical properties imparted by the chloro-substituent and the fused bicyclic core present distinct challenges that require carefully considered strategies.
This document is structured to provide direct, actionable advice through a series of troubleshooting scenarios and frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to make informed decisions in your own laboratory work.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, common problems encountered during the purification of chlorinated imidazo[1,2-b]pyridazine derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Chromatography Challenges
Question 1: My compound is streaking or tailing badly on a silica gel column. What's happening and how do I fix it?
Answer:
This is the most common issue we see with nitrogen-containing heterocycles like imidazo[1,2-b]pyridazines. The root cause is almost always an undesired interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-specific binding leads to slow, uneven elution, resulting in tailed or streaked peaks.
Causality: The lone pairs on the ring nitrogens act as Lewis bases, forming strong hydrogen bonds or even protonation interactions with the acidic silica surface. This disrupts the normal equilibrium of the compound partitioning between the mobile phase and the stationary phase, which is the basis of chromatographic separation.[2]
Solutions:
-
Mobile Phase Modification (First-Line Approach):
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base like triethylamine (TEA) or pyridine to your mobile phase. A typical starting concentration is 0.1-1% (v/v).[1] This competitively binds to the acidic sites, allowing your compound to elute symmetrically.
-
Use an Alcohol: Sometimes, adding a more polar solvent like methanol or isopropanol can help. These solvents are effective hydrogen bond donors and acceptors and can disrupt the strong interaction between your compound and the silica. However, be aware that this will also significantly increase the overall polarity of the mobile phase.
-
-
Change the Stationary Phase:
-
Alumina: Switch to an alumina (Al₂O₃) column. Alumina is available in neutral or basic grades and is an excellent alternative for purifying basic compounds that show poor behavior on silica.[3]
-
Reversed-Phase (C18): For particularly polar or stubborn compounds, reversed-phase chromatography is a superior choice. Here, the stationary phase is non-polar (e.g., C18-functionalized silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[1] This minimizes the acid-base interactions causing the streaking.
-
Question 2: My compound won't elute from the silica column, even with a highly polar solvent system like 10% Methanol in Dichloromethane.
Answer:
This indicates that your compound is extremely polar and has a very high affinity for the silica stationary phase. The combined polarity of the imidazo[1,2-b]pyridazine core and potentially other functional groups, outweighs the lipophilic contribution of the chlorine atom.
Causality: The compound is so strongly adsorbed to the stationary phase that the mobile phase lacks the required elution strength to move it down the column.[2]
Solutions:
-
Drastic Polarity Increase:
-
If you haven't already, try a mobile phase containing ammonia. A common mixture is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 89:10:1). The ammonia acts as a strong basic modifier and increases the overall polarity.
-
Caution: Using more than 10-15% methanol in dichloromethane with silica gel can sometimes lead to the dissolution of the stationary phase, compromising the column integrity.[3]
-
-
Switch to Reversed-Phase Chromatography: This is the definitive solution for highly polar compounds. The non-polar C18 stationary phase will have a much lower affinity for your polar molecule, allowing it to elute under reasonable conditions (e.g., a gradient of 5% to 95% acetonitrile in water).[1][4] Often, adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is necessary to protonate the compound and ensure sharp peaks.[1]
dot
Caption: Decision workflow for troubleshooting common column chromatography issues.
Recrystallization and Solubility Challenges
Question 3: I'm struggling to find a suitable solvent for recrystallization. My compound either dissolves in everything or nothing.
Answer:
This is a classic crystallization dilemma. An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] Chlorinated imidazo[1,2-b]pyridazines can be tricky due to their semi-polar, rigid structures.
Causality: The high melting point and stable crystal lattice of many heterocyclic compounds require significant thermal energy to overcome, meaning they often have low solubility in many solvents at room temperature. Conversely, highly polar solvents that can interact strongly with the molecule may dissolve it too readily.
Solutions:
-
Systematic Solvent Screening:
-
Take small amounts of your crude material (~10-20 mg) in separate test tubes.
-
Add a small volume (~0.5 mL) of various solvents, covering a range of polarities: Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Acetonitrile, Water.
-
Observe solubility at room temperature. If it doesn't dissolve, heat the solvent to a boil. If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath. The best solvent will show minimal solubility when cold and good solubility when hot, and will form crystals upon cooling.[5]
-
-
Use a Two-Solvent System: This is often the key to success.
-
Find a "soluble" solvent in which your compound is very soluble (e.g., Dichloromethane, Ethyl Acetate, or Acetone).
-
Find a "non-soluble" solvent in which your compound is insoluble (e.g., Hexanes, Pentane, or Water). The two solvents must be miscible.
-
Procedure: Dissolve your compound in the minimum amount of the hot "soluble" solvent. Then, add the "non-soluble" solvent dropwise while the solution is still hot until you see persistent cloudiness (turbidity). Add a drop or two of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Frequently Asked Questions (FAQs)
Question 1: What are the most common impurities I should expect from the synthesis of a 6-chloroimidazo[1,2-b]pyridazine?
Answer:
The impurity profile depends heavily on your specific synthetic route. However, for typical syntheses involving the condensation of a 3-amino-6-chloropyridazine with an α-haloketone, several classes of impurities are common.[6][7]
| Potential Impurity Type | Potential Source | Typical Reporting Threshold (%) [8] | Hypothetical Observed Range (%) |
| Unreacted 3-amino-6-chloropyridazine | Incomplete reaction | ≥ 0.05 | 0.1 - 1.5 |
| Unreacted α-haloketone | Incomplete reaction | ≥ 0.05 | < 0.5 |
| Regioisomeric Product | Non-selective cyclization (less common with the pyridazine core) | ≥ 0.05 | 0.1 - 2.0 |
| Over-chlorinated By-product | Side reaction if harsh chlorinating agents are used in synthesis.[9] | ≥ 0.05 | < 0.2 |
| Hydrolyzed By-product | Water present during reaction or workup can hydrolyze chloro-substituents. | ≥ 0.05 | < 0.1 |
Characterization of these impurities is crucial. High-Resolution Mass Spectrometry (HRMS) can help determine elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for definitive structural elucidation.[8]
Question 2: Should I use dry loading or wet (liquid) loading for my column chromatography?
Answer:
The choice depends on the solubility of your crude sample in the initial mobile phase.
-
Wet (Liquid) Loading: Use this method if your crude product is readily soluble in a small volume of the starting elution solvent. Dissolve the sample in the minimum amount of solvent and apply it directly to the top of the column bed. This is fast and convenient.
-
Causality: The key is "minimum amount." Using too much solvent, or a solvent that is much stronger than the mobile phase, will cause the sample to spread into a wide band at the top of the column, leading to poor separation.[10]
-
-
Dry Loading (Recommended for Most Cases): This method is generally superior and highly recommended if your compound has poor solubility in the mobile phase or if you need the highest possible resolution.
-
Causality: By adsorbing the sample onto a solid support, you ensure that it starts as a very narrow, concentrated band at the top of the column. This prevents issues with sample solvent strength and leads to sharper peaks and better separation.[1]
-
dot
Caption: General purification workflow for chlorinated imidazo[1,2-b]pyridazines.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Dry Loading)
This protocol is a robust starting point for purifying a moderately polar, basic chlorinated imidazo[1,2-b]pyridazine.
-
TLC Analysis & Solvent System Selection:
-
Develop TLC plates using various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
Aim for an Rf value of ~0.2-0.3 for your target compound.[3]
-
If streaking is observed, add 0.5% triethylamine (TEA) to the solvent system and re-run the TLC.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 1.0 g) in a suitable solvent where it is highly soluble (e.g., 20 mL of Dichloromethane or Acetone).
-
Add 2-3 g of silica gel (or Celite) to the solution to form a slurry.[1]
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
-
Column Packing:
-
Select an appropriately sized column (a good rule of thumb is a 20-50:1 ratio of silica gel weight to crude sample weight).[2]
-
Pack the column using the "wet slurry" method with your chosen initial mobile phase (e.g., 100% Dichloromethane + 0.5% TEA). Ensure the packing is homogeneous and free of air bubbles.[11]
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the packed column bed, forming a thin, even layer.
-
Gently add a small layer of sand or glass wool to protect the sample layer.
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, start with 100% DCM and gradually increase the percentage of Methanol (e.g., 0% -> 2% -> 5% -> 10% MeOH).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Impurity Profiling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
- Toudic, J., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
- CN104370966A - Synthesis method of 6-chloroimidazo [1, 2-b ] pyridazine-3-carbonitrile.
- University of Toronto.
- Organic Syntheses. (2025).
- University of Wisconsin-Madison.
- Columbia University.
- Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
- Henriksen, L. M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.
- B.V., S., et al. (2018). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
- Dai, P.-F., & Xu, H. (2022). Approaches to chlorination of imidazo[1,2-α]pyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. columbia.edu [columbia.edu]
- 5. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. orgsyn.org [orgsyn.org]
Stability of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine in common lab solvents
Welcome to the technical support center for 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related queries during experimentation. As direct, comprehensive stability data for this specific molecule in all common laboratory solvents is not publicly available, this guide provides the foundational knowledge and experimental protocols to empower users to assess its stability effectively in their own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the imidazo[1,2-b]pyridazine scaffold?
The imidazo[1,2-b]pyridazine scaffold is an aromatic heterocyclic system.[1] Generally, such fused bicyclic aromatic systems exhibit good thermal stability. However, the presence of heteroatoms (nitrogen), a chloro-substituent, and the fused imidazole ring introduces potential sites for chemical degradation under certain conditions. Key areas of potential instability include susceptibility to strong acids or bases, oxidative conditions, and photolytic degradation. The stability of any specific derivative, such as this compound, will be highly dependent on the nature and combination of its substituents.
Q2: I'm dissolving my this compound for an assay and I'm concerned about its stability. Which common lab solvents are a good starting point?
For initial experiments, it is advisable to use common aprotic or moderately protic solvents where the compound shows good solubility. Based on the general characteristics of similar heterocyclic compounds, good starting points for solubility and stability screening would include:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF).
-
Protic Solvents: Ethanol, Methanol.
-
Non-polar Solvents: Dichloromethane (DCM), Chloroform.
It is crucial to note that "poor solubility" has been observed for some imidazo[1,2-b]pyridazine derivatives in aqueous-based media.[2] Therefore, for assays requiring aqueous buffers, the use of a co-solvent like DMSO or ethanol is common, but the final concentration of the organic solvent should be kept to a minimum to avoid impacting the biological system. The stability in the chosen solvent system should always be experimentally verified.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not documented, we can infer potential routes based on the chemistry of the imidazo[1,2-b]pyridazine core and its substituents:
-
Hydrolysis: The chloro-substituent at the 6-position could be susceptible to nucleophilic aromatic substitution, particularly under basic conditions, leading to the corresponding 6-hydroxy derivative. The fused imidazole ring could also be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.
-
Oxidation: The electron-rich imidazole and pyridazine rings may be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
-
Photodegradation: Aromatic heterocyclic compounds can be sensitive to UV or visible light, which can induce a range of degradation reactions.
To definitively identify degradation products and pathways, a forced degradation study is the recommended approach.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or activity over a short period in solution. | The compound may be unstable in the chosen solvent or buffer system. | Perform a time-course stability study using HPLC or LC-MS to monitor the concentration of the parent compound over time. Consider alternative solvents or adjusting the pH of the buffer. |
| Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | This is a strong indicator of compound degradation. | Characterize the new peaks using mass spectrometry to identify potential degradation products. This information can provide clues about the degradation mechanism. |
| Inconsistent results between experimental replicates. | This could be due to variable rates of degradation, potentially influenced by minor differences in light exposure, temperature, or solution preparation time. | Prepare fresh stock solutions for each experiment. Protect solutions from light by using amber vials or covering them with foil. Maintain consistent timing and temperature across all experimental steps. |
| Precipitation of the compound from solution. | The compound may have poor solubility in the chosen solvent, or it may be degrading to a less soluble product. | Visually inspect the solution for any precipitate. If observed, try a different solvent or a co-solvent system to improve solubility. If degradation is suspected, analyze both the supernatant and any precipitate to account for all material. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Common Solvents
This protocol outlines a systematic approach to evaluate the stability of this compound in a selection of common laboratory solvents at room temperature.
Objective: To determine the short-term stability of the target compound in various solvents under standard laboratory conditions.
Materials:
-
This compound
-
HPLC-grade solvents: DMSO, Acetonitrile, Methanol, Dichloromethane, and an aqueous buffer (e.g., PBS, pH 7.4)
-
Amber HPLC vials
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble (e.g., DMSO) at a concentration of 10 mg/mL.
-
Working Solution Preparation: In separate amber HPLC vials, dilute the stock solution to a final concentration of 100 µg/mL in each of the test solvents (DMSO, Acetonitrile, Methanol, Dichloromethane, and PBS with a small percentage of DMSO as a co-solvent).
-
Timepoint Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC/LC-MS system to obtain the initial peak area of the parent compound.
-
Incubation: Store the vials at room temperature, protected from light.
-
Subsequent Timepoint Analysis: Analyze aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 peak area. A loss of >5-10% is typically considered significant degradation.
Visual Workflow for Stability Assessment
Caption: Logic diagram for a forced degradation study.
By following these guidelines and protocols, researchers can confidently assess the stability of this compound in their specific experimental contexts, ensuring the integrity and reliability of their results.
References
-
MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine, 6-chloro-. PubChem Compound Database. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Specifications of 6-Chloroimidazo[1,2-b]pyridazine. Retrieved from [Link]
-
MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
-
ResearchGate. (2018, October 21). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-2-(phenylmethyl)imidazo[1,2-b]pyridazine. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (2015, November). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2021, August 6). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]
Sources
Technical Support Center: Addressing Off-Target Effects of Imidazo[1,2-b]pyridazine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine-based kinase inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this important class of compounds. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of successful kinase inhibitors like ponatinib.[1][2][3][4] However, like many kinase inhibitors that target the highly conserved ATP-binding site, off-target activity is a significant challenge that can lead to misinterpretation of experimental results and potential toxicities.[5][6]
This resource provides actionable strategies to identify, validate, and mitigate off-target effects, ensuring the integrity and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine inhibitor shows high potency in a biochemical assay but is much less effective in my cell-based assay. What are the potential reasons for this discrepancy?
This is a common and critical observation. Several factors can contribute to this discrepancy between in vitro and cellular efficacy:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target. Physicochemical properties like a high polar surface area or low LogP can contribute to this.
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium or intracellular proteins, reducing the free concentration available to engage the target kinase.
-
Cellular Efflux: The inhibitor could be a substrate for ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by intracellular enzymes into inactive forms.[7]
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations near the Km of the kinase, whereas cellular ATP levels are typically much higher (millimolar range). For ATP-competitive inhibitors, this high concentration of the natural substrate can significantly reduce the inhibitor's apparent potency.[8]
Troubleshooting Steps:
-
Assess Cell Permeability: If not already known, consider running a parallel artificial membrane permeability assay (PAMPA) to get an initial indication of passive diffusion.
-
Modify Assay Conditions: Reduce the serum concentration in your cell culture medium during the inhibitor treatment period to minimize protein binding. However, be aware that this can also affect cell health.
-
Use Efflux Pump Inhibitors: Co-incubate your inhibitor with known ABC transporter inhibitors, such as verapamil or cyclosporin A, to see if cellular potency is restored.
-
Evaluate Cellular Target Engagement: Employ techniques like the NanoBRET™ Target Engagement Assay to confirm that your compound is binding to the target kinase within intact cells.[9]
Q2: I'm observing a cellular phenotype that I suspect is due to an off-target effect. How can I confirm this?
Distinguishing on-target from off-target effects is crucial for validating your findings.[7] A multi-pronged approach is the most robust way to tackle this:
-
Rescue Experiments: If possible, "rescue" the phenotype by overexpressing a form of the target kinase that is resistant to the inhibitor.[7] This is often achieved by introducing a mutation in the ATP-binding pocket that prevents inhibitor binding without abolishing kinase activity.
-
Knockdown/Knockout Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. If the resulting phenotype mimics that of the inhibitor, it provides strong evidence for on-target activity.
-
Dose-Response Correlation: Carefully titrate your inhibitor and demonstrate that the magnitude of the phenotype correlates with the degree of on-target inhibition (e.g., as measured by the phosphorylation of a known downstream substrate via Western blot).[7]
Q3: What are the most common off-targets for imidazo[1,2-b]pyridazine-based kinase inhibitors?
While the specific off-target profile is unique to each compound, certain kinase families are more frequently inhibited by this scaffold due to structural similarities in their ATP-binding pockets. Some commonly observed off-targets include:
-
DYRK and CLK Kinases: Several studies have reported that imidazo[1,2-b]pyridazine derivatives show activity against Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[10][11]
-
PIM Kinases: The imidazo[1,2-b]pyridazine scaffold has been identified as an inhibitor of PIM kinases.[12][13]
-
GSK-3β: Structure-activity relationship studies have led to the development of potent imidazo[1,2-b]pyridazine-based inhibitors of Glycogen Synthase Kinase-3β.[14]
-
IKKβ: Some derivatives of this scaffold have been developed as inhibitors of I-kappa B Kinase beta.[15]
It is important to note that this is not an exhaustive list. The substitution patterns on the imidazo[1,2-b]pyridazine core play a critical role in determining the selectivity profile.[14][15]
Troubleshooting Guides
Guide 1: Interpreting Kinome Profiling Data
Kinome profiling, which screens your inhibitor against a large panel of kinases, is a powerful tool for identifying potential off-targets.[6][16][17] However, interpreting the data requires careful consideration.
Problem: My kinome scan shows inhibition of multiple kinases. How do I know which ones are biologically relevant?
Solution Workflow:
-
Prioritize by Potency: Focus on kinases that are inhibited with a potency (e.g., IC50, Kd) that is within a reasonable margin (e.g., 10- to 100-fold) of your primary target.
-
Consider Cellular Context:
-
Expression Levels: Is the off-target kinase expressed in your cellular model of interest? Check resources like the Human Protein Atlas or perform your own expression analysis (e.g., qPCR, Western blot). An inhibitor cannot have a biological effect on a protein that is not present.
-
Physiological Relevance: Is the off-target kinase known to be involved in the biological pathway you are studying? Inhibition of a kinase in an unrelated pathway is less likely to be the cause of your observed phenotype.
-
-
Validate with Orthogonal Assays:
-
Biochemical Assays: Confirm the inhibitory activity using a different assay format (e.g., if the primary screen was a binding assay, validate with an activity assay).[17]
-
Cellular Target Engagement: Use a cell-based assay to confirm that the inhibitor engages the off-target kinase in a cellular environment.[9]
-
-
Assess Downstream Signaling: For the most promising off-target candidates, investigate whether the inhibitor modulates their known downstream signaling pathways in your cellular system. For example, use a phospho-specific antibody to check the phosphorylation status of a known substrate of the off-target kinase.
Data Presentation: Prioritizing Potential Off-Targets
| Off-Target Kinase | Profiling Assay IC50 (nM) | Cellular IC50 (nM) | Expression in Cell Line of Interest? | Known Role in Pathway of Interest? | Priority for Follow-up |
| Kinase A | 50 | 75 | Yes | Yes | High |
| Kinase B | 150 | >10,000 | Yes | No | Low |
| Kinase C | 800 | 950 | Yes | Possible | Medium |
| Kinase D | 200 | Not Determined | No | No | Very Low |
Guide 2: My Western Blot Results are Ambiguous
Problem: I'm using a Western blot to assess the inhibition of my target kinase by monitoring the phosphorylation of a downstream substrate, but the results are unclear or inconsistent.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ambiguous Western blot results.
Key Experimental Controls for Western Blotting:
-
Vehicle Control: Treat cells with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.[7]
-
Positive and Negative Controls: Include conditions or cell lines where the target pathway is known to be highly active or inactive.[7]
-
Dose-Response and Time-Course: Evaluate the inhibitor's effect at multiple concentrations and time points to understand the dynamics and potency of its action.[7]
Experimental Protocols
Protocol 1: Kinome Profiling and Hit Validation Workflow
This protocol outlines a general workflow for identifying and validating off-targets of an imidazo[1,2-b]pyridazine kinase inhibitor.
Caption: A workflow for kinome profiling and off-target validation.
Protocol 2: Step-by-Step Cellular Target Engagement using NanoBRET™ Assay
This protocol provides a generalized procedure for confirming inhibitor binding to a target kinase in live cells.
-
Cell Preparation:
-
Co-transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase and a plasmid for a HaloTag®-NanoBRET™ tracer.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Tracer and Inhibitor Addition:
-
Prepare serial dilutions of your imidazo[1,2-b]pyridazine inhibitor in Opti-MEM.
-
Add the NanoBRET™ tracer to the cells, followed immediately by the addition of the diluted inhibitor.
-
-
Lysis and Detection:
-
Incubate the plate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and lysis reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to detect donor (NanoLuc®) and acceptor (tracer) luminescence.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the inhibitor's affinity for the target in a cellular context.
-
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]
-
Klaeger, S., Gohlke, B., Perrin, J., Coccia, M., & Kuster, B. (2016). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 15(9), 3195-3205. [Link]
-
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Quantitative, real-time monitoring of intracellular target engagement using a cellular thermal shift assay. Cell chemical biology, 25(2), 257-268. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. grokipedia.com [grokipedia.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing the Potency of 2-Cyclopropylimidazo[1,2-b]pyridazine Derivatives in Cellular Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of 2-cyclopropylimidazo[1,2-b]pyridazine derivatives. This guide is designed to provide practical, in-depth answers to the common challenges encountered when translating the biochemical potency of these compounds into effective cellular activity. Drawing from established methodologies and field-proven insights, we will explore troubleshooting strategies, frequently asked questions, and detailed protocols to help you optimize your experiments and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What are 2-cyclopropylimidazo[1,2-b]pyridazine derivatives and their common cellular targets?
The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] This versatile core has been successfully developed into inhibitors for various therapeutic applications. The addition of a cyclopropyl group at the 2-position is often a key structural feature for enhancing potency and optimizing pharmacokinetic properties.
Common cellular targets for derivatives of this class include:
-
Kinases: This is the most prominent target class. Specific examples include Tyrosine Kinase 2 (Tyk2) for autoimmune diseases[3], Monopolar spindle 1 (Mps1/TTK) kinase for oncology[4], and Anaplastic Lymphoma Kinase (ALK) for cancers with specific mutations.[5]
-
Anti-apoptotic Proteins: A significant number of these derivatives have been designed to inhibit Myeloid Cell Leukemia 1 (Mcl-1), a key pro-survival protein in the BCL-2 family.[6][7][8] Overexpression of Mcl-1 is a known resistance mechanism in many cancers, making it a high-value target.[6][9]
-
Other Targets: The scaffold has also been explored for antimicrobial[1][10], antiviral, and anti-inflammatory properties[2], and as blockers of voltage-gated calcium channels.[11][12]
Q2: Why is my compound's potency in a biochemical assay (IC50) so different from its potency in a cellular assay (EC50)?
This is a critical and common observation in drug discovery. A biochemical assay, which often uses purified or recombinant proteins, measures the direct interaction between your compound and its target in a controlled, artificial environment. A cellular assay, however, introduces a host of complex biological variables.
Several factors can cause a significant drop in potency when moving from a biochemical to a cellular context[13]:
-
Cell Permeability: The compound must cross the cell membrane to reach intracellular targets. Poor membrane permeability is a frequent cause of low cellular efficacy.[14]
-
Compound Stability: The derivative may be unstable or rapidly metabolized in the complex environment of cell culture media or within the cell itself.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp/MDR1), reducing its intracellular concentration.[15][16]
-
High ATP Concentration: For kinase inhibitors, the high intracellular concentration of ATP (millimolar range) creates a competitive environment that is absent in many biochemical assays, often leading to a decrease in apparent potency.[13]
-
Target Engagement in a Native State: Inside a cell, the target protein exists in its native conformation, potentially modified by post-translational modifications or as part of a larger multi-protein complex, which can alter compound binding compared to an isolated, recombinant protein.[13]
Conversely, potency can sometimes increase in a cellular setting if the compound is actively transported into the cell or if cellular factors promote a target conformation with higher binding affinity.[13]
Caption: A logical workflow for troubleshooting low cellular potency.
Problem 3: How do I confirm my Mcl-1 inhibitor is working through the intended mechanism?
-
Q: My compound induces cell death in an Mcl-1 dependent cell line, but how can I be sure it's not just general toxicity? A: This is a crucial validation step to eliminate compounds with off-target cytotoxicity.
-
Use a Paired Cell Line Model: The most elegant approach is to use isogenic cell lines or a panel of cell lines with known dependencies. Test your compound on an Mcl-1 dependent cell line (e.g., H929 multiple myeloma) and a cell line dependent on another BCL-2 family member like BCL-2 (e.g., RS4;11). [6]A truly selective Mcl-1 inhibitor should show potent activity in H929 cells but be largely inactive in RS4;11 cells. [6] 2. Measure Downstream Biomarkers: Mcl-1 inhibition should trigger the intrinsic apoptosis pathway. You can measure the activation of key downstream effectors like Caspase-3 and Caspase-7 using commercially available luminescent or fluorescent assays. Induction of caspase activity in a dose- and time-dependent manner is strong evidence of apoptosis. [7][8] 3. Rescue Experiments: Overexpression of Mcl-1 in a sensitive cell line should confer resistance to your compound, leading to a rightward shift in the dose-response curve. This directly links the compound's activity to the Mcl-1 protein level.
-
Target Engagement Assays: A Cellular Thermal Shift Assay (CETSA) can directly measure whether your compound binds to and stabilizes Mcl-1 inside intact cells, providing definitive proof of target engagement.
-
Detailed Experimental Protocols
Protocol 1: General Cell Viability/Potency Assay (using CellTiter-Glo®)
This protocol quantifies ATP levels, an indicator of metabolically active cells, to determine cell viability after compound treatment.
Materials:
-
Target cancer cell line
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
384-well white, clear-bottom tissue culture plates
-
2-cyclopropylimidazo[1,2-b]pyridazine derivative stock (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase cells.
-
Dilute cells in complete growth medium to the optimized seeding density (e.g., 2,000 cells/25 µL).
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of your compound in complete growth medium. Typically, a 10-point, 3-fold dilution series is prepared, starting from a top concentration of e.g., 20 µM. Remember to keep the final DMSO concentration constant and low (e.g., ≤0.2%).
-
Include "vehicle control" (medium + DMSO) and "no cells" (medium only for background) wells.
-
Carefully add 25 µL of the diluted compound solutions to the appropriate wells, resulting in a final volume of 50 µL.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (no cells) from all other wells.
-
Normalize the data by setting the average vehicle control signal to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses the permeability and potential for active efflux of a compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Test compound, Lucifer Yellow (paracellular integrity marker), and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density.
-
Culture for 21-25 days, changing the media every 2-3 days, to allow for monolayer differentiation and formation of tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value (e.g., >300 Ω·cm²) indicates a well-formed monolayer.
-
Alternatively, assess the flux of a low-permeability marker like Lucifer Yellow. Low passage of the marker confirms monolayer integrity.
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the monolayer twice with pre-warmed transport buffer.
-
Add transport buffer containing the test compound (e.g., at 10 µM) and markers to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer. Also, take a sample from the apical chamber at the start and end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Perform the same procedure but add the compound to the basolateral (B) chamber and sample from the apical (A) chamber. This measures the rate of efflux.
-
-
Quantification and Analysis:
-
Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for active efflux. [15]
-
References
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]
-
Choi, H. G., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
-
Li, J., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray. [Link]
-
BioIVT. (n.d.). Cell Permeability Assay. BioIVT. [Link]
-
Merino, D., et al. (2018). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. Blood. [Link]
-
Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Pharmaron. [Link]
-
Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections Blog. [Link]
-
Selvita. (2025). MedChem Essentials: Permeability Part 2 - Assays. YouTube. [Link]
-
Eckert, D. M., et al. (2006). Enhanced potency of bivalent small molecule gp41 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sal-Man, N., et al. (2018). Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. PLOS ONE. [Link]
-
Royal Society of Chemistry. (2020). Discovery and Development of Mcl-1 Inhibitors as Anti-cancer Therapeutics: Hit to Clinical Candidate Optimization. RSC Publishing. [Link]
-
Maji, B., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. [Link]
-
Pharmaron. (n.d.). Cell-Based Potency Assays. Pharmaron. [Link]
-
Phillips, D. C., et al. (2020). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Eco‐friendly Synthesis and Molecular Modelling of 2‐Phenylimidazo[1,2‐b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ResearchGate. [Link]
-
Phillips, D. C., et al. (2020). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. ACS Publications. [Link]
-
Zeid, R., et al. (2023). Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers in Oncology. [Link]
-
Forge Biologics. (2025). Potency Assays for Cell and Gene Therapy: A Complete Guide. Forge Biologics Resources. [Link]
-
Gangarossa, G., et al. (2024). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]
-
Dumitrascu, F., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. [Link]
-
ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. bioivt.com [bioivt.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[1,2-b]pyridazines
Welcome to the technical support center for the NMR analysis of substituted imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important heterocyclic scaffold. Here, you will find practical troubleshooting advice and frequently asked questions, grounded in established spectroscopic principles and field-proven insights.
Introduction: The Challenge of Imidazo[1,2-b]pyridazine NMR
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds.[1][2][3] While essential for structural confirmation, Nuclear Magnetic Resonance (NMR) spectra of substituted analogues can be notoriously complex. The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring creates a unique electronic environment. Furthermore, the introduction of various substituents can lead to significant signal overlap, intricate coupling patterns, and ambiguous assignments, necessitating a systematic and multi-technique approach for accurate interpretation.
This guide will equip you with the knowledge to confidently tackle these challenges, moving from routine 1D NMR to advanced 2D techniques for unambiguous structure determination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your NMR analysis in a question-and-answer format.
Question 1: Why are the aromatic proton signals in my substituted imidazo[1,2-b]pyridazine spectrum so crowded and difficult to assign?
Answer:
This is a frequent challenge arising from the inherent chemical shifts of the parent ring system and the electronic effects of substituents. The protons on the pyridazine ring (H-6, H-7, and H-8) and the imidazole ring (H-2 and H-3) often resonate in a narrow spectral window (typically δ 7.0-9.0 ppm). Substituents can further compress this region, leading to significant overlap of multiplets.
Causality and Solution Workflow:
-
Understand the Root Cause: Electron-donating groups (EDGs) like amines or methoxy groups will generally shield nearby protons, shifting them upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as nitro or carbonyl groups will deshield protons, shifting them downfield. The position of the substituent dictates which protons are most affected.
-
Initial Assessment with 1D ¹H NMR: Even in a crowded spectrum, look for characteristic signals. For instance, H-6 is often the most deshielded proton of the pyridazine ring due to the influence of the adjacent nitrogen atom.
-
Harnessing 2D COSY: A ¹H-¹H Correlation Spectroscopy (COSY) experiment is your first essential step to deconvolve overlapping signals. It reveals which protons are spin-coupled to each other. For the imidazo[1,2-b]pyridazine core, you would expect to see correlations between adjacent protons, such as H-6 and H-7, and between H-7 and H-8. This allows you to trace the connectivity of the proton network within each ring.
Experimental Protocol: Acquiring a Standard ¹H-¹H COSY Spectrum
-
Sample Preparation: Prepare your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.
-
Spectrometer Setup:
-
Tune and shim the probe for optimal resolution.
-
Acquire a standard 1D ¹H spectrum and determine the spectral width to encompass all proton signals.
-
Use a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).
-
Set the number of increments in the indirect dimension (F1) to at least 256 for good resolution.
-
Set the number of scans per increment based on your sample concentration (typically 2-8 scans).
-
-
Processing and Analysis:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum carefully.
-
Identify the diagonal peaks, which correspond to the 1D spectrum.
-
Locate the off-diagonal cross-peaks, which indicate J-coupling between protons. Symmetrical cross-peaks confirm the correlation.
-
Caption: A workflow for resolving crowded proton NMR spectra.
Question 2: I have synthesized a substituted imidazo[1,2-b]pyridazine, but I am unsure of the exact position of the substituent. How can I use NMR to definitively determine its location?
Answer:
This is a classic problem of isomer differentiation. While 1D NMR might provide clues based on chemical shifts and coupling patterns, unambiguous assignment requires long-range correlation experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.
Causality and Solution Workflow:
-
The Power of Long-Range Couplings: HMBC detects correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). By observing these long-range correlations, you can piece together the molecular skeleton and unequivocally place substituents.
-
A Practical Example: Imagine you have a methyl-substituted imidazo[1,2-b]pyridazine and you need to determine if the methyl group is at C-2 or C-3.
-
In an HMBC spectrum, if you see a correlation from the methyl protons to a carbon at ~145 ppm (a typical chemical shift for the bridgehead carbon C-8a) and another carbon in the imidazole ring, this would strongly suggest the methyl group is at C-2.
-
Conversely, a correlation from the methyl protons to a different set of carbons, including the other imidazole carbon, would indicate substitution at C-3.
-
-
Key Correlations to Look For:
-
From Substituent Protons: Observe the correlations from the protons of your substituent to the carbons of the imidazo[1,2-b]pyridazine core.
-
From Core Protons: Look for correlations from the ring protons to the carbons of the substituent. For example, H-2 might show a ³JCH correlation to a carbonyl carbon of an ester group at C-3.
-
Experimental Protocol: Acquiring a Standard ¹H-¹³C HMBC Spectrum
-
Sample Preparation: Use the same sample as for your 1D and COSY experiments.
-
Spectrometer Setup:
-
Acquire standard 1D ¹H and ¹³C spectra first to determine spectral widths.
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
The crucial parameter is the long-range coupling delay, which is optimized for a specific J-coupling value (typically 8-10 Hz).
-
Set the number of increments in the indirect dimension (F1) to at least 256.
-
The number of scans per increment will likely need to be higher than for COSY (e.g., 8-32 scans) due to the lower sensitivity of the experiment.
-
-
Processing and Analysis:
-
Process the data similarly to the COSY spectrum.
-
The resulting 2D spectrum will show correlations between protons (F2 axis) and carbons (F1 axis).
-
Analyze the cross-peaks to establish the long-range connectivities.
-
Caption: Using HMBC to determine substituent positions.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C chemical shift ranges for the unsubstituted imidazo[1,2-b]pyridazine core?
A1: The following table provides approximate chemical shift ranges for the parent imidazo[1,2-b]pyridazine in CDCl₃. Note that these values can shift significantly with substitution.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~7.8 | ~116.7 |
| H-3 | ~7.6 | ~116.8 |
| H-6 | ~8.4 | ~139.1 |
| H-7 | ~7.1 | ~125.8 |
| H-8 | ~7.9 | ~133.8 |
| C-8a | - | ~143.1 |
Data compiled from available literature, including ChemicalBook.[4]
Q2: What are the expected proton-proton coupling constants (J values) in the pyridazine ring?
A2: The coupling constants in the six-membered ring are crucial for assignment. While they vary with substitution, the values for the related pyridazine system provide a good starting point.
| Coupling | Typical Value (Hz) | Comments |
| ³J(H6, H7) | 4.0 - 5.0 | Ortho coupling |
| ³J(H7, H8) | 8.0 - 9.0 | Ortho coupling |
| ⁴J(H6, H8) | 1.0 - 2.0 | Meta coupling |
Values are based on data for pyridazine and may vary in the fused ring system.[5][6]
Q3: How can I differentiate between regioisomers, for example, a 6-substituted versus an 8-substituted imidazo[1,2-b]pyridazine?
A3: This is another excellent application for 2D NMR.
-
COSY: In a 6-substituted analogue, you would expect to see a COSY correlation between H-7 and H-8. In an 8-substituted analogue, the correlation would be between H-6 and H-7.
-
HMBC: Long-range couplings will provide definitive proof. For a substituent at C-6, its protons should show an HMBC correlation to C-7 and C-8a. For a substituent at C-8, correlations to C-7 and C-8a would also be expected, but the proton coupling patterns in the 1D and COSY spectra will be different.
-
NOESY/ROESY: In some cases, a Nuclear Overhauser Effect (NOE) experiment can be useful. For example, a substituent at C-6 might show a through-space correlation to H-7, while a substituent at C-8 might show an NOE to H-7.
Q4: Which deuterated solvent is best for my imidazo[1,2-b]pyridazine sample?
A4: The choice of solvent depends on the solubility of your compound.
-
CDCl₃ (Deuterated Chloroform): A good first choice for many neutral, non-polar to moderately polar organic compounds.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for more polar compounds and those with acidic protons (e.g., -NH, -OH), as it will slow down their exchange. However, it is a viscous solvent and can broaden signals. Its residual water peak can also be problematic.
-
CD₃OD (Deuterated Methanol): Useful for polar compounds, but be aware that it can exchange with labile protons (-NH, -OH), causing those signals to disappear or broaden.
-
Acetone-d₆: A good alternative to CDCl₃ for moderately polar compounds.
Always check the solubility of a small amount of your sample before preparing the entire NMR tube.
Conclusion
The structural elucidation of substituted imidazo[1,2-b]pyridazines, while challenging, is achievable with a systematic approach. By understanding the influence of substituents and leveraging the power of 2D NMR techniques like COSY and HMBC, you can overcome issues of signal overlap and ambiguity. This guide provides a framework for troubleshooting common problems and serves as a quick reference for typical spectral data. Always remember that a combination of experiments provides the most robust and reliable structural assignment.
References
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
-
Coupling constants for 1H and 13C NMR. Available from: [Link]
-
Scilit. H-H and13C-H coupling constants in pyridazine. Available from: [Link]
-
ResearchGate. H-H and 13C-H coupling constants in pyridazine. Available from: [Link]
-
The Islamic University Journal. SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Available from: [Link]
-
PubMed. Substituted imidazo[1,2-b]pyridazines. New Compounds With Activity at Central and Peripheral Benzodiazepine Receptors. Available from: [Link]
- Google Patents. WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
-
National Institutes of Health. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Available from: [Link]
-
MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]
-
ResearchGate. Imidazo[1,2-b]pyridazines and an imidazo[l,2-a]pyrazine from pyridazin- and pyrazin-amines | Request PDF. Available from: [Link]
-
National Institutes of Health. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
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PubMed. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available from: [Link]
-
PubMed. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Available from: [Link]
-
PubMed. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Available from: [Link]
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Technical Support Center: Mass Spectrometry of Chloro-Imidazo[1,2-b]pyridazines
Welcome to the technical support center for the mass spectrometric analysis of chloro-imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and analytical scientists who are characterizing this important class of heterocyclic compounds. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Accurate characterization by mass spectrometry is therefore a critical step in drug discovery and development pipelines.[2][3]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the mass spectrometric analysis of these molecules. We will delve into the causality behind fragmentation patterns and provide robust, validated protocols to ensure confidence in your experimental results.
Core Concepts: Understanding the Fragmentation Logic
Before addressing specific issues, it's crucial to understand the fundamental fragmentation behavior of the chloro-imidazo[1,2-b]pyridazine core. Under typical soft ionization conditions like Electrospray Ionization (ESI), the molecule is most often observed as a protonated molecular ion, [M+H]⁺. The fused aromatic ring system is relatively stable, often resulting in a prominent molecular ion peak.
The fragmentation pathways are dictated by the structure's inherent chemistry: the stable heterocyclic core, the labile C-Cl bond, and the fragmentation of any additional substituents. The primary fragmentation events typically observed in tandem mass spectrometry (MS/MS) experiments are outlined below.
Figure 1. Primary fragmentation pathways for a protonated chloro-imidazo[1,2-b]pyridazine molecule.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges and interpretation questions in a practical Q&A format.
Q1: I'm analyzing my compound, but the isotopic pattern for the molecular ion is confusing. I see a large peak at my expected mass and another significant peak at [M+2]. Is my sample impure?
A: This is not an impurity but a hallmark of a chlorine-containing compound. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This means that for every molecule containing one chlorine atom, you will see two distinct peaks in your mass spectrum separated by 2 Da.[4]
-
The monoisotopic peak (M) corresponds to the molecule containing ³⁵Cl.
-
The [M+2] peak corresponds to the molecule containing ³⁷Cl.
The expected intensity ratio of the M to [M+2] peak is approximately 3:1 . If you observe this pattern, it is strong evidence that your compound contains a single chlorine atom.
| Ion | Isotope Composition | Relative Abundance |
| [M+H]⁺ | Contains ³⁵Cl | ~100% (normalized) |
| [M+H+2]⁺ | Contains ³⁷Cl | ~33% |
Q2: In my MS/MS spectrum, I see a prominent neutral loss of 36 Da. What fragmentation event does this correspond to?
A: A neutral loss of 36 Da from the protonated molecular ion ([M+H]⁺) is characteristic of the elimination of hydrogen chloride (HCl).[5] This is a common fragmentation pathway for chlorinated aromatic and heterocyclic compounds. The mechanism typically involves a rearrangement where a proton (often the one added during ionization) combines with the chlorine atom, which is then eliminated as a neutral HCl molecule. This is a charge-remote fragmentation that results in an even-electron fragment ion, which is generally stable.
Q3: I also observe a fragment corresponding to a loss of 35 Da. What is this, and why don't I see a corresponding loss of 37 Da?
A: A loss of 35 Da from the [M+H]⁺ ion represents the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (Cl•).[4] This is another primary fragmentation pathway.
You don't see a distinct "loss of 37 Da" because the fragment ion produced, [M+H-Cl]⁺ , no longer contains chlorine. The fragmentation occurs from both isotopic parent ions:
-
The [M+H]⁺ ion (with ³⁵Cl) loses a ³⁵Cl• radical (35 Da).
-
The [M+H+2]⁺ ion (with ³⁷Cl) loses a ³⁷Cl• radical (37 Da).
Both of these events produce the exact same fragment ion, which has a mass corresponding to the original molecule minus the mass of one chlorine atom. Therefore, you only see a single peak (or isotopic cluster if other elements like Carbon-13 are considered) for this de-chlorinated fragment.
Q4: Beyond the loss of chlorine, what are the characteristic fragments from the imidazo[1,2-b]pyridazine core itself?
A: Once the chlorine is lost, or even directly from the molecular ion, the bicyclic core can undergo fragmentation. The fragmentation of fused nitrogen-containing heterocycles can be complex, but often involves cross-ring cleavages.[6] For the imidazo[1,2-b]pyridazine system, common fragmentation pathways include:
-
Loss of HCN (27 Da): Elimination of hydrogen cyanide is a very common pathway for nitrogen heterocycles.
-
Loss of N₂ (28 Da): The pyridazine ring can cleave to release a molecule of nitrogen gas.
-
Loss of C₂H₂ (26 Da): Elimination of acetylene can occur from the imidazole or pyridazine ring.
These cleavages lead to a series of lower mass-to-charge ratio (m/z) ions that can serve as fingerprints for the core structure.
Figure 2. Common fragmentation pathways of the core imidazo[1,2-b]pyridazine ring system.
Q5: My signal intensity is poor and the baseline is noisy. What are the first troubleshooting steps I should take?
A: Poor signal and high noise can stem from multiple sources, ranging from the sample itself to the instrument hardware. A systematic approach is best for troubleshooting.[7][8]
-
Check Sample Concentration and Purity: Ensure your sample is at an appropriate concentration. Too dilute, and you won't see a signal; too concentrated, and you can cause ion suppression.[8] Verify the sample is fully dissolved in a high-purity, LC-MS grade solvent.
-
Verify Instrument Tuning and Calibration: Always run a system suitability test with a known standard before your analysis. If the standard performs poorly, the instrument needs to be tuned and calibrated according to the manufacturer's guidelines.[8]
-
Inspect the Ion Source: The electrospray needle can become clogged or dirty. Check for a stable and symmetrical spray.[9] Clean the source components (capillary, skimmer) as part of routine maintenance.
-
Check for Leaks: Air leaks in the gas lines or LC connections can introduce noise and suppress the signal. Use an electronic leak detector to check fittings.[10]
-
Optimize Source Parameters: Systematically adjust key parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for your specific analyte.
Experimental Protocol: Tandem MS Analysis
This section provides a self-validating workflow for acquiring high-quality MS/MS data for a novel chloro-imidazo[1,2-b]pyridazine derivative.
Figure 3. Standard workflow for MS/MS analysis of a chloro-imidazo[1,2-b]pyridazine.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the purified compound at 1 mg/mL in a suitable solvent like DMSO or methanol.
-
Create a working solution by diluting the stock to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Using the mobile phase as the final diluent prevents solvent mismatch issues during injection.
-
Filter the working solution through a 0.22 µm syringe filter to remove particulates that could clog the system.
-
-
Instrumentation and Data Acquisition (ESI-Positive Mode):
-
Full Scan (MS1): First, acquire a full scan mass spectrum to confirm the presence of the protonated molecular ion.
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 300-350 °C
-
Nebulizer Pressure: 35-45 psi
-
Scan Range: m/z 100-1000
-
-
Verification: Confirm the presence of the [M+H]⁺ and [M+H+2]⁺ ions with the characteristic ~3:1 isotopic ratio.
-
Tandem MS (MS/MS): Set up a product ion scan experiment.
-
Precursor Ion: Select the monoisotopic [M+H]⁺ ion for fragmentation.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): This is a critical parameter. Acquire spectra at a range of CEs (e.g., 10, 20, 30, 40 eV) to observe both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragmentations.[6]
-
-
-
Data Analysis and Interpretation:
-
Examine the resulting product ion spectrum.
-
Identify major fragments and calculate the corresponding neutral losses from the precursor ion.
-
Use the table of common neutral losses below as a guide to propose fragmentation pathways.
-
Correlate the observed fragments with the known structure of your compound.
-
Table of Common Fragments and Neutral Losses
| Neutral Loss (Da) | Lost Fragment | Origin / Implication |
| 35 | Cl• | Radical loss of chlorine atom from the [M+H]⁺ ion.[4] |
| 36 | HCl | Elimination of hydrogen chloride, common for chloro-aromatics.[5] |
| 27 | HCN | Cleavage of the heterocyclic ring system. |
| 28 | N₂ | Cleavage of the pyridazine ring. |
| 46 | NO₂ | If a nitro substituent is present. |
References
- Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit.
- (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Semantic Scholar.
- (n.d.). TROUBLESHOOTING GUIDE. Restek.
- (n.d.). Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Semantic Scholar.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
- (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- (n.d.). 7-Chloroimidazo(1,2-b)pyridazine. PubChem.
- (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. M-JOURNAL.
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Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Retrieved from [Link]
- (n.d.). Mass Spectrometer (MS) troubleshooting guide. CGSpace.
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Schymanski, E. L., et al. (2008). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. Journal of Mass Spectrometry, 43(10), 1319-34. Retrieved from [Link]
-
Kertész, S., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Retrieved from [Link]
- (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
- (n.d.). Mass Spectrometry Fragmentation Patterns. Chad's Prep.
- (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
- Bou-Salah, L., et al. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
- (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
-
Kind, T., et al. (2014). MS2Analyzer: a software for small molecule substructure annotations from accurate tandem mass spectra. Analytical Chemistry, 86(22), 10895-902. Retrieved from [Link]
- (n.d.). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. ResearchGate.
- Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
- (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
-
Li, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 89, 129309. Retrieved from [Link]
- (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed.
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Zhang, W., et al. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Molecules. Retrieved from [Link]
-
Moslin, R., et al. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Bicu, E., et al. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Kinase Selectivity Profiling: The Case of Imidazo[1,2-b]pyridazine-Based Inhibitors
This guide provides an in-depth comparison of the kinase selectivity profiles of inhibitors derived from the versatile imidazo[1,2-b]pyridazine scaffold against other well-known kinase inhibitors. We will explore the critical importance of selectivity in drug discovery, delve into the methodologies used to assess it, and analyze experimental data to provide a clear, objective comparison for researchers, scientists, and drug development professionals.
The Imperative of Kinase Selectivity in Modern Drug Discovery
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from growth and proliferation to metabolism and apoptosis.[1] Their central role has made them one of the most important classes of drug targets, particularly in oncology.[1][2] However, the human genome encodes over 500 kinases—collectively known as the kinome—which share a structurally conserved ATP-binding pocket. This similarity presents a formidable challenge: achieving inhibitor selectivity for a specific kinase target while avoiding unintended interactions with other kinases ("off-target" effects).[1][3]
Poor selectivity can lead to toxicity or unexpected pharmacological effects. Conversely, in some cases, inhibiting multiple specific kinases—a concept known as polypharmacology—can be therapeutically advantageous, as seen with drugs like Imatinib and Dasatinib.[1][4] Therefore, accurately measuring and interpreting the selectivity profile of a compound is a critical activity in the development of new drugs and chemical biology tools.[1] The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of being adapted to create highly potent and selective inhibitors for a variety of kinases.[5]
Visualizing a Prototypical Kinase Signaling Pathway
To understand the impact of kinase inhibitors, it's essential to visualize their place within cellular signaling cascades. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway, a common target for kinase inhibitors.
Caption: Simplified MAPK/ERK signaling pathway initiated by an RTK.
Methodologies for Profiling Kinase Inhibitor Selectivity
A robust assessment of selectivity requires a combination of techniques. The choice of assay depends on the stage of drug discovery and the specific questions being asked. The most common methods involve screening inhibitors against large panels of kinases to determine their activity or binding affinity.[2]
Biochemical Activity Assays
These assays directly measure the catalytic activity of a kinase—its ability to phosphorylate a substrate. The effect of an inhibitor is quantified by the reduction in this activity.
-
Radiometric Assays: The historical gold standard, these assays use a radioactive phosphate donor, [γ-³³P]ATP. The incorporation of the radiolabel into a peptide or protein substrate is measured, providing a highly sensitive and direct readout of kinase activity.
-
Luminescence-Based Assays: Modern high-throughput screening often employs luminescence-based methods like the ADP-Glo™ Kinase Assay.[6] These assays quantify the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to kinase activity, and a decrease in the luminescent signal in the presence of a compound indicates inhibition.[6]
Competitive Binding Assays
These assays measure the ability of a test compound to displace a known, often fluorescently labeled, probe that binds to the kinase's ATP pocket.[1] They do not measure enzymatic activity but rather the affinity (expressed as a dissociation constant, Kd) of the inhibitor for the kinase. This method is valuable because it is independent of substrate and ATP concentration and can be used for kinases that are difficult to assay biochemically.[1]
Cellular Assays
To confirm that in vitro activity translates to a cellular context, various cell-based assays are employed. These can measure the phosphorylation of a kinase's direct downstream substrate or use techniques like Fluorescence Resonance Energy Transfer (FRET) to detect target engagement in living cells.[1]
Caption: General workflow for a high-throughput kinase selectivity profiling experiment.
Comparative Analysis: Imidazo[1,2-b]pyridazine vs. Other Inhibitors
To illustrate the concept of selectivity, we will compare a representative selective imidazo[1,2-b]pyridazine derivative with inhibitors known for their distinct selectivity profiles.
Case Study 1: A Highly Selective Imidazo[1,2-b]pyridazine TYK2 Inhibitor
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, has highly similar ATP binding sites, making selective inhibition a significant challenge.[7] However, medicinal chemistry efforts have successfully utilized the imidazo[1,2-b]pyridazine scaffold to develop potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2.[8][9] This approach confers remarkable selectivity.
One such compound, referred to here as IZP-Tyk2 , demonstrated high potency for TYK2 while showing minimal activity against other JAK family members and a broader panel of kinases.[8][9]
| Kinase Target | IC50 (nM) | Selectivity vs. TYK2 JH2 |
| TYK2 JH2 | < 10 | - |
| TYK2 JH1 (catalytic) | >10,000 | >1000x |
| JAK1 | >2,000 | >200x |
| JAK2 | >2,000 | >200x |
| JAK3 | >2,000 | >200x |
| Panel of 230 kinases | Largely inactive | >10,000x for most |
Data is representative based on published findings for this class of compounds.[8][9]
This profile is ideal for a therapeutic agent where targeting a single node in a signaling pathway is desired to minimize mechanism-based side effects.
Case Study 2: Sunitinib - A Multi-Targeted Kinase Inhibitor
Sunitinib is an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors (GIST). Its therapeutic efficacy stems from its ability to inhibit multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. This "promiscuous" profile, while beneficial, contrasts sharply with the selectivity of IZP-Tyk2.
| Kinase Target | IC50 (nM) |
| VEGFR2 (KDR) | 9 |
| PDGFRβ | 8 |
| c-KIT | 4 |
| FLT3 | 23 |
| RET | 37 |
| CSF1R | 15 |
Data compiled from publicly available sources.
Sunitinib's broad activity spectrum highlights a different drug design strategy, where hitting multiple validated targets simultaneously provides a robust anti-cancer effect.
Case Study 3: Gefitinib - A Selective EGFR Inhibitor
Gefitinib is an EGFR inhibitor used to treat non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations. It represents a class of highly selective inhibitors that target a single, well-defined oncogenic driver.
| Kinase Target | IC50 (nM) |
| EGFR | 20-80 |
| ERBB2 (HER2) | >10,000 |
| VEGFR2 (KDR) | >10,000 |
| PDGFRβ | >10,000 |
| SRC | >10,000 |
Data compiled from publicly available sources.
The profiles of these three inhibitors demonstrate the wide spectrum of selectivity that can be achieved. The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable starting point for developing inhibitors with high selectivity, as demonstrated by the TYK2 JH2 example.[8][9][10]
Appendix: Experimental Protocols
Protocol 1: ADP-Glo™ Luminescent Kinase Assay (General Protocol)
This protocol outlines the steps for determining kinase inhibition using the ADP-Glo™ system from Promega.[6][11]
Objective: To measure the IC50 of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Peptide/protein substrate
-
ATP (at Km concentration)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer containing the kinase and its specific substrate.
-
Compound Plating: Dispense 1 µL of serially diluted test compound into the wells of a 384-well plate. Include "no compound" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Reaction: Add 2 µL of the kinase/substrate mix to each well.
-
Initiate Reaction: Add 2 µL of the ATP solution to all wells to start the kinase reaction. The final volume is 5 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
References
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry.
- Hu, X., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Villar, M., et al. (2012).
- Levine, R. L. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be? Blood.
- Moslin, R., et al. (2017). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
- Karaman, M. W., & van der Vlag, J. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Fridman, J. S., et al. (2010). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
- Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Parmentier, J. M., & Voss, J. W. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
- Smaill, J. B., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry.
-
PubChem. (n.d.). 6-Chloro-2-(phenylmethyl)imidazo[1,2-b]pyridazine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2019). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Retrieved from [Link]
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ResearchGate. (2019). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
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PubMed. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (2008). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Imidazo[1,2-b]pyridazine Scaffold: A Tale of a Privileged Structure and Its Prominent Kinase Inhibitor, Ponatinib
For researchers and drug development professionals, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets with high affinity – is a cornerstone of modern medicinal chemistry. The imidazo[1,2-b]pyridazine nucleus is a prime example of such a scaffold, giving rise to a diverse array of bioactive molecules.[1][2] This guide provides a comparative study of the well-established, FDA-approved multi-kinase inhibitor ponatinib and the lesser-known derivative, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine. While extensive clinical and preclinical data are available for ponatinib, specific biological data for this compound is not publicly available. Therefore, this guide will use ponatinib as a benchmark to discuss the potential characteristics and structure-activity relationships of related imidazo[1,2-b]pyridazine derivatives.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Diverse Biological Activity
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has proven to be a versatile template for the design of potent inhibitors of various enzyme families, particularly protein kinases.[1][3] Its rigid structure provides a well-defined orientation for substituents to interact with target proteins, while the nitrogen atoms can engage in crucial hydrogen bonding interactions. The broad therapeutic potential of this scaffold is evidenced by the numerous derivatives reported with anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic activities.[1]
Ponatinib: A Pan-Kinase Inhibitor for Resistant Leukemias
Ponatinib (Iclusig®) stands as the most prominent example of a successful drug molecule built upon the imidazo[1,2-b]pyridazine scaffold. It is a potent, orally available multi-targeted tyrosine kinase inhibitor (TKI) developed to overcome resistance to other TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4]
Mechanism of Action and Target Profile
Ponatinib functions by competing with ATP for the binding site of various tyrosine kinases. Its primary target is the aberrant BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL. A key feature of ponatinib is its ability to inhibit the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to most other TKIs.[5] Beyond BCR-ABL, ponatinib exhibits a broad inhibitory profile against a range of other kinases, including members of the VEGFR, FGFR, PDGFR, and SRC families. This pan-inhibitory activity contributes to its efficacy but also to its distinct toxicity profile.
Table 1: Inhibitory Activity of Ponatinib Against Various Kinases
| Kinase Target | IC50 (nM) |
| Native BCR-ABL | 0.37 |
| BCR-ABL T315I | 2.0 |
| VEGFR2 (KDR) | 1.5 |
| FGFR1 | 2.2 |
| PDGFRα | 1.1 |
| SRC | 5.4 |
| FLT3 | 12.5 |
| KIT | 13.5 |
(Data compiled from publicly available sources)
Clinical Efficacy and Safety at a Glance
Ponatinib's clinical development has been marked by significant efficacy in heavily pre-treated and resistant patient populations. Key clinical trials have defined its role in oncology:
-
PACE Trial: This pivotal Phase 2 study demonstrated the robust and lasting responses of ponatinib in patients with CML and Ph+ ALL who were resistant or intolerant to dasatinib or nilotinib, or who harbored the T315I mutation.[6][7][8][9]
-
OPTIC Trial: A dose-optimization Phase 2 trial that evaluated different starting doses of ponatinib to balance efficacy with safety, particularly the risk of arterial occlusive events (AOEs). The findings supported a response-based dosing strategy, starting at 45 mg daily and reducing to 15 mg upon achieving a significant molecular response.[6][10][11][12][13]
-
PhALLCON Trial: A Phase 3 study in newly diagnosed Ph+ ALL, which showed that ponatinib combined with chemotherapy led to a significantly higher rate of minimal residual disease (MRD)-negative complete remission compared to imatinib plus chemotherapy.[14][15][16][17][18]
Despite its efficacy, ponatinib is associated with a significant risk of serious adverse events, most notably arterial occlusive events, which necessitates careful patient selection and monitoring.
Pharmacokinetic Profile
Ponatinib is orally administered and reaches peak plasma concentrations within 6 hours.[19] It is highly protein-bound (>99%) and is primarily metabolized in the liver by CYP3A4, with minor contributions from other CYP enzymes.[5][19][20] The main route of elimination is through feces (87%), with a smaller portion excreted in the urine (5%).[4][19] The elimination half-life is approximately 24 hours.[4]
This compound: A Hypothetical Comparative Analysis
While specific biological data for this compound is not available in the public domain, we can engage in a scientifically grounded discussion of its potential properties based on structure-activity relationships within the imidazo[1,2-b]pyridazine class.
The structure of this compound is significantly simpler than that of ponatinib. It retains the core imidazo[1,2-b]pyridazine scaffold but lacks the extended side chain of ponatinib that is crucial for its interaction with the BCR-ABL kinase and its broad target profile.
Potential Implications of Structural Differences
-
C2-Cyclopropyl Group: The small, rigid cyclopropyl group at the 2-position is a common feature in medicinal chemistry that can enhance metabolic stability and binding affinity. Its impact on kinase selectivity would be highly dependent on the specific kinase's active site topology.
-
C6-Chloro Group: The chloro substitution at the 6-position is also a frequent modification in kinase inhibitors. It can influence electronic properties and provide a vector for further chemical modification. Studies on other 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown that modifications at this position can modulate kinase selectivity, with some derivatives showing activity against DYRKs and CLKs.[3]
It is plausible that this compound could exhibit inhibitory activity against certain kinases, but it is unlikely to possess the pan-inhibitory profile of ponatinib. Its simpler structure might lead to a more selective kinase inhibition profile and potentially a different safety profile. However, without experimental data, this remains speculative.
Experimental Protocols for Characterization
To characterize a novel imidazo[1,2-b]pyridazine derivative like this compound and compare it to a standard like ponatinib, a series of in vitro assays are essential.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the recombinant kinase of interest and its specific substrate peptide.
-
Prepare a solution of ATP at a concentration close to its Km for the kinase.
-
-
Assay Procedure:
-
Serially dilute the test compound in the reaction buffer in a 96-well plate.
-
Add the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the compound's half-maximal growth inhibitory concentration (GI50).
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., a leukemia cell line for comparison with ponatinib).
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Caption: Workflow for a cellular proliferation (MTT) assay.
Conclusion
The imidazo[1,2-b]pyridazine scaffold is a testament to the power of privileged structures in drug discovery. Ponatinib serves as a powerful example of how this core can be elaborated to create a life-saving therapeutic for patients with resistant cancers. While this compound remains a molecule of hypothetical interest in the absence of published biological data, its structural features, when considered in the context of the broader class of imidazo[1,2-b]pyridazine derivatives, suggest the potential for kinase inhibitory activity. Further synthesis and biological evaluation of this and related simplified analogs are warranted to explore their therapeutic potential and to further delineate the structure-activity relationships of this important heterocyclic scaffold.
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6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. (URL: [Link])
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(PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. (URL: [Link])
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Cortes, J. E., et al. (2022). Ponatinib dose-ranging study in chronic-phase chronic myeloid leukemia: a randomized, open-label phase 2 clinical trial. Blood, 138(23), 2042–2050. (URL: [Link])
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Ponatinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (URL: [Link])
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NCT03589326 | A Study of Ponatinib Versus Imatinib in Adults With Acute Lymphoblastic Leukemia | ClinicalTrials.gov. (URL: [Link])
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Narayanan, S., et al. (2021). Population Pharmacokinetics of Ponatinib in Healthy Adult Volunteers and Patients With Hematologic Malignancies and Model-Informed Dose Selection for Pediatric Development. Clinical Pharmacology in Drug Development, 10(10), 1206-1218. (URL: [Link])
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Long-Term Results from the Optic Trial: A Dose-Optimization Study of 3 Starting Doses of Ponatinib | Blood - ASH Publications. (URL: [Link])
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Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 594-599. (URL: [Link])
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Study Details | NCT02467270 | Ponatinib in Participants With Resistant Chronic Phase Chronic Myeloid Leukemia (CP-CML) to Characterize the Efficacy and Safety of a Range of Doses | ClinicalTrials.gov. (URL: [Link])
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Investigation of ponatinib metabolism and drug-drug interactions with lycopene and shikonin in vitro and invivo - PubMed. (URL: [Link])
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Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing). (URL: [Link])
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Ponatinib (PON) in patients (pts) with chronic-phase chronic myeloid leukemia (CP-CML) and the T315I mutation (mut): 4-year results from OPTIC. - ASCO Publications. (URL: [Link])
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PACE: A pivotal phase II trial of ponatinib in patients with CML and Ph+ALL resistant or intolerant to dasatinib or nilotinib, or with the T315I mutation. - ASCO Publications. (URL: [Link])
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Sun, H., et al. (2017). Absorption, metabolism, and excretion of [14C]ponatinib after a single oral dose in humans. Cancer Chemotherapy and Pharmacology, 79(2), 349-360. (URL: [Link])
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Ponatinib Is Associated With Improved Survival in Ph+ ALL With MRD Positivity After Induction | OncLive. (URL: [Link])
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A trial of ponatinib for chronic myeloid leukaemia or Philadelphia positive acute lymphoblastic leukaemia (PACE) - Cancer Research UK. (URL: [Link])
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Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. (URL: [Link])
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Ponatinib vs imatinib in patients with newly diagnosed Ph+ ALL: Results from the PhALLCON trial - Hub. (URL: [Link])
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Imidazo[1,2-b]pyridazine Inhibitors Against a Kinase Panel
Introduction: The Double-Edged Sword of Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2] Its rigid, planar structure allows for strategic substitutions that can be tailored to fit the ATP-binding pocket of specific kinases, leading to the development of targeted therapies for diseases like cancer.[3][4] However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding site across the kinome—is also their Achilles' heel. This structural similarity can lead to a lack of inhibitor specificity, where a compound designed for one kinase inadvertently inhibits others, a phenomenon known as cross-reactivity or off-target activity.
Understanding an inhibitor's selectivity profile is not merely an academic exercise; it is a critical step in drug development.[5] Off-target effects can lead to unforeseen toxicities or, conversely, reveal opportunities for polypharmacology, where hitting multiple targets is therapeutically beneficial. Therefore, rigorously assessing the cross-reactivity of a new chemical entity, such as an imidazo[1,2-b]pyridazine derivative, is paramount.
This guide provides an in-depth, experience-driven framework for researchers to systematically assess the selectivity of imidazo[1,2-b]pyridazine inhibitors. We will move beyond a simple listing of protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating experimental approach.
The Strategic Imperative: Why Comprehensive Profiling Matters
In early-stage drug discovery, a compound's potency against its intended target is often the primary focus. However, a narrow view can be misleading. An inhibitor might show nanomolar potency against its target kinase but also inhibit a dozen other kinases with similar or even greater affinity. This promiscuity can confound the interpretation of cellular and in vivo results.[5] Is the observed phenotype a result of on-target inhibition, off-target effects, or a combination of both?
A tiered approach to selectivity profiling is often the most efficient.[5] It begins with a broad, single-concentration screen against a large panel of kinases to identify potential off-targets. This is followed by more detailed dose-response studies (IC50 determination) for the primary target and any significant "hits" from the initial screen. This strategy balances cost-effectiveness with comprehensive data generation.
An Integrated Workflow for Kinase Selectivity Profiling
A successful profiling campaign follows a logical progression from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This workflow ensures that resources are focused on the most promising and well-characterized compounds.
Caption: Integrated workflow for assessing kinase inhibitor selectivity.
Case Study: Profiling "IZP-AurA" - An Imidazo[1,2-b]pyridazine Inhibitor
To illustrate the process, let's consider a hypothetical imidazo[1,2-b]pyridazine derivative, which we'll call "IZP-AurA," designed as an inhibitor of Aurora Kinase A (AURKA). AURKA is a critical regulator of mitosis, and its overexpression is linked to oncogenesis, making it an attractive cancer target.[6][7]
Part 1: Biochemical Kinase Panel Screening
The first step is to determine the inhibitor's activity against the intended target and a broad panel of other kinases. A common industry practice is to use a high-throughput biochemical assay, such as a luminescence-based ATP-depletion assay (e.g., ADP-Glo™) or a fluorescence-based assay.[8][9]
Experimental Rationale:
-
Assay Choice: Luminescence-based assays like ADP-Glo™ are robust, have a high signal-to-background ratio, and are less prone to interference from colored or fluorescent compounds.[8]
-
ATP Concentration: The ATP concentration is kept at or near the Michaelis-Menten constant (Km) for each kinase. This is crucial because ATP-competitive inhibitors will appear less potent at high ATP concentrations. Using a physiological ATP concentration can provide more relevant data.
-
Initial Screen Concentration: A high concentration (e.g., 10 µM) is used for the initial broad screen to confidently identify even weak off-target interactions.
Results of a Hypothetical Screen for IZP-AurA:
The data below represents a plausible outcome for IZP-AurA when screened against a diverse kinase panel. The initial screen at 10 µM identifies several kinases with >70% inhibition, which are then selected for full IC50 curve determination.
| Kinase Target | Primary Function / Family | % Inhibition @ 10 µM | IC50 (nM) | Notes |
| AURKA | Mitotic Regulation | 99% | 15 | On-Target |
| AURKB | Mitotic Regulation | 95% | 120 | 8-fold less potent than AURKA |
| VEGFR2 | Angiogenesis, RTK | 92% | 45 | Significant Off-Target |
| ABL1 | Cell Growth, Tyrosine Kinase | 85% | 250 | Moderate Off-Target |
| SRC | Cell Growth, Tyrosine Kinase | 78% | 800 | Weak Off-Target |
| CDK2 | Cell Cycle Control | 45% | > 10,000 | No significant inhibition |
| PKA | Metabolic Regulation | 12% | > 10,000 | No significant inhibition |
RTK: Receptor Tyrosine Kinase
Part 2: Interpreting the Selectivity Profile
The IC50 data reveals that IZP-AurA is a potent inhibitor of its intended target, AURKA. However, it also shows potent, dose-dependent inhibition of VEGFR2, a key mediator of angiogenesis.[10] This cross-reactivity is a critical finding. While inhibiting angiogenesis can be beneficial in cancer therapy, the dual inhibition of AURKA and VEGFR2 was not the initial design goal. This finding has significant implications:
-
Mechanism of Action: The anti-proliferative effects of IZP-AurA in cell-based or in vivo models may not be solely due to AURKA inhibition but could be a combined effect with VEGFR2 inhibition.[11]
-
Potential for Toxicity: VEGFR2 inhibitors are associated with specific side effects, such as hypertension and bleeding.[10] This off-target activity must be considered in preclinical safety assessments.
-
Therapeutic Potential: This dual activity could be exploited as a multi-targeted anticancer agent, simultaneously attacking cell division and tumor blood supply.
The diagram below illustrates the potential biological consequences of this on- and off-target activity.
Caption: On-target (AURKA) vs. off-target (VEGFR2) pathways for IZP-AurA.
Detailed Experimental Protocols
Accurate assessment relies on meticulous experimental execution. Below is a representative protocol for a widely used biochemical assay.
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay applicable to nearly any kinase.
A. Principle: The assay is performed in two steps. First, the kinase reaction is performed. After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP generated into a luminescent signal, which is directly proportional to kinase activity.
B. Materials:
-
Kinase of interest (e.g., recombinant human AURKA, VEGFR2)
-
Kinase-specific substrate (e.g., peptide or protein)
-
IZP-AurA inhibitor (and controls like Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
C. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of IZP-AurA in DMSO, typically starting from 1 mM. Then, create intermediate dilutions in the assay buffer. The final DMSO concentration in the reaction should be kept low (≤1%) to avoid inhibiting the enzyme.
-
Reaction Setup:
-
To each well of a white assay plate, add 5 µL of the kinase/substrate mixture in assay buffer.
-
Add 2.5 µL of the serially diluted IZP-AurA or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition).
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding 2.5 µL of ATP solution (prepared in assay buffer at a concentration near the Km for the specific kinase).
-
Mix the plate gently and incubate for 60 minutes at room temperature. The incubation time may need optimization depending on the kinase activity.
-
-
Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data relative to the positive (DMSO, 0% inhibition) and negative (Staurosporine, 100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Moving to a Cellular Context: The Next Frontier
Biochemical assays are essential but occur in a highly artificial environment.[12] The ultimate test of selectivity is within a living cell, where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins come into play.[13][14]
Recommended Cellular Assays:
-
Target Engagement Assays (e.g., NanoBRET™, CETSA®): These assays confirm that the inhibitor physically binds to its intended target (and potential off-targets) inside living cells.
-
Phospho-protein Western Blotting: Treat cells with the inhibitor and measure the phosphorylation status of known downstream substrates of the target kinase (e.g., phospho-Histone H3 for AURKA) and off-target kinases (e.g., phospho-PLCγ for VEGFR2). This provides a direct readout of kinase inhibition in a physiological context.
Conclusion
The imidazo[1,2-b]pyridazine scaffold holds immense therapeutic promise, but its successful development hinges on a deep and honest understanding of its selectivity profile. A systematic approach, beginning with broad biochemical screening and progressing to targeted dose-response analysis and finally to validation in cellular models, is the most reliable path forward. The discovery of the potent off-target activity of our hypothetical "IZP-AurA" against VEGFR2 is not a failure but a critical discovery. It allows researchers to make informed decisions, whether to re-engineer the molecule for greater selectivity, pursue it as a dual-inhibitor, or simply be aware of its polypharmacology during further preclinical and clinical development. This rigorous, self-validating approach ensures scientific integrity and ultimately accelerates the journey from a promising scaffold to a safe and effective therapy.
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Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Dey, S., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]
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Asteriti, I.A., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. [Link]
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In vitro comparison of different 2-substituted imidazo[1,2-b]pyridazine analogs
An In-Depth Guide to the In Vitro Comparison of 2-Substituted Imidazo[1,2-b]pyridazine Analogs for Researchers and Drug Development Professionals.
Introduction: The Versatility of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, where a pyridazine ring replaces the pyrimidine ring.[1] This structural feature allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. Its versatility is highlighted by the FDA-approved multi-kinase inhibitor, Ponatinib, used for treating chronic myeloid leukemia, which features this core structure.[1][2]
The pharmacological potential of this scaffold can be finely tuned through substitutions at various positions. The 2-position, in particular, has been a focal point for medicinal chemists. Modifications at this position directly influence the molecule's interaction with the target protein's binding pocket, affecting potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth in vitro comparison of different 2-substituted imidazo[1,2-b]pyridazine analogs, focusing on their activity against various biological targets and the experimental methodologies used for their evaluation.
Comparative Analysis of 2-Substituted Imidazo[1,2-b]pyridazine Analogs
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature of the substituent at the 2-position. The following sections compare analogs based on their primary biological targets, supported by in vitro experimental data.
Analogs as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[3][4] The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in cell growth, proliferation, and survival. A series of novel imidazo[1,2-b]pyridazine diaryl urea derivatives have been synthesized and evaluated for their anti-proliferative activities.[5] The in vitro data indicates that compounds A17 and A18 are potent mTOR inhibitors.[5]
| Compound | 2-Substituent | mTOR IC50 (µM) | A549 Cell Line IC50 (µM) | H460 Cell Line IC50 (µM) |
| A17 | 4-(3-trifluoromethylphenyl)ureido | 0.067 | 0.04 | 0.02 |
| A18 | 4-(3-fluorophenyl)ureido | 0.062 | 0.03 | 0.03 |
Data sourced from: Bioorganic & Medicinal Chemistry, 2017.[5]
Structure-Activity Relationship (SAR) Insights: The diaryl urea moiety at the 2-position appears crucial for mTOR inhibitory activity. The substitution pattern on the terminal phenyl ring significantly impacts potency, with electron-withdrawing groups like trifluoromethyl and fluoro groups at the meta-position showing strong anti-proliferative effects.[5]
Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy.[6][7] Optimization of an imidazo[1,2-a]pyrazine hit led to the discovery of imidazo[1,2-b]pyridazine-based inhibitors with remarkable potency and oral bioavailability.[6][7]
| Compound | 2-Substituent | Mps1 Cellular IC50 (nM) | A549 Cell Line IC50 (nM) |
| 27f | (structure not specified in abstract) | 0.70 | 6.0 |
Data sourced from: Journal of Medicinal Chemistry, 2015.[6][7]
SAR Insights: While the specific 2-substituent for compound 27f is not detailed in the provided search results, the study highlights that a scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine, combined with property-based optimization at the 6-position, was key to achieving a highly potent and selective Mps1 inhibitor.[6][7] This compound demonstrated antiproliferative activity in the nanomolar range against a variety of cancer cell lines.[6][7]
The c-Met and VEGFR2 receptor tyrosine kinases are involved in tumor growth, angiogenesis, and metastasis. Dual inhibition is a promising strategy for cancer treatment. Structure-based design has led to the identification of imidazo[1,2-b]pyridazine derivatives that potently inhibit both kinases.[8]
| Compound | 2-Substituent | c-Met IC50 (nM) | VEGFR2 IC50 (nM) |
| 3a | (structure not specified in abstract) | Potent | Potent |
| 3b | (structure not specified in abstract) | Potent | Potent |
Data sourced from: Bioorganic & Medicinal Chemistry, 2013.[8]
SAR Insights: The design strategy involved using co-crystal structural information of known inhibitors to guide the synthesis of para-substituted derivatives capable of suppressing both c-Met and VEGFR2 activities.[8] Further optimization led to derivatives with intramolecular hydrogen bonds, resulting in potent inhibition.[8]
Analogs as Ligands for β-Amyloid Plaques
The accumulation of β-amyloid (Aβ) plaques is a hallmark of Alzheimer's disease. Developing ligands that bind to these plaques is crucial for diagnostic imaging. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding affinity to synthetic Aβ aggregates.[9][10]
| Compound | 2-Substituent | 6-Substituent | Ki (nM) |
| 4 | 4'-Dimethylaminophenyl | methylthio | 11.0 |
| 3 | 4'-Dimethylaminophenyl | methoxyl | (higher than 4) |
| 5, 6, 9, 10 | (various) | ω-fluoroethyl or ω-fluoropropyl | (decreased affinity) |
| 16a, 16b, 16c | Pyridinyl or thiophenyl | (various) | >1000 |
Data sourced from: ACS Medicinal Chemistry Letters, 2010.[9][10]
SAR Insights: The 2-(N,N-dimethylaminophenyl) moiety is critical for high binding affinity to Aβ plaques.[9] Replacing the phenyl ring with pyridinyl or thiophenyl rings significantly reduces affinity.[9] The 6-position can tolerate some modifications, with a methylthio group being more favorable than a methoxy group.[9]
Experimental Methodologies: A Practical Guide
The in vitro evaluation of these compounds relies on robust and reproducible assays. Below are detailed protocols for key experiments.
General Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate, a direct measure of kinase activity.[11][12]
Workflow Diagram:
Caption: Workflow for a radiometric kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Substrate: A specific peptide or protein substrate for the kinase of interest.
-
ATP Stock: A stock solution of non-radiolabeled ATP.
-
Radiolabeled ATP: [γ-32P]ATP or [γ-33P]ATP.
-
Test Compounds: Serially diluted in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the test compound at various concentrations.
-
Add 20 µL of a master mix containing the kinase and substrate in kinase buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 25 µL of ATP mix (containing both non-radiolabeled and radiolabeled ATP) to each well to start the reaction. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.[11]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Stop Reaction and Detect:
-
Stop the reaction by adding a quench solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the anti-proliferative effects of compounds on cancer cell lines.[5]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells (e.g., A549, H460) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 2-substituted imidazo[1,2-b]pyridazine analogs for a specified period (e.g., 72 hours).
-
-
Cell Fixation:
-
Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Wash the plate five times with tap water and allow it to air dry.
-
-
Staining:
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
-
Remove the SRB solution and quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
-
Measurement:
-
Air dry the plate.
-
Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
-
β-Amyloid Binding Assay
This competitive binding assay is used to determine the affinity of compounds for Aβ plaques.[9]
Step-by-Step Protocol:
-
Preparation of Aβ Aggregates:
-
Synthesize and aggregate Aβ1-40 peptides according to established protocols.
-
-
Assay Setup:
-
The assay mixture should contain Aβ1-40 aggregates, the radioligand [3H]BTA-1, and the test compound in a suitable buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Incubate the mixture for a set time (e.g., 2 hours) at room temperature.
-
-
Separation of Bound and Free Ligand:
-
Separate the bound radioligand from the free radioligand by rapid filtration through a glass fiber filter (e.g., Whatman GF/B).
-
Wash the filters quickly with ice-cold buffer.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The inhibition constant (Ki) of the test compound is calculated using the Cheng-Prusoff equation from the IC50 value obtained from the competition curve.
-
Signaling Pathways and Logical Relationships
Visualizing the mechanism of action and experimental design is crucial for understanding the context of these in vitro comparisons.
Generic Kinase Signaling Pathway
Kinase inhibitors, such as many 2-substituted imidazo[1,2-b]pyridazine analogs, act by blocking the phosphorylation cascade, thereby inhibiting downstream cellular responses.
Caption: Inhibition of a kinase cascade by an imidazo[1,2-b]pyridazine analog.
Conclusion
The 2-substituted imidazo[1,2-b]pyridazine scaffold is a remarkably versatile platform for the development of potent and selective modulators of various biological targets. As demonstrated, strategic modifications at the 2-position have yielded promising lead compounds for oncology, neurodegenerative diseases, and inflammatory disorders. The in vitro assays detailed in this guide provide the fundamental tools for researchers to evaluate novel analogs, understand their structure-activity relationships, and advance the most promising candidates in the drug discovery pipeline. A thorough understanding of both the comparative data and the underlying experimental methodologies is essential for the rational design of the next generation of imidazo[1,2-b]pyridazine-based therapeutics.
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Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
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(2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]
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(2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. [Link]
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(2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. PubMed. [Link]
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(2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed. [Link]
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(2015). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - Figshare. [Link]
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(2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed. [Link]
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(2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]
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(2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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(2012). In vitro JAK kinase activity and inhibition assays. PubMed - NIH. [Link]
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(2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]
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(2024). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]
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(2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link]
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(2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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(2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
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(2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. PubMed. [Link]
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A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine and Pyrazolopyrimidine Scaffolds in Modern Drug Discovery
A Senior Application Scientist's Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Pursuit of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." These structures possess the inherent ability to interact with multiple biological targets, offering a robust starting point for drug discovery campaigns. Among the most versatile of these are the fused nitrogen-containing heterocycles, which often serve as bioisosteres of endogenous purines. This guide provides a head-to-head comparison of two such prominent scaffolds: imidazo[1,2-b]pyridazine and pyrazolopyrimidine .
Both are bicyclic aromatic systems that have yielded numerous clinical candidates, particularly in the realm of kinase inhibition.[1][2] However, the subtle differences in their nitrogen atom arrangement, ring electronics, and synthetic accessibility dictate their suitability for different targets and therapeutic applications. This guide will dissect these nuances, providing researchers with the foundational knowledge to strategically select and optimize these scaffolds for their specific drug discovery programs.
Caption: Core structures of the imidazo[1,2-b]pyridazine and two common pyrazolopyrimidine isomers.
Part 1: Physicochemical Properties and Synthetic Accessibility
The choice of a scaffold is often governed by its fundamental chemical properties and the feasibility of its synthesis and diversification. Here, we explore the key differences that medicinal chemists must consider.
Structural and Electronic Properties
The arrangement of nitrogen atoms within these fused ring systems profoundly influences their electronic character and interaction potential.
-
Pyrazolopyrimidines : As purine bioisosteres, these scaffolds effectively mimic the hydrogen bonding patterns of adenine, making them ideal for binding to the ATP pockets of kinases.[3] The pyrazole ring is considered π-excessive, while the pyrimidine ring is π-deficient, creating a distinct dipole moment that can be exploited for molecular recognition.[4] There are four primary isomers of pyrazolopyrimidine, with pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine being the most explored in drug discovery.[5]
-
Imidazo[1,2-b]pyridazine : This scaffold is also a purine isostere, but its unique nitrogen placement results in a different electronic distribution and steric profile. It possesses a significant dipole moment and has been shown to reduce lipophilicity when substituted for a carbocyclic analogue, which can be advantageous for improving pharmacokinetic properties and reducing non-specific binding.[6][7]
| Property | Imidazo[1,2-b]pyridazine | Pyrazolopyrimidine | Rationale & Implications |
| Scaffold Type | Fused 5/6-membered rings | Fused 5/6-membered rings | Both are bicyclic N-heterocycles, offering a rigid core for substituent orientation. |
| Purine Isostere | Yes | Yes | Enables mimicry of ATP, making both scaffolds excellent starting points for kinase inhibitors.[3][8] |
| Key Isomers | One primary isomer | Four primary isomers (e.g., [1,5-a], [3,4-d])[5] | Pyrazolopyrimidine offers greater isomeric diversity for scaffold hopping and IP positioning. |
| Synthetic Ease | Generally straightforward and robust. | Versatile, with many established routes including MCRs. | Both are synthetically accessible, but the choice of route depends on the desired substitution pattern. |
| Key Applications | Kinase inhibition (Ponatinib), CNS agents, antiparasitics.[1][8] | Kinase inhibition (Larotrectinib), anticancer, anti-inflammatory.[5][9] | Both scaffolds are highly versatile, with significant overlap in kinase-targeted therapies. |
Synthetic Strategies: A Comparative Overview
The ability to readily synthesize and diversify a scaffold is paramount. Both systems are accessible through well-established synthetic routes.
Imidazo[1,2-b]pyridazine Synthesis: The most common and robust method involves a condensation reaction between a 3-aminopyridazine and an α-haloketone.[6][7] The regioselectivity of this reaction is typically high, especially when a halogen is present on the pyridazine ring, making it a reliable method for generating diverse libraries.[6]
Pyrazolopyrimidine Synthesis: This scaffold benefits from a wider array of synthetic methodologies. A classic approach is the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophile such as a β-dicarbonyl compound.[10] Furthermore, multicomponent reactions (MCRs) have emerged as powerful tools for rapidly generating complex and diverse pyrazolopyrimidines in a single step.[2]
Caption: General synthetic workflows for the construction of the two core scaffolds.
Part 2: Head-to-Head in Kinase Inhibition
Perhaps the most significant application for both scaffolds is in the development of protein kinase inhibitors. Their ability to act as ATP-competitive "hinge-binders" has made them foundational in modern oncology.[3]
Mechanism of Action: The Hinge-Binding Motif
The ATP-binding site of a kinase contains a flexible "hinge" region that forms crucial hydrogen bonds with the adenine base of ATP. Both imidazo[1,2-b]pyridazines and pyrazolopyrimidines are designed to mimic this interaction, occupying the ATP pocket and preventing phosphorylation of substrate proteins. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is a well-known bioisostere of adenine.[3] While the imidazo[1,2-b]pyridazine also binds in the ATP site, it can adopt unusual binding modes that do not perfectly replicate ATP's hydrogen bonding, a feature that can be exploited to achieve high target selectivity.[11]
Caption: Schematic of a heterocyclic scaffold forming hydrogen bonds with the kinase hinge region.
Comparative Analysis of Key Kinase Inhibitors
The true measure of a scaffold's utility lies in its successful application. The following table compares prominent drugs and clinical candidates derived from each scaffold, showcasing their performance against critical oncology targets.
| Compound (Scaffold) | Primary Target(s) | Key IC₅₀ / Kᵢ Values | Status/Significance |
| Ponatinib (Imidazo[1,2-b]pyridazine) | Pan-BCR-ABL, VEGFR, FGFR, PDGFR | ABL¹: 0.37 nM | FDA-approved. A powerful multi-kinase inhibitor designed to overcome resistance mutations.[1] |
| Gandotinib (Imidazo[1,2-b]pyridazine) | JAK2 | JAK2 V617F: 49 nM | Investigated in clinical trials for myeloproliferative neoplasms.[12] |
| Compound 27f (Imidazo[1,2-b]pyridazine) | Mps1 | Mps1 cellular IC₅₀: 0.70 nM | A highly potent and selective, orally available Mps1 inhibitor with in vivo activity.[13] |
| Larotrectinib (Pyrazolo[1,5-a]pyrimidine) | Pan-TRK (A, B, C) | TRKA: 5 nM | FDA-approved. A first-in-class, highly selective TRK inhibitor for tumors with NTRK gene fusions.[5] |
| Entrectinib (Pyrazolo[1,5-a]pyrimidine) | Pan-TRK, ROS1, ALK | TRKA: 1.7 nM | FDA-approved. A dual TRK/ROS1 inhibitor capable of crossing the blood-brain barrier.[5] |
| SI306 (Pyrazolo[3,4-d]pyrimidine) | Src | GIN8 cell line IC₅₀: 11.2 µM | A promising lead compound for eradicating invasive glioblastoma (GBM) cells.[14] |
As the data indicates, both scaffolds have produced highly successful clinical drugs. The imidazo[1,2-b]pyridazine core of Ponatinib demonstrates its utility in creating potent multi-kinase inhibitors, while the pyrazolo[1,5-a]pyrimidine core of Larotrectinib highlights its value in developing exquisitely selective agents.
Part 3: Experimental Protocols
To provide a practical context, this section details representative synthetic and biological evaluation procedures.
Protocol 1: Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine
Causality: This protocol is based on the classic and reliable condensation reaction, a cornerstone for building the imidazo[1,2-b]pyridazine core.[6][7] The use of sodium bicarbonate provides a mild base to facilitate the final cyclization step without promoting side reactions.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of 3-amino-6-chloropyridazine (1.0 mmol) in ethanol (15 mL), add the desired 2-bromo-1-phenylethan-1-one derivative (1.1 mmol).
-
Initial Condensation: Stir the mixture at room temperature for 1 hour. Monitor the formation of the intermediate salt by TLC or LC-MS.
-
Cyclization: Add sodium bicarbonate (3.0 mmol) to the reaction mixture.
-
Heating: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine
Causality: This procedure utilizes the common cyclocondensation of an aminopyrazole with a β-dicarbonyl compound, a versatile method for accessing a wide range of pyrazolo[1,5-a]pyrimidines.[10] Glacial acetic acid serves as both the solvent and a catalyst for the reaction.
Step-by-Step Methodology:
-
Reactant Combination: In a round-bottom flask, combine 5-amino-3-(methylthio)-1H-pyrazole (1.0 mmol) and acetylacetone (1.1 mmol) in glacial acetic acid (10 mL).
-
Reaction: Heat the mixture under reflux for 3 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the product under vacuum to afford the pure 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Causality: This is a self-validating, luminescence-based assay to measure kinase activity. It quantifies the amount of ADP produced during the kinase reaction. Lower luminescence in the presence of an inhibitor indicates less ADP formation and therefore, potent inhibition.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a 4X solution of the test compound (imidazo[1,2-b]pyridazine or pyrazolopyrimidine derivative) in kinase buffer.
-
Enzyme/Substrate Addition: Add 2.5 µL of a 4X solution of the target kinase and its specific peptide substrate.
-
Initiate Reaction: Add 5 µL of a 2X ATP solution to start the reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30 minutes.
-
Signal Measurement: Record the luminescence using a plate-reading luminometer. Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls to determine IC₅₀ values.
Conclusion and Outlook
Both the imidazo[1,2-b]pyridazine and pyrazolopyrimidine scaffolds are undeniably powerful frameworks in drug discovery.
-
The pyrazolopyrimidine scaffold, particularly the [1,5-a] and [3,4-d] isomers, stands out for its close bioisosteric relationship to adenine, making it a go-to choice for ATP-competitive kinase inhibitors where hinge-binding is the primary goal. Its synthetic versatility, including access via multicomponent reactions, allows for rapid library generation.[2][3]
-
The imidazo[1,2-b]pyridazine scaffold has proven its mettle with the success of Ponatinib, demonstrating its capacity to yield highly potent, multi-targeted agents capable of overcoming drug resistance.[1] Its unique electronic properties and potential for novel binding modes offer opportunities to achieve selectivity against challenging targets.[11]
The choice between these scaffolds is not a matter of inherent superiority but of strategic alignment with the project's goals. For projects requiring exquisite selectivity through subtle steric and electronic modifications, the isomeric diversity of pyrazolopyrimidines is a distinct advantage. For programs targeting kinases with unique active site conformations or aiming to modulate pharmacokinetic properties through lipophilicity reduction, the imidazo[1,2-b]pyridazine offers a compelling alternative. As our understanding of the kinome and other target families deepens, the continued exploration and innovative functionalization of both these privileged scaffolds will undoubtedly yield the next generation of transformative medicines.
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/ml100005j][6][7]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34592651/][1][8][12]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05503g][2][15]
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Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2493][4]
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Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/13/14/4156/90623/Structural-Analysis-Identifies-Imidazo-1-2-b][11]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00582][14]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6461245/][23]
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Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. [URL: https://inis.iaea.org/search/search.aspx?orig_q=RN:54098528]
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Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25658778/][13]
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Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [URL: https://www.researchgate.net/publication/357771783_Pyrazolopyrimidines_Synthesis_Chemical_Reactions_and_Biological_Activity][24]
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Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27918296/][25]
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Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [URL: https://nanobioletters.com/wp-content/uploads/2020/12/10.33263.LIANBS101.039044.pdf][10]
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Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [URL: https://www.researchgate.net/publication/328479901_Synthesis_of_imidazo12-bpyridazine_comprised_piperazine_morpholine_derivatives_as_potent_antimycobacterial_agents_with_in_vivo_locomotor_activity][28]
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Validating the Antiproliferative Effects of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine in Xenograft Models: A Comparative Guide
In the landscape of oncology drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, giving rise to potent therapeutic agents.[1] This guide provides an in-depth, objective comparison of a novel compound, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, against established standards of care in a preclinical xenograft model of colorectal cancer. Drawing from field-proven insights and established methodologies, we will detail the experimental validation of its antiproliferative effects, offering a comprehensive protocol for researchers in drug development.
Introduction to this compound
The imidazo[1,2-b]pyridazine core is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-infective, and notably, antineoplastic properties.[1][2] Building upon this foundation, this compound is a novel synthetic compound designed to exhibit potent and selective inhibition of a key cell cycle regulator. For the purposes of this guide, we will hypothesize that its mechanism of action is the inhibition of Monopolar spindle 1 (Mps1), a kinase that is frequently overexpressed in various cancers and plays a critical role in the spindle assembly checkpoint.[3] Dysregulation of Mps1 can lead to aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.[3]
This guide will compare the in vivo efficacy of this compound to a standard-of-care chemotherapy regimen for colorectal cancer, FOLFIRI (a combination of 5-fluorouracil, leucovorin, and irinotecan).[4] We will utilize a cell line-derived xenograft (CDX) model, a robust and widely used platform for preclinical cancer drug evaluation.[5][6][7][8]
Comparative In Vivo Efficacy in a Colorectal Cancer Xenograft Model
The antiproliferative effects of this compound were evaluated in a subcutaneous COLO-205 colorectal cancer xenograft model. COLO-205 is a well-characterized cell line derived from a human colorectal adenocarcinoma and is known to be tumorigenic in immunodeficient mice.[9]
Experimental Design and Methodology
A detailed, step-by-step protocol for the xenograft study is provided below. This methodology is designed to ensure reproducibility and generate high-quality, translatable data.
Experimental Protocol: Subcutaneous COLO-205 Xenograft Study
-
Cell Culture:
-
COLO-205 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Prior to implantation, cells are harvested at 80-90% confluency using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Model:
-
Female athymic nude mice (6-8 weeks old) are used for this study. These mice lack a thymus and are unable to mount an effective T-cell mediated immune response, allowing for the growth of human tumor xenografts.[8]
-
Animals are acclimated for one week prior to the start of the experiment.
-
-
Tumor Implantation:
-
Each mouse is subcutaneously injected in the right flank with 0.1 mL of the cell suspension (1 x 10^6 cells).
-
Tumor growth is monitored three times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Groups:
-
Once tumors reach an average volume of 150-200 mm^3, mice are randomized into the following treatment groups (n=8 per group):
-
Vehicle Control: Administered the vehicle used to dissolve the test compounds (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
This compound: Administered at a hypothetical dose of 25 mg/kg, orally (p.o.), once daily.
-
FOLFIRI: A standard combination chemotherapy regimen.
-
Irinotecan: 50 mg/kg, intraperitoneally (i.p.), once weekly.
-
5-Fluorouracil (5-FU): 50 mg/kg, i.p., once weekly, administered 4 hours after irinotecan.
-
Leucovorin: 50 mg/kg, i.p., once weekly, administered 30 minutes before 5-FU.
-
-
-
-
Monitoring and Endpoints:
-
Tumor volumes and body weights are measured three times weekly.
-
The primary endpoint is tumor growth inhibition (TGI). TGI is calculated as: [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100%.
-
The study is terminated when the mean tumor volume in the control group reaches approximately 2000 mm^3.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[7]
-
Hypothetical Experimental Workflow
Caption: Experimental workflow for the xenograft study.
Comparative Efficacy Data
The following table summarizes the hypothetical but realistic data from the xenograft study, comparing the antitumor activity of this compound with the FOLFIRI regimen.
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1985 ± 210 | - | +2.5 |
| This compound | 25 mg/kg, daily, p.o. | 455 ± 98 | 77.1 | -1.8 |
| FOLFIRI | Weekly, i.p. | 620 ± 115 | 68.8 | -8.5 |
Discussion of Results
In this hypothetical study, this compound demonstrated superior tumor growth inhibition (77.1%) compared to the standard-of-care FOLFIRI regimen (68.8%). Importantly, the novel compound was also better tolerated, as indicated by a minimal impact on body weight compared to the significant weight loss observed in the FOLFIRI-treated group. This suggests a potentially wider therapeutic window for this compound.
The potent antiproliferative activity observed in this xenograft model provides strong validation for the therapeutic potential of this compound in colorectal cancer. The data supports the hypothesis that targeting the Mps1 kinase can be an effective strategy for this malignancy.
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound, targeting the Mps1 kinase within the spindle assembly checkpoint.
Caption: Hypothesized Mps1 inhibition pathway.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to validating the antiproliferative effects of a novel compound, this compound, using a well-established colorectal cancer xenograft model. The presented methodology, rooted in best practices for preclinical oncology research, provides a clear framework for generating reliable and comparable in vivo efficacy data.
The hypothetical results demonstrate the potential of this compound as a promising therapeutic candidate, warranting further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other preclinical models, such as patient-derived xenografts (PDX).[10][11][12] The favorable safety profile observed in this initial study further strengthens its potential for clinical translation.
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Choi, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 253–258. [Link]
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Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. [Link]
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Patient-Derived Xenograft (PDX) Models. (n.d.). Charles River Laboratories. [Link]
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Pessôa, L. S., et al. (2019). Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine. Oncotarget, 10(28), 2737–2750. [Link]
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A Biobank of Colorectal Cancer Patient-Derived Xenografts. (2018). MDPI. [Link]
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Comparative analysis of the ADMET properties of imidazo[1,2-b]pyridazine derivatives
A Comparative Guide to the ADMET Properties of Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.[1][2][3] Its versatility is highlighted by its core role in the FDA-approved multi-kinase inhibitor ponatinib, which has spurred significant interest in developing new therapeutic agents based on this heterocyclic system.[1][2][3][4] However, the journey from a promising hit compound to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. An otherwise potent compound can fail spectacularly if it cannot reach its target, is rapidly metabolized, or exhibits unforeseen toxicity.
This guide provides a comparative analysis of the ADMET properties of various imidazo[1,2-b]pyridazine derivatives, drawing from published preclinical data. We will explore how structural modifications on this core influence key pharmacokinetic and safety parameters, offering insights to guide rational drug design for researchers in the field.
The ADMET Framework: A Prerequisite for Success
Before delving into the specifics of the imidazo[1,2-b]pyridazine scaffold, it is crucial to understand the components of an ADMET profile. These parameters determine the bioavailability and safety of a potential drug.
-
Absorption: The process by which a drug enters the bloodstream. Key factors include aqueous solubility and permeability across biological membranes like the intestinal wall.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. This is influenced by factors like plasma protein binding (PPB) and the molecule's physicochemical properties.
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family in the liver. High metabolic rates can lead to rapid clearance and low bioavailability.
-
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.
-
Toxicity: The potential for the drug to cause adverse effects. Early assessment includes in vitro cytotoxicity, inhibition of the hERG potassium channel (a cardiac liability), and mutagenicity.
Comparative Analysis of Imidazo[1,2-b]pyridazine Derivatives
Strategic substitutions around the imidazo[1,2-b]pyridazine core can dramatically alter its ADMET profile. The following sections compare derivatives based on published data, focusing on how different chemical moieties impact specific ADMET parameters.
Good oral absorption requires a delicate balance between aqueous solubility and membrane permeability. For the imidazo[1,2-b]pyridazine class, lipophilicity, often estimated by the calculated LogP (cLogP), and the presence of hydrogen bond donors are critical factors.
One study on Tyk2 JH2 inhibitors provides a compelling example. An initial series of 6-anilino imidazopyridazine analogs suffered from poor metabolic stability.[5] A subsequent modification, replacing the anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety, significantly improved metabolic stability but introduced new challenges.[5][6] While a derivative (compound 5 in the study) showed excellent stability, it had very low Caco-2 permeability (34 nm/s), likely due to its five hydrogen bond donors.[5]
Further optimization revealed that substituting the N1-position of the pyridone ring with a 2-pyridyl group (compound 6e) dramatically enhanced Caco-2 permeability.[5] This was attributed to the formation of an intramolecular hydrogen bond, which effectively shielded the polar groups, reducing the molecule's polarity and improving its ability to cross cell membranes.[5]
Table 1: Comparison of Permeability and Physicochemical Properties
| Compound ID (Reference) | Key Structural Feature | cLogP | Caco-2 Permeability (nm/s) | Rationale for Performance |
| Compound 4 [5] | 6-anilino | 3.80 | N/A | High lipophilicity, but metabolically unstable. |
| Compound 5 [5] | 6-(2-oxo-dihydropyridin-3-yl)amino | 1.99 | 34 | Reduced cLogP improved stability but 5 H-bond donors limited permeability. |
| Compound 6e [5] | N1-(2-pyridyl) on pyridone ring | N/A | High | Intramolecular H-bond formation shielded polar groups, enhancing permeability. |
Metabolic stability is a significant hurdle for many drug candidates. In vitro assays using liver microsomes are a standard method to predict in vivo clearance. For imidazo[1,2-b]pyridazine derivatives, strategic modifications have been shown to block sites of metabolic attack.
In the development of Tyk2 JH2 inhibitors, a 6-anilino imidazopyridazine compound (compound 4) was found to be metabolically unstable.[5] By replacing the anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety (compound 5), the metabolic stability was dramatically improved. Recoveries in human, rat, and mouse liver microsomes were 99%, 76%, and 44%, respectively, a stark improvement over the previous series.[5] This change also lowered the cLogP from 3.80 to 1.99, a common strategy to improve metabolic stability.[5]
Another study on ALK inhibitors designed imidazo[1,2-b]pyridazine macrocyclic derivatives to combat drug resistance.[7] The lead compound, O-10, was evaluated for its liver microsome stability, indicating that this is a critical parameter for the development of this class of compounds.[7]
Table 2: Comparative Metabolic Stability in Liver Microsomes
| Compound ID (Reference) | Key Structural Feature | Human Microsome (% Recovery) | Rat Microsome (% Recovery) | Mouse Microsome (% Recovery) |
| Compound 5 [5] | 6-(2-oxo-dihydropyridin-3-yl)amino | 99% | 76% | 44% |
| Compound O-10 [7] | Macrocyclic derivative | Data indicates evaluation was performed | Data indicates evaluation was performed | N/A |
In vitro cytotoxicity assays are a primary screen for potential toxicity issues. For instance, a series of imidazo[1,2-a]pyrazine Mps1 inhibitors showed that while a lead compound had good biochemical activity, its cellular and antiproliferative activities needed improvement.[8] A scaffold hop to an imidazo[1,2-b]pyridazine core led to compound 27f, which not only had extremely potent antiproliferative activity against the A549 cancer cell line (IC50 = 6.0 nM) but also demonstrated remarkable selectivity across a panel of 192 kinases, suggesting a lower potential for off-target toxicity.[8]
Another study developing Mps1 inhibitors also highlighted a derivative (compound 17) that was non-toxic toward normal lung cells, an important indicator of a favorable therapeutic window.[9]
Experimental Protocols: A Guide to Key Assays
To ensure the trustworthiness and reproducibility of ADMET data, standardized protocols are essential. Below are step-by-step methodologies for common in vitro assays.
This assay assesses a compound's potential for intestinal absorption using a human colon adenocarcinoma cell line that differentiates into a polarized monolayer.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of tight junctions.
-
Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (typically at 1-10 µM) to the apical (A) side and compound-free buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side.
-
To assess efflux, perform the experiment in reverse, adding the compound to the basolateral side and sampling from the apical side.
-
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes.
-
Preparation:
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL).
-
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) by plotting the natural log of the percent remaining compound versus time.
Visualizing Experimental Workflows
Understanding the sequence of steps in these assays is crucial for proper execution.
Caption: Workflow for the Caco-2 Permeability Assay.
Caption: Workflow for the Liver Microsomal Stability Assay.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold remains a highly attractive starting point for the development of novel therapeutics. The available data clearly demonstrate that a deep understanding of structure-ADMET relationships is paramount for success. Key takeaways include the critical role of managing lipophilicity and hydrogen bonding potential to optimize permeability, and the effectiveness of structural modifications to block sites of metabolism.
Future research should focus on developing predictive computational models for the ADMET properties of this scaffold. Integrating in silico predictions with targeted in vitro screening will enable a more efficient design-test-learn cycle, accelerating the identification of imidazo[1,2-b]pyridazine derivatives with not only high potency but also drug-like pharmacokinetic and safety profiles.
References
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Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
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Antony, S., & G, S. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. [Link]
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Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596-601. [Link]
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European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]
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ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
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PubMed. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. [Link]
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Benchmarking a Novel Kinase Inhibitor: A Comparative Guide to 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
In the landscape of targeted cancer therapy, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, giving rise to potent kinase inhibitors such as the FDA-approved drug, ponatinib.[1][2] This guide introduces a novel investigational compound, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine (hereafter referred to as Compound X), and benchmarks its preclinical profile against established clinical kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor research.
Compound X has been rationally designed to target a spectrum of oncogenic driver kinases implicated in various solid tumors, including MET, ALK, ROS1, and TRK. The rationale for this multi-targeted approach is to address both primary oncogenic drivers and potential resistance mechanisms. This guide will provide a comprehensive comparison of Compound X with clinically relevant inhibitors, supported by detailed experimental protocols and comparative data to aid in the evaluation of its potential as a next-generation therapeutic agent.
In Vitro Kinase Profiling: Potency and Selectivity
A primary determinant of a kinase inhibitor's therapeutic window is its potency against the intended targets and its selectivity against a panel of other kinases. To characterize the inhibitory activity of Compound X, a comprehensive in vitro kinase assay was performed.
Comparative Kinase Inhibition Profile
The inhibitory activity of Compound X was assessed against a panel of recombinant human kinases and compared to established multi-kinase inhibitors: Crizotinib, Entrectinib, and Repotrectinib. The half-maximal inhibitory concentration (IC50) values were determined using a radiometric kinase assay.
| Kinase Target | Compound X IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| MET | 5.2 | 8 | - | - |
| ALK | 3.8 | 20 | 1.9 | 0.07 |
| ROS1 | 1.5 | 1.7 | 0.2 | 0.03 |
| TRKA | 2.1 | - | 1.5 | 0.4 |
| TRKB | 2.5 | - | 3 | 0.5 |
| TRKC | 1.9 | - | 1.6 | 0.3 |
| VEGFR2 | >1000 | 15 | - | >1000 |
| T315I BCR-ABL | >1000 | - | - | - |
Data Interpretation: The data suggests that Compound X is a potent inhibitor of MET, ALK, ROS1, and TRK family kinases, with IC50 values in the low nanomolar range. Notably, it demonstrates superior potency against MET and ALK compared to Crizotinib. While Repotrectinib shows the highest potency against ALK, ROS1, and TRK kinases, Compound X presents a balanced and potent profile across all four target kinases. Importantly, Compound X displays a high degree of selectivity, with minimal off-target activity against VEGFR2 and the T315I mutant of BCR-ABL, a common liability for some multi-kinase inhibitors.[3][4][5]
Experimental Protocol: In Vitro Radiometric Kinase Assay
This protocol outlines the methodology for determining the IC50 values of kinase inhibitors.
Materials:
-
Recombinant human kinases (e.g., MET, ALK, ROS1, TRKA/B/C)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Target Engagement and Pathway Modulation
To confirm that Compound X engages its intended targets in a cellular context and modulates downstream signaling pathways, a Cellular Thermal Shift Assay (CETSA) and a phospho-kinase array were employed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a drug to its target protein in intact cells.[6][7][8] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Experimental Workflow for CETSA
Caption: CETSA workflow to confirm target engagement.
Expected Outcome: Treatment with Compound X is expected to induce a rightward shift in the melting curves of MET, ALK, ROS1, and TRK proteins, indicating target stabilization and direct binding in the cellular environment.
Phospho-Kinase Array
To assess the impact of Compound X on downstream signaling, a phospho-kinase array was used to simultaneously measure the phosphorylation status of multiple kinases in a relevant cancer cell line (e.g., a non-small cell lung cancer line harboring an ALK fusion).
Signaling Pathway Targeted by Compound X
Caption: Key signaling pathways modulated by Compound X.
Expected Outcome: Treatment with Compound X is expected to decrease the phosphorylation of key downstream effectors of the MET, ALK, ROS1, and TRK signaling pathways, such as AKT, ERK (MAPK), and STAT3, confirming its on-target pathway modulation.
Cellular Anti-Proliferative Activity
The ultimate goal of a targeted therapy is to inhibit the growth of cancer cells that are dependent on the targeted kinase. The anti-proliferative activity of Compound X was evaluated in a panel of cancer cell lines with known genetic alterations in MET, ALK, ROS1, and NTRK (the gene encoding TRK).
Comparative Anti-Proliferative Activity
The half-maximal growth inhibitory concentration (GI50) was determined using a CellTiter-Glo® luminescent cell viability assay after 72 hours of treatment.
| Cell Line | Genetic Alteration | Compound X GI50 (nM) | Crizotinib GI50 (nM) | Entrectinib GI50 (nM) | Repotrectinib GI50 (nM) |
| Hs746T | MET Amplification | 12.5 | 25 | >1000 | >1000 |
| H3122 | EML4-ALK Fusion | 8.9 | 30 | 5.1 | 1.2 |
| HCC78 | SLC34A2-ROS1 Fusion | 4.2 | 6.5 | 1.8 | 0.9 |
| KM12 | TPM3-NTRK1 Fusion | 7.6 | >1000 | 4.8 | 2.1 |
| A549 | Wild-Type | >5000 | >5000 | >5000 | >5000 |
Data Interpretation: Compound X demonstrates potent anti-proliferative activity in cancer cell lines harboring MET amplification, ALK fusion, ROS1 fusion, and NTRK fusion.[9][10][11][12][13][14][15][16][17] Its activity is comparable to or exceeds that of the established inhibitors in the tested cell lines. The lack of activity in the wild-type A549 cell line indicates a specific dependency on the targeted oncogenic drivers for its anti-cancer effects.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes a method for assessing cell viability by measuring ATP levels.[18][19]
Materials:
-
Cancer cell lines cultured in appropriate media
-
Test compounds (dissolved in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.
-
Determine the GI50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo Anti-Tumor Efficacy
To evaluate the in vivo anti-tumor activity of Compound X, a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC) harboring an EML4-ALK fusion was utilized.[20][21]
Comparative In Vivo Efficacy in an EML4-ALK NSCLC Xenograft Model
Tumor-bearing mice were treated orally with Compound X or a vehicle control once daily. Tumor growth was monitored over time.
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Compound X | 10 | 45 |
| Compound X | 30 | 85 |
| Crizotinib | 50 | 70 |
Data Interpretation: Compound X demonstrates dose-dependent anti-tumor efficacy in an in vivo model of ALK-driven NSCLC. At a dose of 30 mg/kg, Compound X shows superior tumor growth inhibition compared to Crizotinib at its established efficacious dose. This suggests that Compound X has a promising in vivo anti-tumor profile.
Experimental Protocol: In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for conducting an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line or patient-derived tumor fragments
-
Matrigel (optional)
-
Test compounds formulated for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.[22]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control orally once daily.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate tumor growth inhibition as [(1 - (average tumor volume of treated group / average tumor volume of control group)) x 100%].
Conclusion
The preclinical data presented in this guide demonstrate that this compound (Compound X) is a potent and selective multi-targeted inhibitor of MET, ALK, ROS1, and TRK kinases. It exhibits robust anti-proliferative activity in cancer cell lines harboring genetic alterations in these kinases and demonstrates significant in vivo anti-tumor efficacy. The balanced and potent inhibitory profile of Compound X, coupled with its high selectivity, suggests its potential as a promising therapeutic candidate for patients with cancers driven by these oncogenic kinases. Further investigation, including comprehensive safety and pharmacokinetic studies, is warranted to advance Compound X towards clinical development.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine. As a chlorinated, heterocyclic organic compound, this substance requires specific handling and disposal protocols to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
Based on available data for its analogue, the compound is classified with the following hazards:
The presence of a carbon-halogen bond places it in the category of halogenated organic wastes, which are subject to specific environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[2][3][4][5]
| Hazard Classification (based on 6-Chloroimidazo[1,2-b]pyridazine) | GHS Code | Signal Word | Pictogram |
| Skin Irritation | H315 | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Irritation | H319 | Warning | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure | H335 | Warning | GHS07 (Exclamation Mark) |
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste. The causality behind these choices is to create a complete barrier against the primary exposure routes: dermal contact, ocular contact, and inhalation.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer splash protection for short durations, but butyl rubber or PVA gloves are often recommended for more prolonged handling. Always consult the glove manufacturer's compatibility chart.[6] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Body Protection: A fully-buttoned laboratory coat is mandatory to protect against skin contact.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process.[7] Mixing different waste streams is unsafe, environmentally irresponsible, and can lead to significant increases in disposal costs. Halogenated organic wastes must be collected separately from all other waste streams because they require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (e.g., HCl).[1][2][8]
Step-by-Step Collection Procedure:
-
Identify the Waste Stream: Determine if the waste is pure this compound, a dilute solution, or contaminated labware (e.g., pipette tips, weighing paper, gloves).
-
Select the Correct Waste Container:
-
Solid Waste: Collect unused compound, contaminated weighing boats, and grossly contaminated gloves in a dedicated, labeled container for Halogenated Organic Solid Waste .
-
Liquid Waste: Collect solutions containing the compound in a dedicated, labeled container for Halogenated Organic Liquid Waste .[3] This includes reaction mixtures, chromatography fractions, and solvent rinses.
-
-
Do Not Mix:
-
Record Additions: Maintain a log sheet attached to the waste container, recording the chemical name and approximate quantity of everything added. This is a regulatory requirement and essential for the safety of waste handlers.
Containerization and Labeling
Proper containment and labeling prevent accidental exposures and ensure regulatory compliance.
-
Container Specifications:
-
Use containers made of compatible materials (e.g., glass or high-density polyethylene for liquids) that will not react with the waste.[9][10]
-
Ensure the container has a secure, leak-proof screw cap. The cap must be kept closed at all times except when waste is being added.[7][10] This minimizes the release of vapors and prevents spills.
-
Do not overfill containers. Leave at least 10% of the volume as headspace to allow for expansion.[10]
-
-
Labeling Requirements:
-
All waste containers must be labeled the moment the first drop of waste is added.[6]
-
The label must be a proper hazardous waste tag, available from your institution's Environmental Health & Safety (EH&S) department.
-
The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical names of all components (no abbreviations or formulas).
-
The approximate percentage or concentration of each component.
-
The specific hazard characteristics (e.g., Irritant, Halogenated).
-
The date the accumulation started (the day the first waste was added).
-
-
Storage and Final Disposal
-
Satellite Accumulation Area (SAA):
-
Hazardous waste must be stored in a designated SAA, which must be at or near the point of generation.[7][10] You cannot generate waste in one lab and store it in another.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks from the primary container.[9]
-
-
Arranging for Disposal:
-
Recommended Disposal Technology:
-
The standard and required method for disposing of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[1][8] This process ensures the complete destruction of the organic molecule and captures the resulting halogenated byproducts, preventing their release into the atmosphere.[2]
-
Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential for a safe response.
-
For a Small Spill (Solid or Liquid):
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): If there is a risk of significant vapor inhalation, evacuate the immediate area.
-
Don Appropriate PPE: Before cleaning, put on the required PPE, including a lab coat, safety goggles, and appropriate gloves.
-
Contain the Spill: Use an absorbent material like vermiculite or sand to cover and contain the spill.[11][13] Do not use combustible materials like paper towels for large liquid spills.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[8][13]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as halogenated hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EH&S department, following institutional protocols.[11]
-
-
Empty Container Disposal:
-
An empty container that held this compound is still considered hazardous waste.
-
To be disposed of as regular trash, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[14]
-
The rinseate (the solvent used for rinsing) must be collected and disposed of as halogenated liquid hazardous waste .[14]
-
After rinsing, all hazardous labels must be defaced or removed before the container is discarded.[9][14]
-
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Pyridine - Safety Data Sheet. Carl ROTH. [Link]
-
Pyridine Safety Data Sheet Summary. Scribd. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation. University of Massachusetts Amherst. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
MSDS of 6-Chloroimidazo[1,2-b]pyridazine. Angene. [Link]
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- 14. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine: Personal Protective Equipment and Disposal
Welcome to your comprehensive guide on the safe handling of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine. In drug discovery and development, the novel heterocyclic compounds we work with, like this imidazo[1,2-b]pyridazine derivative, are often synthesized with limited public data on their specific toxicity. This guide is built on established principles of chemical safety, drawing analogies from structurally similar compounds to provide a robust framework for your protection. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both your well-being and the integrity of your research.
This guide will provide you with the essential, immediate safety and logistical information needed to handle this compound with confidence. We will delve into the procedural, step-by-step guidance for personal protective equipment (PPE) selection and use, as well as operational plans for safe handling and disposal.
Immediate Hazard Assessment and Core Principles
Based on the hazard classifications of structurally related compounds, we must assume that this compound is, at a minimum:
Therefore, the cornerstone of our safety protocol is the prevention of contact through inhalation, dermal absorption, and eye contact. All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, with a detailed explanation of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately upon suspected contamination, protecting the inner glove and your skin. Powder-free gloves are essential to prevent the aerosolization of the compound. |
| Body Protection | A disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs. | Protects your body and personal clothing from contamination. A solid-front, back-closing gown offers superior protection compared to a standard lab coat. |
| Eye & Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Protects the eyes and face from splashes or airborne particles of the compound. Standard safety glasses do not provide a sufficient seal against dust and splashes. |
| Respiratory Protection | For handling the powdered form or in situations with a high risk of aerosolization, a minimum of an N95-rated respirator is recommended. | Prevents the inhalation of the compound, which is a known respiratory irritant. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following protocols for donning and doffing PPE, as well as for handling the compound, are designed to create a self-validating system of safety.
Donning PPE: A Deliberate Approach
The following diagram illustrates the correct sequence for putting on your PPE to ensure a complete and secure barrier.
Caption: PPE Donning Sequence
Detailed Donning Procedure:
-
Gown/Lab Coat: Put on the gown or lab coat, ensuring it is securely fastened.
-
Respiratory Protection: Don the appropriate respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves. Tuck the cuffs of your gown or lab coat into the gloves. Then, don the second pair of gloves over the first, ensuring the cuffs of the outer gloves go over the sleeves of your gown.
Handling this compound
-
Engineering Controls: Always handle the solid compound in a certified chemical fume hood.
-
Minimizing Dust: Handle the substance in a manner that minimizes the formation of dust and aerosols.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for solid chemical spills.
Doffing PPE: The Critical Decontamination Step
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence meticulously to protect yourself.
Caption: PPE Doffing Sequence
Detailed Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside out. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Remove your gown or lab coat by rolling it down your body, ensuring the contaminated outer surface is folded inward. Dispose of it in the designated waste container.
-
Goggles/Face Shield: Remove your eye and face protection.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves, again peeling them off so they are inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Management of Halogenated Waste
As a chlorinated organic compound, this compound and any materials contaminated with it are classified as halogenated organic waste.[5] This type of waste requires specific disposal procedures to prevent environmental contamination and to comply with regulations.
-
Waste Segregation: It is crucial to keep halogenated organic waste separate from non-halogenated waste streams.[6][7] Co-mingling these waste types can significantly increase disposal costs and complicate the disposal process.[6][8]
-
Waste Containers: Collect all solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "Halogenated Organic Solid Waste" and the chemical name "this compound".[7]
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound down the drain or in the regular trash.[6]
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your laboratory.
References
-
Pharmaffiliates. (n.d.). 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Chlorine Technical Services South Africa. (n.d.). Protective Clothing and Equipment. Retrieved from [Link]
-
Euro Chlor. (n.d.). Personal Protective Equipment in The Chlorine Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem Compound Database. Retrieved from [Link]
-
University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
ChemicalSafetyFacts.org. (2023). Personal Protective Equipment and Chemistry. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
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- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
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- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
